D-Lysine
Beschreibung
This compound has been reported in Daphnia pulex with data available.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKERNSBIXSRK-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26853-89-4 | |
| Record name | D-Lysine, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26853-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4074986 | |
| Record name | D-Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
310.00 to 312.00 °C. @ 760.00 mm Hg | |
| Record name | D-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
923-27-3, 26853-89-4 | |
| Record name | D-Lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Lysine, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026853894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Lysine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03252 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HQ6U6424Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218.00 °C. @ 760.00 mm Hg | |
| Record name | D-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Dichotomy of Lysine: An In-depth Examination of D- and L-Stereoisomers
Abstract
Lysine, an essential α-amino acid, exists as two stereoisomers, L-lysine and D-lysine, which exhibit profoundly different biological roles. L-lysine is the proteinogenic enantiomer, integral to a vast array of physiological processes including protein synthesis, post-translational modifications (PTMs), and metabolic pathways. In stark contrast, this compound is largely excluded from protein synthesis in eukaryotes and possesses unique biological activities, particularly in the microbial world and as a tool in modern drug development. This technical guide provides a comprehensive analysis of the biological significance of this compound versus L-lysine, detailing their metabolic pathways, roles in cellular signaling, and applications in research and therapeutics. Quantitative data are presented for comparative analysis, and detailed experimental protocols for key cited experiments are provided.
L-Lysine: The Canonical Amino Acid
L-lysine is the biologically active enantiomer in eukaryotes and is an indispensable component of the diet for humans and other mammals who lack the necessary biosynthetic pathways.[1] Its primary roles extend far beyond being a simple building block for proteins.
Core Biological Functions
-
Proteinogenesis: L-lysine is one of the twenty-two proteinogenic amino acids, incorporated into polypeptide chains during ribosomal translation, encoded by the codons AAA and AAG.[2]
-
Collagen Synthesis: It is crucial for the cross-linking of collagen polypeptides, a process that ensures the stability and tensile strength of connective tissues.[2]
-
Carnitine Production: L-lysine serves as a precursor for the synthesis of carnitine, which is essential for the transport of fatty acids into the mitochondria for β-oxidation and subsequent energy production.
-
Calcium Homeostasis: It plays a role in the absorption of calcium from the intestine.
Metabolic Pathways of L-Lysine
While absent in mammals, L-lysine is synthesized in bacteria, plants, and fungi via two primary pathways:
-
The Diaminopimelate (DAP) Pathway: Predominantly found in bacteria and plants, this pathway starts from aspartate. It involves a series of enzymatic reactions culminating in the formation of meso-diaminopimelate (m-DAP), which is then decarboxylated to yield L-lysine. The DAP pathway is a critical target for the development of novel antibiotics as it is essential for bacterial survival and absent in humans.[3]
-
The α-Aminoadipate (AAA) Pathway: This pathway is primarily utilized by fungi. It begins with the condensation of acetyl-CoA and α-ketoglutarate.
In mammals, L-lysine is primarily catabolized in the liver through the saccharopine pathway , which converts lysine into acetyl-CoA. In the brain, the pipecolate pathway is the predominant route for lysine degradation.[4] Both pathways eventually converge.
Post-Translational Modifications (PTMs) and Signaling
The ε-amino group of L-lysine is a hotspot for a multitude of PTMs, including acetylation, methylation, ubiquitination, and SUMOylation.[5] These modifications are critical for regulating protein function, stability, and cellular signaling.
The JAK-STAT signaling pathway is crucial for cellular responses to cytokines. The acetylation of STAT proteins, a post-translational modification of lysine residues, plays a significant role in modulating the pathway's activity. For instance, acetylation of STAT1 on lysines 410 and 413 is important for promoting the transcription of apoptotic genes.[5][6] Similarly, STAT3 acetylation is vital for its dimerization, DNA-binding, and transcriptional activity in response to IL-6.[5] This regulation is a dynamic interplay between histone acetyltransferases (HATs) and histone deacetylases (HDACs).
The NF-κB signaling pathway is a cornerstone of the inflammatory response. Ubiquitination, the attachment of ubiquitin to lysine residues, is a critical regulatory mechanism in this pathway. For instance, the degradation of the NF-κB inhibitor, IκB, is triggered by its phosphorylation and subsequent K48-linked polyubiquitination, which targets it for proteasomal degradation.[7] This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Conversely, K63-linked polyubiquitination often serves as a scaffold for the assembly of signaling complexes.[2]
This compound: Atypical Roles and Therapeutic Potential
This compound is the non-proteinogenic stereoisomer of lysine. While not utilized in eukaryotic protein synthesis, it has significant roles in microbiology and is increasingly being explored for its therapeutic applications.
Natural Occurrence and Biosynthesis
This compound is found in the peptidoglycan cell walls of certain bacteria, contributing to the structural integrity of the cell wall. Its synthesis in these organisms is often carried out by lysine racemases , enzymes that catalyze the interconversion between L-lysine and this compound.
Applications in Drug Development
The incorporation of this compound into synthetic peptides is a key strategy in drug development for several reasons:
-
Increased Proteolytic Stability: Peptides composed of D-amino acids are resistant to degradation by proteases, which typically recognize L-amino acids. This increases the in vivo half-life of peptide-based drugs.
-
Reduced Toxicity and Enhanced Selectivity: In the context of antimicrobial peptides (AMPs), substituting L-lysine with this compound can disrupt the peptide's secondary structure, leading to a significant reduction in toxicity towards eukaryotic cells while often retaining potent antimicrobial activity.[8]
-
Modulation of Bioactivity: The stereochemistry of lysine can dramatically affect a peptide's binding affinity to its target. For example, inverting L-lysine to this compound in a cyclic peptide designed to target heat shock protein 90 (Hsp90) resulted in a significant decrease in binding affinity.
Quantitative Comparison of this compound vs. L-Lysine
The biological effects of D- and L-lysine can be quantitatively compared in various assays. The following tables summarize key data from the literature.
Table 1: Bioactivity of this compound Substituted Antimicrobial Peptides (CM15 Analogs)
| Peptide | This compound Substitutions | MIC (μM) vs. S. aureus | LD₅₀ (μM) vs. Macrophages | Selectivity Index (LD₅₀/MIC) |
| CM15 | None (All L-Lysine) | 0.5 | 3.8 | 7.6 |
| D1,13 | Positions 1 and 13 | 2 | 5.4 | 2.7 |
| D3,13 | Positions 3 and 13 | 4 | 78 | 19.5 |
| D3,7,13 | Positions 3, 7, and 13 | 8 | 98 | 12.25 |
Data sourced from Pearce et al. (2018).[8]
Table 2: Kinetic Parameters of Lysine-Metabolizing Enzymes
| Enzyme | Organism | Substrate | K_m (mM) | V_max (nmol/min/µg) |
| Lysine Decarboxylase (CadA) | E. coli | L-Lysine | 0.27 | 8.148 |
| Lysine Decarboxylase (Ldc) | E. coli | L-Lysine | 0.84 | 27.21 |
| Lysine-2-oxoglutarate Reductase (LOR domain of AASS) | Human | L-Lysine | 11 - 24 | - |
Data for Lysine Decarboxylase sourced from Krithika et al. (2010) and for LOR from a 2022 study.[1][9]
Experimental Methodologies
This section provides an overview of key experimental protocols used to study and differentiate D- and L-lysine.
Protocol for Chiral Separation and Quantification of Lysine Enantiomers by HPLC
Objective: To separate and quantify D- and L-lysine in a sample.
Principle: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is used to resolve the enantiomers. The differential interaction of the D- and L-isomers with the chiral selector in the column leads to different retention times, allowing for their separation and quantification.
Methodology:
-
Sample Preparation:
-
For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids.
-
Neutralize the hydrolysate and dilute to a suitable concentration with the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T) or a crown ether.[10][11]
-
Mobile Phase: A common mobile phase consists of a mixture of water, methanol, and an acidifier like formic acid or trifluoroacetic acid (TFA). The exact composition needs to be optimized for the specific column and analytes. For example, a gradient of water with 0.5% TFA (Mobile Phase A) and acetonitrile/ethanol/TFA (85:15:0.5, v/v/v) (Mobile Phase B) can be used with a crown ether column.[11]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Mass Spectrometry (MS) is preferred for its sensitivity and specificity, especially for complex biological samples. UV detection can be used if the amino acids are derivatized.
-
-
Data Analysis:
-
Identify the peaks for D- and L-lysine based on the retention times of pure standards.
-
Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a standard curve.
-
Protocol for Broth Microdilution Assay to Determine Minimum Inhibitory Concentration (MIC) of this compound Containing Peptides
Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a specific bacterium.
Principle: The peptide is serially diluted in a 96-well plate, and a standard inoculum of bacteria is added. After incubation, the wells are examined for bacterial growth.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent adsorption).
-
Perform serial two-fold dilutions of the peptide in a 96-well polypropylene plate.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate.
-
Add 11 µL of each peptide dilution to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the peptide at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol for Mass Spectrometric Identification of Lysine Acetylation Sites
Objective: To identify which lysine residues in a protein or proteome are acetylated.
Principle: Proteins are digested into peptides, and acetylated peptides are enriched using an antibody. The enriched peptides are then analyzed by high-resolution tandem mass spectrometry (MS/MS) to identify the sequence and the site of acetylation.
Methodology:
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues and quantify the protein concentration.
-
Reduce and alkylate the cysteine residues.
-
Digest the proteins into peptides using an enzyme like trypsin. Note that trypsin does not cleave at acetylated lysine residues.
-
-
Immunoaffinity Enrichment of Acetylated Peptides:
-
Incubate the peptide digest with anti-acetyl-lysine antibody-conjugated beads to capture acetylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched acetylated peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by nanoflow liquid chromatography coupled to a high-resolution tandem mass spectrometer (nLC-MS/MS).
-
The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Use a database search engine to match the experimental MS/MS spectra to theoretical spectra from a protein database.
-
The search parameters must include acetylation of lysine as a variable modification.
-
The location of the acetylation on the peptide is determined by the specific fragment ions observed in the MS/MS spectrum.
-
Conclusion and Future Directions
The biological significance of this compound and L-lysine is a clear demonstration of the principle of stereospecificity in biological systems. L-lysine is fundamental to life as we know it, participating in a vast network of metabolic and signaling pathways. The diverse post-translational modifications occurring on L-lysine residues represent a complex regulatory code that is still being deciphered. This compound, while not a component of mainstream protein synthesis, has carved out important niches in bacterial physiology and as a valuable tool for enhancing the therapeutic properties of peptide-based drugs.
Future research will likely focus on further elucidating the regulatory roles of L-lysine PTMs in complex signaling networks and their implications in disease. For this compound, the exploration of its incorporation into novel therapeutic peptides with improved stability and selectivity will continue to be a vibrant area of drug discovery. A deeper understanding of the enzymes involved in D-amino acid metabolism in microbes could also pave the way for new antimicrobial strategies. The continued development of analytical techniques to accurately quantify and locate these enantiomers in biological systems will be paramount to advancing our knowledge of the distinct and vital roles of D- and L-lysine.
References
- 1. The Two Forms of Lysine Decarboxylase; Kinetics and Effect of Expression in Relation to Acid Tolerance Response in E. coli | Semantic Scholar [semanticscholar.org]
- 2. Signaling to NF-κB: Regulation by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Regulation of STAT Signaling by Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitination regulation of inflammatory responses through NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Characterization and structure of the human lysine-2-oxoglutarate reductase domain, a novel therapeutic target for treatment of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
The Enigmatic Presence of D-Lysine in Mammalian Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the biosphere is predominantly built upon L-amino acids, the so-called "unnatural" D-enantiomers are increasingly being recognized for their significant physiological roles in mammals. Among these, D-Lysine, the chiral counterpart to the essential amino acid L-Lysine, is emerging from the shadows of its more extensively studied D-amino acid brethren, D-Serine and D-Aspartate. This technical guide provides an in-depth exploration of the natural occurrence of this compound in mammalian tissues, detailing its metabolism, quantification methodologies, and potential, though still largely uncharted, physiological functions.
Quantitative Distribution of this compound in Mammalian Tissues
The presence of free this compound in mammalian tissues is now established, although its concentrations are significantly lower than its L-isomer. Quantitative data remains sparse and is an active area of research. The following table summarizes available data on free this compound concentrations in various mammalian tissues. It is important to note that concentrations can vary depending on the species, age, physiological state, and the analytical methods employed.
| Tissue/Fluid | Species | Concentration (µg/mg tissue or µL) | This compound % of Total Lysine | Reference |
| Brain | ||||
| Cortex (perfused) | Mouse | Not Quantified | ~0.5% | [1] |
| Hippocampus (perfused) | Mouse | Not Quantified | ~0.6% | [1] |
| Blood | ||||
| Blood | Mouse | Not Quantified | ~1.0% | [1] |
| Human Plasma | Human | 140.0 µmol/L (Total Lysine) | Not Specified | [2] |
| Goat Plasma | Goat | 102.0 µmol/L (Total Lysine) | Not Specified | [2] |
| Urine | ||||
| Human Urine | Human | 58.0 µmol/L (Total Lysine) | Not Specified | [2] |
| Goat Urine | Goat | 32.0 µmol/L (Total Lysine) | Not Specified | [2] |
Note: Data for this compound in liver, kidney, and muscle tissues are not yet quantitatively well-documented in readily available literature and represent a significant gap in our understanding.
Metabolic Pathway of this compound
The primary route for this compound catabolism in mammals is through oxidative deamination catalyzed by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO). DAAO exhibits broad substrate specificity for neutral and basic D-amino acids.[3] The metabolic cascade is as follows:
-
Oxidative Deamination: D-amino acid oxidase converts this compound to α-keto-ε-aminocaproate. This reaction also produces ammonia and hydrogen peroxide.[4]
-
Spontaneous Cyclization: α-keto-ε-aminocaproate spontaneously cyclizes to form the cyclic ketimine, Δ¹-piperideine-2-carboxylate (P2C).[4]
-
Reduction: P2C is then reduced to L-pipecolate by a cytosolic reductase.[4]
This pathway effectively converts the D-enantiomer into a metabolite that can enter L-amino acid metabolic routes.
Experimental Protocols
Quantification of this compound in Mammalian Tissues by HPLC
Accurate quantification of this compound in biological matrices is challenging due to its low abundance and the presence of the highly abundant L-Lysine isomer. The following protocol outlines a general workflow for the chiral separation and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
1. Sample Preparation (Tissue Homogenization and Deproteinization)
-
Objective: To extract free amino acids from the tissue matrix and remove interfering proteins.
-
Procedure:
-
Excise and weigh the mammalian tissue of interest (e.g., brain, liver, kidney).
-
Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a suitable ice-cold buffer (e.g., 10% trichloroacetic acid (TCA) or a phosphate buffer). A typical ratio is 1:10 (w/v) of tissue to buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Collect the supernatant, which contains the free amino acids. The pellet contains precipitated proteins.
-
The supernatant can be stored at -80°C until further analysis.
-
2. Pre-column Derivatization
-
Objective: To introduce a chromophore or fluorophore to the amino acid molecule, enabling sensitive detection by UV or fluorescence detectors, and to create diastereomers for chiral separation on a standard achiral column.
-
Chiral Derivatizing Agents:
-
o-Phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine): Forms fluorescent isoindole derivatives.
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide; FDAA): Reacts with the primary amino group to form diastereomers that can be separated by reverse-phase HPLC and detected by UV.
-
-
General Derivatization Procedure (using a generic chiral derivatizing agent):
-
To a specific volume of the deproteinized tissue extract (e.g., 50 µL), add a borate buffer (pH ~9-10) to create an alkaline environment for the reaction.
-
Add the chiral derivatizing agent solution (e.g., dissolved in acetone or acetonitrile).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 1 hour) to ensure complete derivatization.
-
Stop the reaction by adding an acidic solution (e.g., hydrochloric acid or phosphoric acid).
-
The derivatized sample is now ready for HPLC analysis.
-
3. HPLC Analysis
-
Objective: To separate the derivatized D- and L-Lysine diastereomers and quantify their amounts.
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A C18 reverse-phase column is commonly used for the separation of the derivatized amino acids.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve baseline separation of the D- and L-Lysine derivatives.
-
Detection:
-
UV Detector: For derivatives like those from Marfey's reagent, detection is typically performed at a wavelength around 340 nm.
-
Fluorescence Detector: For OPA derivatives, excitation and emission wavelengths are set according to the specific fluorophore (e.g., Ex: 340 nm, Em: 450 nm).
-
-
Quantification:
-
Prepare a series of standard solutions containing known concentrations of D- and L-Lysine.
-
Derivatize these standards using the same procedure as for the tissue samples.
-
Inject the derivatized standards into the HPLC system to generate a calibration curve by plotting peak area against concentration for each enantiomer.
-
Inject the derivatized tissue samples and determine the peak areas for the D- and L-Lysine derivatives.
-
Calculate the concentration of D- and L-Lysine in the original tissue sample using the calibration curve, accounting for any dilution factors during sample preparation.
-
Potential Physiological Roles and Signaling
While the roles of D-Serine and D-Aspartate as neurotransmitters are well-established, the specific signaling functions of this compound in mammals are still largely unknown. Current research points towards several potential areas of interest:
-
Neuromodulation: Given the presence of other D-amino acids in the central nervous system with signaling roles, it is plausible that this compound may also have neuromodulatory functions that are yet to be discovered.
-
Metabolic Regulation: The catabolism of this compound by DAAO produces hydrogen peroxide, a reactive oxygen species that can act as a signaling molecule in various cellular processes.[3]
-
Bacterial Interactions: The gut microbiota is a significant source of D-amino acids. This compound produced by gut bacteria could potentially influence host physiology through signaling pathways that are currently being investigated.
Conclusion and Future Directions
The natural occurrence of this compound in mammalian tissues is a compelling area of research that challenges the long-held dogma of L-amino acid exclusivity in higher organisms. While our understanding of its quantitative distribution and physiological significance is still in its infancy, the available data suggest that this compound is a bona fide component of the mammalian metabolome.
Future research should focus on:
-
Comprehensive Quantification: Generating a comprehensive quantitative map of this compound concentrations across a wider range of mammalian tissues and in different physiological and pathological states.
-
Elucidation of Signaling Pathways: Investigating potential interactions of this compound with receptors and other signaling molecules to uncover any direct physiological roles beyond its metabolic breakdown.
-
Functional Studies: Utilizing in vivo and in vitro models to explore the functional consequences of altered this compound levels.
A deeper understanding of the biology of this compound holds the potential to open new avenues for drug development and diagnostics, particularly in the context of neurological and metabolic diseases.
References
The Unconventional Architect: D-Lysine's Role in Bacterial Peptidoglycan Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Peptidoglycan (PG) is the cornerstone of the bacterial cell wall, providing structural integrity and resistance to osmotic stress. While the canonical structure of PG is well-established, featuring L-amino acids in its peptide stems, the incorporation of D-amino acids beyond the typical D-alanine and D-glutamate introduces a fascinating layer of complexity and variability. This technical guide delves into the pivotal, albeit unconventional, role of D-lysine in the biosynthesis of bacterial peptidoglycan. We will explore the enzymatic machinery responsible for the generation and incorporation of this compound, the resulting structural alterations to the peptidoglycan sacculus, and the functional implications of this non-canonical building block. This document provides a comprehensive overview of the current understanding of this compound's involvement in PG synthesis, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Introduction to Peptidoglycan and the Significance of D-Amino Acids
The bacterial cell wall is a complex macromolecular structure essential for bacterial survival, rendering its biosynthetic pathways prime targets for antimicrobial agents.[1][2] Peptidoglycan, a heteropolymer of glycan strands cross-linked by short peptides, is the primary component of the cell wall in most bacteria.[1] The peptide stem, typically attached to the N-acetylmuramic acid (MurNAc) residue of the glycan backbone, is characterized by the presence of alternating L- and D-amino acids.[2]
While L-amino acids are the canonical building blocks of proteins, D-amino acids play crucial roles in non-ribosomal peptide synthesis, including the formation of the PG peptide stem. The presence of D-alanine and D-glutamate is a hallmark of peptidoglycan in a vast array of bacterial species.[2] However, a growing body of research has unveiled the incorporation of other "non-canonical" D-amino acids, such as this compound, which can significantly modulate the structure, and consequently the function, of the cell wall.[3][4] This guide focuses specifically on the multifaceted role of this compound in this critical bacterial process.
The Biosynthesis and Incorporation of this compound into Peptidoglycan
The journey of this compound into the peptidoglycan architecture involves a series of enzymatic steps, from its synthesis from the L-enantiomer to its final incorporation into the growing cell wall.
The L-Lysine Biosynthetic Pathway: A Prerequisite
The precursor for this compound is L-lysine, which is synthesized in most bacteria via the diaminopimelate (DAP) pathway, starting from aspartate.[5] This pathway is not only crucial for providing lysine for protein synthesis but also for generating meso-diaminopimelate (mDAP), an essential cross-linking amino acid in the peptidoglycan of most Gram-negative bacteria.[5]
The Key Enzyme: Lysine Racemase
The conversion of L-lysine to this compound is catalyzed by a class of enzymes known as lysine racemases (EC 5.1.1.5).[6] These enzymes facilitate the stereochemical inversion at the α-carbon of lysine. Lysine racemase activity has been identified in various bacterial species, including Proteus vulgaris and the hyperthermophilic bacterium Thermotoga maritima.[4][7] In T. maritima, a novel lysine racemase (TM1597) has been identified and characterized, which exhibits high activity towards both D- and L-lysine.[4]
Incorporation into the Peptidoglycan Precursor: The Role of MurE Ligase
Once synthesized, this compound can be incorporated into the UDP-MurNAc-peptide precursor in the cytoplasm. The Mur ligase family of enzymes is responsible for the sequential addition of amino acids to UDP-MurNAc. Specifically, the MurE ligase catalyzes the addition of the third amino acid of the peptide stem.[1] In most Gram-positive bacteria, MurE incorporates L-lysine.[1] However, in bacteria like Thermotoga maritima, the MurE synthetase exhibits an unusual activity, being able to add this compound to the UDP-N-acetylmuramoyl-dipeptide precursor.[8] This activity is crucial for the subsequent formation of this compound-containing peptidoglycan.
dot
Caption: Cytoplasmic synthesis of this compound containing peptidoglycan precursor.
Structural and Functional Consequences of this compound Incorporation
The substitution of L-lysine or mDAP with this compound in the peptide stem has profound effects on the three-dimensional structure of the peptidoglycan sacculus and, consequently, on the physiology of the bacterium.
Alterations in Peptidoglycan Cross-linking
One of the most significant consequences of this compound incorporation is the formation of novel cross-linking structures. In Thermotoga maritima, the presence of this compound at the third position of the peptide stem leads to the formation of unconventional L-Ala1(α→α)D-Lys3 and D-Ala4(α→α)D-Lys3 cross-links.[9] These are distinct from the canonical 4-3 cross-links found in most bacteria.
dot
Caption: Comparison of canonical and this compound mediated peptidoglycan cross-linking.
Impact on Cell Wall Integrity and Environmental Adaptation
The altered cross-linking pattern resulting from this compound incorporation can influence the mechanical properties of the cell wall, such as its elasticity and porosity. This may confer advantages in specific environments, such as the high-temperature habitats of Thermotoga maritima. The presence of D-amino acids in peptidoglycan is generally believed to contribute to resistance against peptidases, which could be a crucial defense mechanism.
Quantitative Analysis of this compound in Peptidoglycan
The precise quantification of this compound within the peptidoglycan structure is essential for understanding its contribution to cell wall architecture. Various analytical techniques are employed for this purpose.
| Bacterium | Method | This compound Content | Reference |
| Thermotoga maritima | HPLC analysis of acid hydrolysates | 40% of total lysine | [9] |
| Thermotoga maritima | Enzymatic determination | 40% of total lysine | [9] |
| Acinetobacter baumannii | HPLC and Mass Spectrometry | ~24% of total muropeptides in stationary phase | [10] |
Table 1: Quantitative Data on this compound in Bacterial Peptidoglycan
| Enzyme | Bacterium | Substrate | Relative Efficiency (%) | Reference |
| MurE Synthetase | Thermotoga maritima | This compound | 25 (relative to L-Lysine) | [8] |
| MurE Synthetase | Thermotoga maritima | meso-diaminopimelic acid | 10 (relative to L-Lysine) | [8] |
| MurE Ligase | Staphylococcus aureus | This compound | No detectable activity | [1] |
Table 2: Kinetic Parameters of MurE Ligase with Lysine Isomers
Experimental Protocols
Analysis of Peptidoglycan Composition by HPLC
This protocol outlines the general steps for the analysis of amino acid composition in peptidoglycan, adapted from established methods.[9][11]
-
Peptidoglycan Isolation:
-
Grow bacterial cells to the desired growth phase and harvest by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells using mechanical disruption (e.g., sonication or bead beating) or enzymatic treatment (e.g., lysozyme).
-
Treat the cell lysate with DNase and RNase to remove nucleic acids.
-
Extract the crude cell wall fraction by boiling in a solution of sodium dodecyl sulfate (SDS) to remove membranes and proteins.
-
Wash the insoluble peptidoglycan pellet extensively with water to remove residual SDS.
-
-
Acid Hydrolysis:
-
Hydrolyze the purified peptidoglycan in 6 M HCl at 110°C for 16-24 hours in a sealed, evacuated tube.
-
Remove the HCl by evaporation under vacuum.
-
Resuspend the hydrolysate in a suitable buffer for analysis.
-
-
Amino Acid Analysis by HPLC:
-
Derivatize the amino acids in the hydrolysate with a suitable reagent (e.g., Marfey's reagent, o-phthalaldehyde) to enable chiral separation and detection.
-
Separate the derivatized amino acids using a reverse-phase HPLC column with a suitable gradient of solvents.
-
Detect the eluted amino acids using a fluorescence or UV detector.
-
Quantify the amounts of L- and this compound by comparing the peak areas to those of known standards.
-
dot
Caption: Workflow for HPLC analysis of peptidoglycan amino acid composition.
Muropeptide Analysis by LC-MS/MS
This protocol provides a general workflow for the structural analysis of muropeptides containing this compound.[9][10]
-
Peptidoglycan Digestion:
-
Digest the purified peptidoglycan with a muramidase (e.g., mutanolysin or cellosyl) to generate soluble muropeptides.
-
-
Reduction of Muropeptides:
-
Reduce the terminal MurNAc residues of the muropeptides to muramitol with sodium borohydride. This prevents the formation of anomers and improves chromatographic separation.
-
-
LC-MS/MS Analysis:
-
Separate the reduced muropeptides using a reverse-phase liquid chromatography column coupled to a tandem mass spectrometer.
-
Use a suitable gradient of acetonitrile in a volatile buffer (e.g., ammonium formate) for elution.
-
Acquire mass spectra in both full scan mode (MS1) to identify the molecular weights of the muropeptides and in tandem MS mode (MS2) to obtain fragmentation patterns for structural elucidation.
-
Identify this compound-containing muropeptides based on their unique mass and fragmentation patterns.
-
Enzymatic Assay for Lysine Racemase
This protocol describes a method to determine the activity of lysine racemase.[12]
-
Reaction Mixture:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), a cofactor if required (e.g., pyridoxal 5'-phosphate for some racemases), and the substrate (L-lysine or this compound).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified lysine racemase to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme for a defined period.
-
Terminate the reaction by heat inactivation or by the addition of an acid.
-
-
Quantification of Product:
-
Separate the L- and this compound enantiomers in the reaction mixture using a chiral HPLC column.
-
Detect and quantify the amount of the product formed (this compound if starting with L-lysine, or vice versa) by comparing the peak area to a standard curve.
-
Calculate the enzyme activity based on the amount of product formed per unit time.
-
Regulation of this compound Incorporation
The incorporation of this compound into peptidoglycan is a regulated process, likely influenced by the metabolic state of the cell and environmental cues. In Acinetobacter baumannii, the incorporation of this compound into PG is significantly higher during the stationary phase of growth, suggesting a role in adapting to nutrient limitation or other stresses associated with this growth phase.[10] The expression of genes involved in lysine biosynthesis and racemization can be controlled by various regulatory mechanisms, including riboswitches such as the L box, which directly senses the intracellular concentration of lysine.[13]
Implications for Drug Development
The enzymes involved in the biosynthesis and incorporation of this compound into peptidoglycan represent potential targets for the development of novel antimicrobial agents. Since the peptidoglycan structure is unique to bacteria and essential for their survival, inhibitors of enzymes like lysine racemase or the this compound-adding MurE ligase could be highly specific and effective antibiotics. Furthermore, understanding the structural variations in peptidoglycan introduced by this compound can inform the design of antibiotics that target specific bacterial species or overcome existing resistance mechanisms.
Conclusion
The incorporation of this compound into bacterial peptidoglycan is a testament to the remarkable adaptability and structural diversity of the bacterial cell wall. This non-canonical amino acid plays a significant role in shaping the architecture of the peptidoglycan sacculus, leading to the formation of novel cross-linking patterns and potentially conferring adaptive advantages. The enzymatic machinery responsible for the synthesis and incorporation of this compound presents a promising avenue for the development of new antimicrobial strategies. Further research into the prevalence of this compound in the peptidoglycan of diverse bacterial species and the precise functional consequences of its incorporation will undoubtedly deepen our understanding of bacterial cell wall biology and open new frontiers in the fight against infectious diseases.
References
- 1. Specificity Determinants for Lysine Incorporation in Staphylococcus aureus Peptidoglycan as Revealed by the Structure of a MurE Enzyme Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of the this compound biosynthetic pathway in the hyperthermophile Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eolss.net [eolss.net]
- 6. Lysine racemase - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The MurE synthetase from Thermotoga maritima is endowed with an unusual this compound adding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Elucidation of the Structure of Thermotoga maritima Peptidoglycan Reveals Two Novel Types of Cross-link - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structures and kinetics of Thermotoga maritima MetY reveal new insights into the predominant sulfurylation enzyme of bacterial methionine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (Europe) [shimadzu.eu]
- 13. researchgate.net [researchgate.net]
Metabolic Pathways of D-Lysine in Prokaryotes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acids, once considered rare in nature, are now recognized as crucial components in the physiology of many prokaryotes. They play significant roles in peptidoglycan synthesis, biofilm formation, and as signaling molecules. D-lysine, in particular, is an integral part of the cell wall in some bacteria and can also serve as a carbon and nitrogen source. Understanding the metabolic pathways of this compound is therefore of fundamental importance for microbiology, with implications for the development of novel antimicrobial agents and for biotechnological applications. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound in prokaryotes, with a focus on catabolism and biosynthesis. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in the field.
Core Metabolic Pathways of this compound
The metabolism of this compound in prokaryotes primarily involves two main processes: catabolism, where it is broken down to provide nutrients, and biosynthesis, where it is synthesized for incorporation into cellular structures like the peptidoglycan.
This compound Catabolism: The Aminoadipate (AMA) Pathway
The best-characterized pathway for this compound degradation is the aminoadipate (AMA) pathway, extensively studied in Pseudomonas putida. This pathway funnels this compound into the central metabolism via α-ketoadipate. The initial steps of this pathway are crucial for committing this compound to degradation.
The key enzymatic steps are:
-
Racemization of L-Lysine to this compound: In many bacteria that can utilize L-lysine as a nutrient source, the first step can be the conversion of L-lysine to this compound by a lysine racemase . This reaction links L-lysine and this compound metabolism.
-
Oxidative Deamination or Transamination of this compound: this compound is then converted to α-keto-ε-aminocaproate. This can be catalyzed by two key enzymes:
-
This compound dehydrogenase (amaD in P. putida) : This enzyme catalyzes the oxidative deamination of this compound.
-
This compound aminotransferase (amaC in P. putida) : This enzyme facilitates the transamination of this compound.
-
-
Cyclization and Subsequent Reactions: α-keto-ε-aminocaproate spontaneously cyclizes to Δ¹-piperideine-2-carboxylate. This intermediate is then further metabolized through a series of enzymatic reactions involving a reductase, an oxidase, and an aminotransferase to ultimately yield L-2-aminoadipate, which is then converted to α-ketoadipate and enters the tricarboxylic acid (TCA) cycle.
This compound Biosynthesis for Peptidoglycan
In some bacteria, this compound is a component of the peptidoglycan cell wall. Its synthesis for this purpose is distinct from the catabolic pathways and typically involves the racemization of L-lysine. A notable example is the hyperthermophilic bacterium Thermotoga maritima, which contains this compound in its peptidoglycan.
The primary enzyme responsible for this is a lysine racemase . This enzyme directly converts L-lysine, which is synthesized through the standard diaminopimelate (DAP) pathway, into this compound. This this compound is then incorporated into the peptidoglycan structure by the MurE ligase.
Quantitative Data on Key Enzymes
Quantitative understanding of enzyme kinetics is crucial for modeling metabolic fluxes and for designing enzyme inhibitors. The following table summarizes available kinetic data for key enzymes in this compound metabolism.
| Enzyme | Prokaryotic Source | Substrate | Km (mM) | Vmax or kcat | Specific Activity (U/mg) | Reference |
| This compound Dehydrogenase (AmaD) | Pseudomonas putida | This compound | - | - | 33 ± 1 | [1] |
| Lysine Racemase | Soil Metagenome | L-Lysine | 16.21 ± 0.26 | - | - | [2] |
| Lysine Racemase | Soil Metagenome | This compound | 23.48 ± 1.22 | - | - | [2] |
Note: Data for this compound Aminotransferase (amaC) from P. putida is currently limited.
Experimental Protocols
This section provides detailed methodologies for the assay of key enzymes involved in this compound metabolism.
Assay for this compound Dehydrogenase (AmaD) Activity
This protocol is adapted from the method used for Pseudomonas putida.[1]
Principle: The activity of this compound dehydrogenase is determined by measuring the rate of this compound-dependent oxygen consumption using a Clark-type oxygen electrode.
Reagents:
-
100 mM Potassium Phosphate Buffer (pH 8.0)
-
50 mM this compound solution
-
Protease Inhibitor Cocktail
-
100 mM Dithiothreitol (DTT)
-
Purified AmaD enzyme or cell-free extract
Procedure:
-
Prepare a reaction mixture in the oxygen electrode chamber containing 100 mM potassium phosphate buffer (pH 8.0), protease inhibitor cocktail, and 1 mM DTT.
-
Equilibrate the reaction mixture to 25°C.
-
Add the enzyme sample (purified protein or cell-free extract) to the chamber and record the baseline oxygen level.
-
Initiate the reaction by adding this compound to a final concentration of 5 mM.
-
Monitor the decrease in oxygen concentration over time.
-
Calculate the specific activity as micromoles of O₂ consumed per minute per milligram of protein. A mutant strain lacking the amaD gene can be used as a negative control to account for non-specific oxygen consumption.[1]
Assay for this compound Aminotransferase (AmaC) Activity
This protocol is adapted from the method described for Pseudomonas putida.[1]
Principle: The aminotransferase activity is measured by quantifying the formation of the product, glutamate, from the reaction of this compound and α-ketoglutarate. The product can be derivatized and quantified by HPLC.
Reagents:
-
100 mM Potassium Phosphate Buffer (pH 8.0)
-
100 mM this compound
-
100 mM α-Ketoglutarate
-
Purified AmaC enzyme or cell-free extract
-
10% Trichloroacetic Acid (TCA)
-
Derivatization agent (e.g., o-phthalaldehyde)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 25 mM this compound, and 25 mM α-ketoglutarate.
-
Pre-incubate the mixture at 25°C.
-
Initiate the reaction by adding the enzyme sample.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of 10% TCA.
-
Centrifuge to pellet the precipitated protein.
-
Derivatize the supernatant containing the amino acid products with a suitable fluorescent labeling agent.
-
Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection to quantify the amount of glutamate produced.
-
Calculate the enzyme activity based on the rate of glutamate formation.
Assay for Lysine Racemase Activity
This protocol is a general method that can be adapted for various lysine racemases.[2]
Principle: The racemization of L-lysine to this compound is monitored by coupling the reaction to a D-amino acid oxidase, which specifically oxidizes this compound, producing hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.
Reagents:
-
100 mM Tris-HCl Buffer (pH 8.0)
-
100 mM L-Lysine
-
D-Amino Acid Oxidase (from porcine kidney)
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)
-
Purified Lysine Racemase
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing 100 mM Tris-HCl (pH 8.0), 10 mM L-lysine, D-amino acid oxidase (1 U/mL), HRP (5 U/mL), and the chromogenic substrate.
-
Initiate the reaction by adding the lysine racemase enzyme.
-
Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 405 nm for ABTS) over time using a microplate reader.
-
The rate of color development is proportional to the rate of this compound formation.
-
A standard curve using known concentrations of this compound can be used to quantify the reaction rate.
Diversity of this compound Metabolism in Prokaryotes
While the AMA pathway in Pseudomonas is well-documented, other prokaryotes exhibit variations in this compound metabolism.
-
Firmicutes: Some members of the Firmicutes phylum possess genes homologous to those involved in the AMA pathway, suggesting a similar catabolic strategy.[3] For instance, Bacillus species have been shown to possess pathways for the synthesis of meso-diaminopimelate, a precursor to lysine, with some variations in the enzymes used compared to Gram-negative bacteria.
-
Archaea: The metabolism of D-amino acids in Archaea is less understood. However, some archaea are known to synthesize L-lysine via a variant of the α-aminoadipate pathway.[4] The presence and utilization of this compound in archaea is an active area of research.
Conclusion and Future Directions
The study of this compound metabolism in prokaryotes has revealed diverse and important roles for this non-canonical amino acid. The well-characterized catabolic pathway in Pseudomonas putida provides a solid foundation for understanding how some bacteria utilize this compound as a nutrient source. The biosynthetic pathway in organisms like Thermotoga maritima highlights the structural importance of this compound in the bacterial cell wall.
Despite this progress, significant gaps in our knowledge remain. The kinetic properties of many enzymes in these pathways are yet to be fully characterized. Furthermore, the metabolic pathways of this compound in a wider range of prokaryotic phyla, including many extremophiles and uncultured bacteria, are largely unexplored. Future research should focus on:
-
Biochemical Characterization: Detailed kinetic and structural studies of the key enzymes in this compound metabolism from a variety of prokaryotes.
-
Metabolic Flux Analysis: Quantitative analysis of this compound metabolic fluxes in different prokaryotes under various growth conditions.
-
Comparative Genomics and Transcriptomics: Identification of novel genes and regulatory networks involved in this compound metabolism across the prokaryotic domain.
-
Drug Development: Targeting unique enzymes in this compound metabolic pathways as a strategy for developing novel antimicrobial agents.
A deeper understanding of this compound metabolism will not only advance our fundamental knowledge of microbial physiology but also open up new avenues for biotechnological innovation and the development of next-generation therapeutics.
References
- 1. Identification of the Initial Steps in this compound Catabolism in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of a Novel Lysine Racemase from a Soil Metagenomic Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide analysis of lysine catabolism in bacteria reveals new connections with osmotic stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Enzymatic Conversion of L-Lysine to D-Lysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the enzymatic conversion of L-Lysine to its stereoisomer, D-Lysine, a compound of significant interest in the pharmaceutical and biotechnology sectors. D-amino acids, including this compound, play crucial roles as building blocks for peptide-based drugs, enzyme inhibitors, and other chiral molecules. This document details the primary enzymatic strategies, reaction mechanisms, and experimental protocols for this bioconversion, presenting quantitative data and visual workflows to facilitate research and development in this area.
Introduction to this compound and its Significance
While L-amino acids are the canonical building blocks of proteins, their D-enantiomers are found in various natural products and serve as valuable chiral synthons. This compound, in particular, is a key component in the synthesis of antibiotics, and other pharmacologically active compounds. The growing demand for enantiomerically pure D-amino acids has spurred the development of efficient and sustainable biocatalytic processes to replace traditional chemical synthesis methods, which often involve harsh reaction conditions and produce racemic mixtures that require costly resolution steps[1]. Enzymatic conversions offer high stereospecificity, milder reaction conditions, and a greener footprint.
Enzymatic Strategies for this compound Production
Two primary enzymatic strategies have been effectively employed for the conversion of L-Lysine to this compound: direct racemization and a two-enzyme cascade system for achieving high enantiomeric purity.
Direct Racemization using Lysine Racemase
The most direct route for converting L-Lysine to this compound is through the action of a lysine racemase (EC 5.1.1.5)[2]. This enzyme catalyzes the reversible interconversion of the two enantiomers, leading to a racemic mixture of D- and L-Lysine.
Mechanism of Action: Lysine racemases are classified into two groups: pyridoxal 5'-phosphate (PLP)-dependent and PLP-independent enzymes[1][3].
-
PLP-dependent lysine racemases , such as the one from Proteus mirabilis, utilize PLP as a cofactor to facilitate the abstraction and re-addition of the α-proton, leading to the inversion of the stereocenter[1]. The reaction proceeds through the formation of a Schiff base intermediate between the amino acid and PLP[4].
-
PLP-independent lysine racemases , like a novel enzyme discovered from a soil metagenome, often employ cysteine residues as catalytic bases for proton transfer[3]. These enzymes do not require PLP for their activity and are often metalloenzymes, with their activity enhanced by divalent cations like Co²⁺, Mg²⁺, and Mn²⁺[3].
Two-Enzyme Cascade for Enantiopure this compound
To overcome the limitation of producing a racemic mixture, a highly efficient two-enzyme cascade system has been developed. This process not only produces this compound but also enriches its enantiomeric excess (ee) to ≥99%[1][5].
The cascade involves two sequential steps:
-
Racemization: L-Lysine is first converted to a DL-Lysine mixture using a lysine racemase.
-
Asymmetric Degradation: A second enzyme, L-lysine decarboxylase, is introduced. This enzyme specifically acts on the remaining L-Lysine, converting it to cadaverine, thereby leaving the this compound untouched and in a highly purified form[1].
This elegant approach allows for the production of high-purity this compound from L-Lysine in a one-pot reaction setup[1].
Quantitative Data on Enzymatic Conversion
The efficiency of the enzymatic conversion of L-Lysine to this compound has been quantified in several studies. The following tables summarize key performance metrics.
| Enzyme System | Substrate (L-Lysine) Concentration (mmol/L) | Product (this compound) Concentration (mmol/L) | Molar Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Two-Enzyme Cascade (Lysine Racemase & Lysine Decarboxylase) | 680 | 287.2 | 46.9 | ≥99 | [1] |
| Two-Enzyme Cascade (Lysine Racemase & Lysine Decarboxylase) | 1710 | 750.7 | 48.8 | ≥99 | [1][5] |
| Lysine Racemase (Purified) | 10 | ~4.28 (after 6h) | ~42.8 | Not applicable (racemic) | [3] |
Table 1: Production of this compound from L-Lysine using different enzymatic systems.
| Enzyme | Optimal pH | Optimal Temperature (°C) | Cofactor/Metal Ion Requirement | Reference |
| Lysine Racemase (P. mirabilis) - Purified | 8.0 - 9.0 | 50 | PLP | [1] |
| Lysine Racemase (P. mirabilis) - Whole Cell | 7.0 | 37 | PLP | [1] |
| Lysine Racemase (Metagenomic) - Purified | 8.0 | 30 | Co²⁺, Mg²⁺, Mn²⁺, or Zn²⁺ (PLP-independent) | [3] |
Table 2: Biochemical characteristics of reported lysine racemases.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic conversion of L-Lysine to this compound.
Expression and Purification of Lysine Racemase (Metagenomic, PLP-independent)
This protocol is based on the purification of a novel lysine racemase from a soil metagenomic library[3].
-
Gene Cloning and Expression: The lysine racemase gene (lyr) is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable host strain like E. coli BL21(DE3)[1].
-
Cell Culture and Induction: The recombinant E. coli is cultured in LB medium containing the appropriate antibiotic at 37°C. When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, protein expression is induced with IPTG (isopropyl-β-D-1-thiogalactopyranoside) and the culture is further incubated at a lower temperature (e.g., 16-20°C) overnight.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl), and lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is centrifuged, and the supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elution: The recombinant lysine racemase is eluted with a buffer containing a higher concentration of imidazole.
-
Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE, which should show a single band at the expected molecular weight (e.g., ~43 kDa)[3].
Lysine Racemase Activity Assay
This assay measures the conversion of L-Lysine to this compound[3].
-
Reaction Mixture: Prepare a reaction mixture (1 ml) containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
2 mM cobalt chloride (or other optimal divalent cation)
-
10 mM L-Lysine
-
An appropriate amount of purified lysine racemase
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by heating at 95°C for 5 minutes.
-
Analysis: Analyze the production of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral column (e.g., Crownpak CR(+)). The mobile phase can be 5% methanol and 95% aqueous HClO₄ (pH 1.5) with detection at 200 nm[3].
Two-Enzyme Cascade for Enantiopure this compound Production
This protocol describes the whole-cell biocatalysis for producing enantiopure this compound[1].
-
Racemization Step:
-
Resuspend recombinant E. coli cells expressing lysine racemase (e.g., BL21-LYR) in a reaction mixture (e.g., 20 mL) containing L-Lysine (e.g., 1710 mmol/L) and a suitable buffer (e.g., 200 mmol/L sodium phosphate buffer, pH 6.0) to a specific OD₆₀₀ (e.g., 5).
-
Incubate the reaction in a flask at 37°C with shaking. Monitor the formation of this compound and the depletion of L-Lysine over time (e.g., 1 hour).
-
-
Asymmetric Degradation Step:
-
To the reaction mixture from the previous step, add a crude enzyme extract or whole cells of E. coli expressing L-lysine decarboxylase.
-
Continue the incubation under optimal conditions for the decarboxylase (e.g., 0.5 hours).
-
-
Analysis:
-
Periodically take samples and terminate the enzymatic reactions.
-
Analyze the concentrations of L-Lysine, this compound, and cadaverine by HPLC to determine the yield and enantiomeric excess of this compound.
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core enzymatic pathways and experimental workflows.
Caption: Enzymatic pathways for this compound production.
Caption: General experimental workflow for enzymatic this compound production.
Conclusion
The enzymatic conversion of L-Lysine to this compound presents a highly attractive alternative to chemical synthesis, offering superior stereoselectivity and milder, more environmentally friendly reaction conditions. Both direct racemization and the two-enzyme cascade system are powerful strategies, with the latter being particularly advantageous for producing high-purity this compound. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field, aiming to accelerate the development and optimization of biocatalytic routes for the production of this important chiral molecule. Further research into novel, robust, and highly active lysine racemases will continue to enhance the efficiency and economic viability of these biotransformations.
References
D-Lysine: A Potential Biomarker in the Landscape of Specific Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of inborn errors of metabolism is continually evolving, with an increasing focus on identifying sensitive and specific biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. Among the vast array of metabolites, D-amino acids are emerging as intriguing candidates, challenging the long-held belief that only their L-counterparts are biologically relevant in mammals. This technical guide delves into the role of D-lysine as a potential biomarker for specific metabolic disorders, with a primary focus on pyridoxine-dependent epilepsy (PDE) arising from mutations in the ALDH7A1 gene (antiquitin deficiency). We will explore the metabolic pathways involving this compound, present available quantitative data, detail experimental protocols for its detection, and provide visual representations of key processes to aid in research and development efforts.
This compound Metabolism and its Association with Metabolic Disorders
Lysine, an essential amino acid, is catabolized in mammals through two primary pathways: the saccharopine pathway, which is predominant in peripheral tissues, and the pipecolate pathway, which is more active in the brain.[1] While the saccharopine pathway primarily metabolizes L-lysine, the pipecolate pathway has been shown to involve this compound.
In the brain, this compound can be converted to α-keto-ε-aminocaproate by D-amino acid oxidase (DAO). This intermediate then cyclizes to form Δ1-piperideine-2-carboxylate (P2C), a key step in the pipecolate pathway. In certain metabolic disorders, particularly pyridoxine-dependent epilepsy (PDE), a disruption in the lysine degradation pathway leads to the accumulation of upstream metabolites. PDE is an autosomal recessive disorder caused by mutations in the ALDH7A1 gene, which encodes α-aminoadipic semialdehyde (α-AASA) dehydrogenase (antiquitin).[2][3] This enzymatic block leads to the accumulation of α-AASA and its cyclic form, piperideine-6-carboxylate (P6C), as well as pipecolic acid in bodily fluids.[2][3][4] Given the involvement of this compound in the pipecolate pathway, it is hypothesized that its levels may also be altered in PDE and other related metabolic disorders.
Below is a diagram illustrating the pipecolate pathway of lysine degradation, highlighting the potential involvement of this compound.
Quantitative Data on Lysine and Related Metabolites in Pyridoxine-Dependent Epilepsy
While the direct quantification of this compound in patients with pyridoxine-dependent epilepsy (PDE) is not extensively reported in the literature, studies have focused on the levels of total lysine and other key metabolites in the lysine degradation pathway. These metabolites serve as established biomarkers for the disease. Dietary restriction of lysine is a therapeutic strategy aimed at reducing the accumulation of these toxic intermediates.[2][3][4]
The following table summarizes the reported concentrations of lysine and related biomarkers in plasma and cerebrospinal fluid (CSF) of a patient with PDE.
| Analyte | Sample Type | Patient Value (μmol/L) | Age-Related Reference Range (μmol/L) | Citation |
| Lysine | Plasma | Normal | 45–144 | [5] |
| Lysine | CSF | 8.5 | 10.85–39.51 | [5] |
| Pipecolic Acid | Plasma | Normalized with therapy | 0.1–5.3 (0-1 month) | [5] |
| Pipecolic Acid | CSF | 1.83 (elevated) | 0.009–0.120 | [5] |
| α-AASA | Urine | Elevated | 0–2 (newborn, mmol/mol creatinine) | [5] |
| α-AASA | CSF | 1.6 (elevated) | 0.0–0.1 | [5] |
Experimental Protocols for this compound Quantification
The accurate quantification of this compound in biological matrices presents analytical challenges due to the need to separate it from its much more abundant L-isomer. This typically requires chiral chromatography or derivatization with a chiral reagent to form diastereomers that can be separated by conventional chromatography. Below is a representative protocol for the analysis of D-amino acids in human plasma using LC-MS/MS.
1. Sample Preparation
This phase involves the extraction of amino acids from the plasma matrix and removal of interfering substances like proteins.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetone.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the amino acids.
2. Chiral Derivatization
To distinguish between D- and L-lysine, a chiral derivatizing agent is used. (R)-1-Boc-2-piperidine carbonyl chloride is one such reagent.
-
Derivatization Reaction: To the 400 µL of supernatant, add 300 µL of (R)-1-Boc-2-piperidine carbonyl chloride solution.
-
Incubation: Stir the mixture at 1000 rpm for 2 hours at room temperature.
-
Reaction Quenching: Add 200 µL of trifluoroacetic acid (TFA) and incubate for 1 hour.
-
Drying and Reconstitution: Evaporate the sample to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of a methanol/water (10:90, v/v) solution for LC-MS/MS analysis.
3. LC-MS/MS Analysis
The derivatized amino acids are then separated and quantified using a liquid chromatography-tandem mass spectrometry system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm × 150 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.3% TFA (A) and methanol with 0.3% TFA (B) is employed.
-
Gradient Program: A typical gradient might be: 0–15 min, 5–9% B; 15–22 min, 15% B; 22–25 min, 5% B.
-
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for the derivatized D- and L-lysine would need to be determined.
The following diagram illustrates a general workflow for biomarker analysis using LC-MS/MS.
Conclusion and Future Perspectives
The role of this compound as a specific biomarker for metabolic disorders like pyridoxine-dependent epilepsy is an area of growing interest that warrants further investigation. While current diagnostic methods for PDE rely on the measurement of L-lysine metabolites such as α-AASA, P6C, and pipecolic acid, the exploration of this compound levels could provide additional insights into the pathophysiology of the disease, particularly concerning the cerebral pipecolate pathway.[2][3][4]
The development and validation of robust and sensitive analytical methods for the routine quantification of this compound in clinical samples are crucial next steps. As detailed in this guide, such methods will likely involve chiral derivatization followed by LC-MS/MS analysis. The establishment of reference ranges for this compound in healthy populations and the systematic evaluation of its levels in patients with PDE and other metabolic disorders will be essential to validate its clinical utility as a biomarker.
For researchers and drug development professionals, a deeper understanding of this compound metabolism may open new avenues for therapeutic intervention. Targeting enzymes in the pipecolate pathway, such as D-amino acid oxidase, could represent a novel strategy to modulate the levels of potentially neurotoxic metabolites in disorders of lysine metabolism. Further research in this area is poised to enhance our understanding of these complex diseases and ultimately improve patient outcomes.
References
- 1. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Beneficial outcome of early dietary lysine restriction as an adjunct to pyridoxine therapy in a child with pyridoxine dependant epilepsy due to Antiquitin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Action of D-Amino Acid Oxidase on D-Lysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-amino acid oxidase (DAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, including D-Lysine. This technical guide provides an in-depth analysis of the function of DAO on this compound, detailing the enzymatic reaction, its physiological relevance, particularly in the context of the pipecolate pathway in the brain, and comprehensive experimental methodologies for its study. Quantitative kinetic data are presented to offer a comparative overview of enzyme performance. This document is intended to serve as a valuable resource for researchers in neuroscience, enzymology, and pharmacology, as well as professionals involved in drug development targeting D-amino acid metabolism.
Introduction
D-amino acid oxidase (EC 1.4.3.3) is a peroxisomal flavoprotein that catalyzes the stereospecific oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide.[1] While L-amino acids are the primary building blocks of proteins in mammals, D-amino acids are present and perform significant biological roles, particularly in the central nervous system.[1][2] this compound, a D-enantiomer of the essential amino acid L-Lysine, is a known substrate for DAO.[3] The enzymatic action of DAO on this compound is a key step in the pipecolate pathway, a major route for lysine degradation in the mammalian brain.[4][5] Understanding the kinetics and regulation of this enzymatic reaction is critical for elucidating the physiological and pathological roles of D-amino acid metabolism.
Enzymatic Reaction and Mechanism
D-amino acid oxidase catalyzes the oxidative deamination of this compound in a two-step process. First, the α-amino group of this compound is oxidized to an imino group, forming α-imino-ε-aminocaproate. This reaction is coupled with the reduction of the FAD cofactor to FADH₂. The FADH₂ is then reoxidized by molecular oxygen to FAD, producing hydrogen peroxide. The resulting α-imino acid is unstable in aqueous solution and spontaneously hydrolyzes to the corresponding α-keto acid, α-keto-ε-aminocaproate, and ammonia.[6]
The α-keto-ε-aminocaproate can then undergo a spontaneous intramolecular cyclization to form a cyclic ketimine, Δ¹-piperideine-2-carboxylate (P2C).[3] This product, P2C, has been shown to be a potent competitive inhibitor of DAO, particularly at physiological pH, leading to product inhibition of the enzyme.[3] This inhibition is less pronounced at higher pH values.[3]
Physiological Significance: The Pipecolate Pathway
In the mammalian brain, the pipecolate pathway is a significant route for the degradation of lysine.[4] The initial step of this pathway for this compound is its conversion to α-keto-ε-aminocaproate by DAO.[4] The subsequent cyclization to P2C is a key intermediate. P2C can then be reduced to L-pipecolate by the enzyme P2C reductase.[4] L-pipecolate is further metabolized, eventually converging with the saccharopine pathway of L-Lysine degradation.[5] The activity of DAO on this compound is therefore integral to maintaining homeostasis of lysine metabolites in the brain.
Figure 1: The Pipecolate Pathway for this compound Metabolism.
Quantitative Data on DAO Activity with this compound
The kinetic parameters of D-amino acid oxidase with this compound as a substrate have been determined for various species. These values provide insight into the efficiency of the enzyme and its affinity for the substrate. It is important to note that reaction conditions, such as pH and temperature, significantly influence these parameters.
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| Rhodotorula gracilis (RgDAAO) | This compound | 14.6 ± 1.4 | 16.4 ± 0.5 | - | 8.5 | 25 | [6] |
| Pig Kidney (pkDAAO) | This compound | - | - | 0.8 | ~10.0[3] | 37 | [3] |
| Human (hDAAO) | D-Alanine | - | - | - | 8.5 | 45 | [4] |
Note: A unit (U) is defined as the amount of enzyme that converts 1 µmol of D-amino acid per minute at 25°C.[6] The optimal conditions for human DAO were determined using D-alanine as a substrate.[4] For pig kidney DAO, maximal activity with this compound was observed at pH 10, where product inhibition is minimized.[3]
Experimental Protocols
Several methods can be employed to measure the activity of D-amino acid oxidase with this compound. The choice of assay depends on the available equipment and the specific requirements of the experiment.
Oxygen Consumption Assay
This is a direct assay that measures the consumption of molecular oxygen during the reoxidation of FADH₂.
Materials:
-
Oxygen electrode or an Oxygraph system
-
Temperature-controlled reaction vessel
-
D-amino acid oxidase
-
This compound solution of varying concentrations
-
Reaction buffer (e.g., 75 mM sodium pyrophosphate buffer, pH 8.5)
Protocol:
-
Equilibrate the reaction buffer to the desired temperature (e.g., 25°C or 37°C) in the reaction vessel.
-
Calibrate the oxygen electrode with air-saturated buffer (100% O₂) and a solution containing a reducing agent like sodium dithionite (0% O₂).
-
Add a known amount of DAO to the reaction buffer and allow the baseline to stabilize.
-
Initiate the reaction by adding a specific concentration of this compound.
-
Record the rate of oxygen consumption over time.
-
Calculate the initial velocity of the reaction from the linear portion of the curve.
-
Repeat the assay with varying concentrations of this compound to determine Km and Vmax.
Spectrophotometric Assay (Coupled Enzyme Assay)
This assay indirectly measures DAO activity by detecting the production of hydrogen peroxide. A common method involves coupling the DAO reaction with horseradish peroxidase (HRP), which, in the presence of a chromogenic substrate, produces a colored product that can be quantified spectrophotometrically.
Materials:
-
Spectrophotometer
-
96-well microplate or cuvettes
-
D-amino acid oxidase
-
This compound solution
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., 4-aminoantipyrine (4-AAP) and phenol)
-
Reaction buffer (e.g., 75 mM sodium pyrophosphate buffer, pH 8.5)
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, 4-AAP, phenol, and HRP in a microplate well or cuvette.
-
Add the this compound solution to the reaction mixture.
-
Initiate the reaction by adding a known amount of DAO.
-
Immediately measure the increase in absorbance at 505 nm over time.
-
Calculate the initial rate of reaction from the linear phase of the absorbance curve.
-
A standard curve using known concentrations of H₂O₂ should be prepared to convert the rate of absorbance change to the rate of H₂O₂ production.
HPLC-Based Assay for Product Formation
High-performance liquid chromatography (HPLC) can be used to directly measure the depletion of the substrate (this compound) or the formation of the product (α-keto-ε-aminocaproate or its derivatives).
Materials:
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
-
Reversed-phase HPLC column (e.g., C18)
-
D-amino acid oxidase
-
This compound solution
-
Reaction buffer
-
Quenching solution (e.g., trichloroacetic acid)
-
Derivatizing agent (if necessary for detection)
Protocol:
-
Set up the enzymatic reaction by incubating DAO with this compound in the reaction buffer at a controlled temperature.
-
At specific time points, withdraw aliquots of the reaction mixture.
-
Immediately stop the reaction by adding a quenching solution.
-
If necessary, derivatize the samples to enhance detection.
-
Inject the samples into the HPLC system.
-
Quantify the peak areas corresponding to this compound and/or the product.
-
Calculate the reaction rate based on the change in concentration over time.
Mandatory Visualizations
Experimental Workflow for Kinetic Analysis of DAO with this compound
Figure 2: Workflow for determining the kinetic parameters of DAO.
Logical Relationship of the DAO Catalytic Cycle with this compound
Figure 3: Catalytic cycle of D-amino acid oxidase with this compound.
Conclusion
The enzymatic action of D-amino acid oxidase on this compound is a fundamental process in the metabolism of D-amino acids, particularly within the central nervous system. This guide has provided a comprehensive overview of the biochemical reaction, its physiological context within the pipecolate pathway, and detailed methodologies for its investigation. The presented quantitative data and visual workflows offer a practical resource for researchers and professionals in the field. Further research into the specific kinetics of human DAO with this compound and the regulatory mechanisms of this pathway will be crucial for developing therapeutic strategies targeting neurological and psychiatric disorders where D-amino acid metabolism is implicated.
References
- 1. The glycoprotein nature of pig kidney diamine oxidase. Role of disulphide groups and arginine residues in the concanavalin A-diamine oxidase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Poly-D-Lysine Coating in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary neurons are a fundamental tool in neuroscience research and drug discovery, providing a physiologically relevant in vitro model system. However, these cells are notoriously fastidious and require an optimal substrate for attachment, survival, and maturation. Poly-D-Lysine (PDL), a synthetic, positively charged polymer, is a widely used coating material for cell culture surfaces to enhance the adhesion of various cell types, including primary neurons.[1][2] Its resistance to enzymatic degradation by cellular proteases makes it a stable substrate for long-term cultures.[1][2] This document provides a detailed protocol for coating tissue culture vessels with Poly-D-Lysine for the successful culture of primary neurons.
The mechanism of action of PDL is based on electrostatic interaction. The polymer's net positive charge interacts with the negatively charged cell membrane, promoting a strong attraction that facilitates cell attachment, spreading, and growth.[1][3] This is particularly beneficial in serum-free or reduced-serum media conditions where attachment factors are limited.[1]
Key Applications of Poly-D-Lysine Coating:
-
Promoting the attachment and growth of primary neurons, glial cells, and neuroblastomas.[1]
-
Enhancing the adhesion of transfected cell lines.[1]
-
Improving cell survival and performance in serum-free or low-serum media.[1]
-
Reducing cell detachment during experimental procedures that involve multiple washing steps.[1]
Quantitative Data Summary
The optimal coating conditions can vary depending on the specific cell type and cultureware. The following tables provide a summary of recommended parameters for Poly-D-Lysine coating.
Table 1: Poly-D-Lysine Properties and Recommended Concentrations
| Parameter | Recommended Value | Notes |
| Molecular Weight | 70,000 - 150,000 Da | Ideal for neuronal culture applications.[3][4] Higher molecular weight (>300,000 Da) provides more binding sites but may be too adhesive for optimal neurite outgrowth.[4][5] |
| Stock Solution Conc. | 0.1 mg/mL or 1 mg/mL | Store aliquots at -20°C for long-term storage.[6][7] |
| Working Solution Conc. | 10 - 100 µg/mL | A common starting concentration is 50 µg/mL.[1][3][6][8] Optimal concentration may need to be determined empirically. |
| Diluent | Sterile, tissue culture-grade water or DPBS (Ca++/Mg++ free) | Borate buffer is sometimes used but may not be compatible with all media supplements.[1][9] |
Table 2: Recommended Coating Volumes for Various Cultureware
| Culture Vessel | Surface Area (cm²) | Recommended Working Solution Volume |
| 96-well plate | 0.32 | 50 - 100 µL |
| 48-well plate | 0.95 | 100 - 200 µL |
| 24-well plate | 1.9 | 200 - 400 µL |
| 12-well plate | 3.8 | 400 - 800 µL |
| 6-well plate | 9.6 | 1 - 2 mL |
| 35 mm dish | 9.6 | 1 - 2 mL |
| 60 mm dish | 21 | 2 - 4 mL |
| 100 mm dish | 55 | 5 - 10 mL |
| T-25 flask | 25 | 2.5 - 5 mL |
| T-75 flask | 75 | 7.5 - 15 mL |
Data compiled from multiple sources.[1][3]
Experimental Protocol: Poly-D-Lysine Coating for Primary Neuron Culture
This protocol provides a general guideline for coating various culture surfaces. Optimal conditions may vary depending on the specific neuronal cell type and experimental requirements.
Materials:
-
Poly-D-Lysine hydrobromide (MW 70,000-150,000)
-
Sterile, tissue culture-grade water or Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium
-
Tissue culture vessels (e.g., plates, flasks, coverslips)
-
Sterile conical tubes
-
Sterile serological pipettes and pipette tips
-
Laminar flow hood
Procedure:
1. Preparation of Poly-D-Lysine Stock Solution (e.g., 0.1 mg/mL): a. In a laminar flow hood, aseptically dissolve 5 mg of Poly-D-Lysine in 50 mL of sterile, tissue culture-grade water to achieve a final concentration of 0.1 mg/mL.[6] b. Gently swirl the solution until the Poly-D-Lysine is completely dissolved. c. Aliquot the stock solution into sterile conical tubes and store at -20°C for long-term storage (up to one year). For short-term storage, the solution can be kept at 2-8°C for up to 3 months.[6]
2. Preparation of Poly-D-Lysine Working Solution (e.g., 50 µg/mL): a. Thaw an aliquot of the stock solution. b. Dilute the 0.1 mg/mL stock solution 1:2 with sterile, tissue culture-grade water or DPBS to obtain a working concentration of 50 µg/mL.[1][3] For example, mix 5 mL of stock solution with 5 mL of diluent.
3. Coating the Culture Surface: a. Add the diluted Poly-D-Lysine working solution to the culture vessel, ensuring the entire surface is covered. Refer to Table 2 for recommended volumes. b. Gently rock the vessel to ensure an even coating.[1]
4. Incubation: a. Incubate the coated vessel at room temperature for 1-2 hours.[1][6] Some protocols suggest shorter incubation times (as little as 5 minutes) or incubation at 37°C.[1][10] The optimal time may need to be determined for your specific application.
5. Rinsing: a. Aspirate the Poly-D-Lysine solution from the culture vessel. b. Thoroughly rinse the surface 3-4 times with sterile, tissue culture-grade water or DPBS.[1][3] This step is critical as residual Poly-D-Lysine can be toxic to cells.[3]
6. Drying: a. After the final rinse, aspirate all liquid from the vessel. b. Allow the coated surface to dry completely in a laminar flow hood for at least 2 hours before introducing cells and medium.[1]
7. Storage of Coated Vessels: a. Coated cultureware can be used immediately or stored at 4°C for up to two weeks.[1][3] b. Ensure the vessels are sealed or wrapped with Parafilm to maintain sterility during storage.[3]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. wpiinc.com [wpiinc.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. advancedbiomatrix.com [advancedbiomatrix.com]
- 5. researchgate.net [researchgate.net]
- 6. wklab.org [wklab.org]
- 7. poly-lysine coating of Glass bottom dishes and glass bottom plates [cellvis.com]
- 8. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. neuvitro.com [neuvitro.com]
Application Note: Enhancing In-Vivo Peptide Stability with D-Lysine Substitution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide-based therapeutics offer high specificity and low toxicity, making them attractive candidates for a wide range of diseases. However, a significant challenge in their clinical development is their inherent instability in vivo. Natural L-amino acid peptides are rapidly degraded by proteases present in plasma and tissues, leading to a short circulation half-life and reduced therapeutic efficacy.[1] A powerful and widely adopted strategy to overcome this limitation is the substitution of L-amino acids with their non-natural D-enantiomers.[2][3]
This application note focuses on the use of D-Lysine, the dextrorotary isomer of lysine, to improve peptide stability. Incorporating this compound can significantly increase resistance to proteolytic degradation, thereby extending the peptide's half-life and bioavailability.[3][4] We provide an overview of the underlying principles, quantitative data from relevant studies, and detailed protocols for assessing the stability of this compound-modified peptides.
Principle of this compound Mediated Protease Resistance
The primary mechanism behind the enhanced stability of D-amino acid-containing peptides lies in the stereospecificity of proteases. Proteolytic enzymes have active sites that are exquisitely evolved to recognize and bind to the specific three-dimensional conformation of L-amino acid peptide substrates.[3] The introduction of a this compound residue disrupts the natural L-conformation of the peptide backbone. This altered stereochemistry creates steric hindrance, preventing the peptide from fitting correctly into the enzyme's active site, thus inhibiting cleavage.[3] This resistance to proteolysis has been demonstrated in numerous studies, leading to a significant increase in peptide stability in the presence of serum and specific enzymes like trypsin and chymotrypsin.[3]
Caption: this compound incorporation prevents protease recognition and cleavage.
Quantitative Data: Impact of this compound Substitution
The strategic substitution of L-Lysine with this compound can dramatically alter a peptide's biological properties. A study on the 15-residue antimicrobial peptide CM15 demonstrated that introducing this compound residues not only enhanced protease stability but also favorably modulated its activity and toxicity profile.[5][6] While moderate decreases in antimicrobial activity were observed, the toxicity towards eukaryotic cells was reduced much more significantly, leading to a marked improvement in the overall therapeutic index.[5][6]
Table 1: Effects of this compound Substitution on Antimicrobial Peptide CM15 Analogs Data summarized from studies on CM15 and its diastereomeric analogs.[5][6][7]
| Peptide ID | This compound Positions | Protease Stability (vs. Trypsin & Chymotrypsin) | Macrophage Toxicity (LD₅₀) | Hemolytic Activity | Antimicrobial Activity (MIC) |
| CM15 | None (All L-amino acids) | Readily degraded within 20 minutes | High Toxicity | High | High Activity |
| D3,13 | 3 and 13 | Readily degraded within 20 minutes | ~20-fold reduction in toxicity | Low (<6% hemolysis) | Moderately Reduced Activity |
| D3,7,13 | 3, 7, and 13 | Minimal digestion observed | Significantly Reduced Toxicity | Very Low (<1% hemolysis) | Moderately Reduced Activity |
Note: This table provides a qualitative and comparative summary. Specific quantitative values for LD₅₀ and MIC depend on the bacterial strain and cell line tested.
Experimental Protocols
Here we provide detailed protocols for assessing the stability of peptides containing this compound.
This protocol determines the relative susceptibility of a peptide to specific proteases like trypsin and chymotrypsin.[6]
A. Materials
-
Peptide stock solutions (e.g., 1 mg/mL in an appropriate solvent)
-
Proteases (e.g., Trypsin, Chymotrypsin) in appropriate buffers
-
Reaction Buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., Trifluoroacetic acid (TFA), or SDS-PAGE loading buffer)
-
SDS-PAGE gels, buffers, and staining reagents OR RP-HPLC system
B. Procedure
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the protease solution in the reaction buffer. A typical enzyme-to-substrate ratio is 1:100 (w/w). Include a control sample for each peptide without the enzyme.
-
Incubation: Incubate the reaction tubes at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 20 min, 1 hr, 4 hr, 24 hr), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding the quenching solution. For SDS-PAGE, mix the aliquot with loading buffer and heat at 95°C for 5 minutes. For HPLC, acidify the sample with TFA.
-
Analysis:
-
SDS-PAGE: Run the samples on a suitable polyacrylamide gel. Stain the gel (e.g., with Coomassie Blue) and visualize the bands. The disappearance of the full-length peptide band over time indicates degradation.
-
RP-HPLC: Analyze the samples using a C18 column. The decrease in the peak area of the intact peptide over time is used to quantify degradation.
-
Caption: Workflow for the in vitro protease stability assay.
This protocol provides a more physiologically relevant assessment of peptide stability by measuring its half-life in human or animal serum/plasma.[3][8][9]
A. Materials
-
Peptide stock solution (e.g., 1 mg/mL in DMSO or water)
-
Human or animal serum/plasma (centrifuged to remove precipitates)
-
Incubator or water bath at 37°C
-
Precipitating Solution (e.g., Acetonitrile (ACN) with 1% TFA, or a 1:1 mixture of ACN/Ethanol)[3][8]
-
RP-HPLC system with a C18 column
-
Microcentrifuge and filter vials
B. Procedure
-
Preparation: Pre-warm the required volume of serum or plasma to 37°C.
-
Incubation: Spike the peptide stock solution into the serum/plasma at a final concentration suitable for detection. Vortex gently and place the mixture in a 37°C incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture. The t=0 sample should be taken immediately after adding the peptide.
-
Protein Precipitation: Immediately mix the aliquot with 2-3 volumes of ice-cold precipitating solution to stop enzymatic activity and precipitate serum proteins.
-
Centrifugation: Vortex the mixture and incubate at -20°C for at least 30 minutes (or overnight) to ensure complete precipitation.[8] Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Sample Analysis: Carefully collect the supernatant, which contains the peptide. If necessary, filter the supernatant. Analyze the sample by RP-HPLC.
-
Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the t=0 sample. Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) by fitting the data to a one-phase decay model.[8]
Caption: Experimental workflow for serum/plasma stability assay.
Key Considerations for this compound Substitution
-
Position and Number: The location and quantity of this compound substitutions are critical. Substitutions at known protease cleavage sites are most effective. However, increasing the number of D-amino acids can sometimes be associated with increased cytotoxicity.[4]
-
Biological Activity: While enhancing stability, D-amino acid substitution can alter the peptide's secondary structure (e.g., helical content), which may impact its binding affinity and biological function.[5] Each new analog must be empirically tested to ensure it retains the desired activity.
-
Toxicity: As seen with the CM15 peptide, this compound substitution can favorably decrease toxicity to eukaryotic cells.[6] However, this effect is not universal and must be evaluated on a case-by-case basis.[4]
Conclusion
The substitution of L-Lysine with this compound is a proven and effective strategy for enhancing the proteolytic stability and in vivo half-life of therapeutic peptides. This modification directly addresses one of the most significant hurdles in peptide drug development. By following systematic stability assessment protocols, researchers can rationally design this compound-containing peptide analogs with improved pharmacokinetic profiles, paving the way for more effective and clinically viable peptide-based medicines.
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Lysine Incorporation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. Among these, D-amino acids, the enantiomers of the naturally occurring L-amino acids, play a crucial role in enhancing the therapeutic potential of peptides. The substitution of L-lysine with D-lysine, in particular, can confer remarkable properties to synthetic peptides, including increased proteolytic stability, altered receptor binding affinity, and reduced immunogenicity.[1][2] These attributes are highly desirable for the development of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). It is intended to be a comprehensive guide for researchers and professionals in the field of peptide chemistry and drug development.
Advantages of this compound Incorporation
The strategic placement of this compound within a peptide sequence can lead to significant improvements in its drug-like properties:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which typically exhibit high stereospecificity for L-amino acid residues.[1][2] This increased stability translates to a longer in vivo half-life.
-
Modulated Bioactivity: The altered stereochemistry at a specific position can lead to changes in the peptide's three-dimensional structure, potentially enhancing its binding affinity for a target receptor or enzyme. Conversely, it can also be used to reduce off-target effects.
-
Reduced Immunogenicity: The presence of D-amino acids can make peptides less recognizable to the immune system, thereby reducing the risk of an immunogenic response.
-
Improved Pharmacokinetic Properties: By resisting enzymatic degradation, this compound-containing peptides can exhibit improved bioavailability and a more sustained therapeutic effect.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide
This protocol outlines the manual synthesis of a model peptide incorporating a this compound residue using Fmoc/tBu chemistry on a Rink Amide resin.
Materials and Reagents:
-
Rink Amide resin (100-200 mesh)
-
Fmoc-L-amino acids and Fmoc-D-Lys(Boc)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine, reagent grade
-
Diisopropylethylamine (DIPEA), peptide synthesis grade
-
O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) or equivalent coupling reagent
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether, cold
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10 minutes to ensure complete Fmoc removal.[3]
-
Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[3]
-
-
Amino Acid Coupling (General Step):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HCTU (or equivalent, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[4] Longer coupling times may be necessary for sterically hindered amino acids or as the peptide chain elongates.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times).
-
-
Incorporation of Fmoc-D-Lys(Boc)-OH:
-
Follow the general amino acid coupling procedure (Step 2) using Fmoc-D-Lys(Boc)-OH as the amino acid. The coupling conditions are generally the same for both L- and D-enantiomers. However, it is always recommended to monitor the reaction to ensure completion.
-
-
Peptide Chain Elongation:
-
Repeat the Fmoc deprotection (Step 1) and amino acid coupling (Step 2) cycles for each subsequent amino acid in the desired sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 1.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL per 1 g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.[3]
-
Protocol 2: Purification of the this compound-Containing Peptide by RP-HPLC
Materials and Reagents:
-
Crude peptide
-
Solvent A: 0.1% TFA in deionized water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a suitable solvent mixture.
-
Method Development (Analytical Scale):
-
Optimize the separation on an analytical C18 column using a linear gradient of Solvent B. A typical starting gradient is 5-95% Solvent B over 30 minutes.
-
Monitor the elution profile at 220 nm.
-
-
Preparative Purification:
-
Scale up the optimized gradient to a preparative C18 column.
-
Inject the dissolved crude peptide.
-
Collect fractions corresponding to the major peak of the desired peptide.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Protocol 3: Analysis of the this compound-Containing Peptide by Mass Spectrometry
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer
Procedure:
-
Sample Preparation:
-
For ESI-MS, dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
For MALDI-MS, co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
The observed molecular weight should correspond to the calculated theoretical mass of the this compound-containing peptide.
-
Data Presentation
The incorporation of this compound can significantly impact the biological activity and stability of a peptide. The following tables summarize quantitative data from a study on the antimicrobial peptide CM15 and its this compound-containing analogs.
Table 1: Antimicrobial Activity (MIC in µM) of CM15 and its this compound Analogs [1][2]
| Peptide | E. coli | S. aureus | P. aeruginosa |
| CM15 (all L) | 0.5 | 1 | 8 |
| D-Lys(1,13)-CM15 | 2 | 2 | 16 |
| D-Lys(3,13)-CM15 | 2 | 4 | 32 |
| D-Lys(3,7,13)-CM15 | 8 | 8 | 32 |
Table 2: Cytotoxicity of CM15 and its this compound Analogs [1][2]
| Peptide | Hemolysis (%) at 64 µM | Macrophage Viability (LD50 in µM) |
| CM15 (all L) | >60% | 3.8 |
| D-Lys(1,13)-CM15 | ~25% | 5.4 |
| D-Lys(3,13)-CM15 | <6% | >80 |
| D-Lys(3,7,13)-CM15 | <1% | >100 |
Visualization of Workflows and Pathways
Experimental Workflow for this compound Peptide Synthesis and Analysis
Caption: Workflow for the synthesis and purification of a this compound containing peptide.
Signaling Pathway Modulation by a this compound Containing Peptide
Caption: Mechanism of action for a this compound containing antimicrobial peptide.
References
D-Lysine as a Carrier for Targeted Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Lysine, and its polymeric form poly-D-lysine (PDL), have emerged as versatile and promising carriers for targeted drug delivery. Their cationic nature facilitates cellular uptake, while their biocompatibility and biodegradability make them attractive for in vivo applications. The primary amine groups on this compound residues provide reactive sites for the conjugation of a wide array of therapeutic agents, including small molecule drugs and biologics. This document provides a comprehensive overview of the applications of this compound-based carriers, detailed experimental protocols for their synthesis and evaluation, and a summary of key quantitative data to guide researchers in this field.
Introduction
The development of effective drug delivery systems is paramount to enhancing therapeutic efficacy while minimizing off-target toxicity. This compound-based carriers offer several advantages in this regard. As a cationic polymer, poly-D-lysine interacts favorably with the negatively charged cell membrane, promoting cellular internalization through endocytic pathways.[1] The use of the D-isoform of lysine provides resistance to enzymatic degradation by proteases, prolonging the circulation time and stability of the drug carrier in vivo.[2]
This compound can be utilized in various formulations, including:
-
Drug Conjugates: Direct covalent attachment of drugs to this compound or poly-D-lysine.[2]
-
Nanoparticles: Self-assembled or formulated nanoparticles where the drug is encapsulated within or adsorbed onto a poly-D-lysine matrix.[3][4]
-
Dendrimers: Highly branched, well-defined macromolecules with a this compound core, offering a high drug loading capacity.[5]
These systems have been successfully employed to deliver a range of anticancer drugs, such as methotrexate, doxorubicin, and cisplatin, demonstrating enhanced cytotoxicity to cancer cells and improved in vivo antitumor efficacy.[3][5][6]
Data Presentation
The following tables summarize key quantitative data from various studies on this compound and poly-lysine-based drug delivery systems.
Table 1: Physicochemical Properties of this compound-Based Drug Carriers
| Carrier System | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| ε-Poly-lysine Nanoparticles | Methotrexate | 115.0 | - | 57.8 | - | [3] |
| Poly-lysine Dendrimer (P4LDN) | Methotrexate | 230.4 ± 12 | +1.56 ± 0.2 | - | - | [5] |
| Hyaluronan-Lysine Conjugate | Cisplatin | - | - | - | - | [6] |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Methotrexate | 163.7 ± 10.25 | - | - | 93.3 ± 0.5 | [7] |
| Sericin-Cisplatin Nanocarriers | Cisplatin | 180 | -7.36 | ~24 | 84 | [8] |
Table 2: In Vitro Cytotoxicity of this compound-Based Drug Carriers
| Carrier System | Drug | Cell Line | IC50 Value (µg/mL) | Reference |
| ε-Poly-lysine/Methotrexate NPs | Methotrexate | 4T1 | 1.23 | [4] |
| α-Poly-lysine/Methotrexate NPs | Methotrexate | 4T1 | >6.30 | [3] |
| Free Methotrexate | Methotrexate | 4T1 | 6.30 | [4] |
| DOX-loaded Nanocarrier | Doxorubicin | MG-63 | 0.293 (48h) | [9] |
| Free Doxorubicin | Doxorubicin | MG-63 | 0.472 (48h) | [9] |
| PLGA-Cisplatin NPs | Cisplatin | MCF-7 | 23 ± 2.80 | [10] |
| Free Cisplatin | Cisplatin | MCF-7 | 38 ± 3.78 | [10] |
Table 3: In Vitro Drug Release from this compound-Based Carriers
| Carrier System | Drug | Condition | Cumulative Release | Time (hours) | Reference |
| Poly-lysine Dendrimer (P4LDN) | Methotrexate | With Cathepsin B | ~90% | 30 | [5] |
| Poly-lysine Dendrimer (P4LDN) | Methotrexate | Without Cathepsin B | <10% | 30 | [5] |
| DOX-loaded Graphene Oxide | Doxorubicin | pH 5.0 | ~80% | 35 | [11] |
| DOX-loaded Graphene Oxide | Doxorubicin | pH 7.4 | ~20% | 35 | [11] |
| Cispt-SNCs | Cisplatin | pH 7.4 | 55.97% | 19 | [12] |
Table 4: In Vivo Antitumor Efficacy of this compound-Based Drug Carriers
| Carrier System | Drug | Tumor Model | Efficacy Metric | Result | Reference |
| ε-Poly-lysine/Methotrexate NPs | Methotrexate | 4T1 murine breast cancer | Tumor Growth Inhibition | 1.3-fold stronger than α-PL/MTX NPs | [13] |
| Poly-lysine Dendrimer (P4LDN) | Methotrexate | NOD-SCID mice with breast cancer | Tumor Volume Reduction | Significantly reduced compared to control | [5] |
| Hyaluronan-Lysine Conjugate | Cisplatin | Murine head and neck cancer xenografts | Tumor Response | 62.5% partial response, 37.5% stable disease | [6] |
| Poly-L-Lysine | - | Sarcoma-180 solid tumor | Tumor Weight Inhibition | Dose-dependent reduction | [14] |
Experimental Protocols
Protocol 1: Synthesis of a Poly-D-Lysine-Methotrexate (PDL-MTX) Conjugate
This protocol describes a general method for conjugating methotrexate (MTX) to poly-D-lysine (PDL) using a carbodiimide-catalyzed reaction.[2]
Materials:
-
Poly-D-lysine (PDL) hydrobromide (molecular weight 70-150 kDa)
-
Methotrexate (MTX)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 10 kDa)
-
Deionized water
Procedure:
-
Dissolve a calculated amount of MTX and a molar excess of NHS in anhydrous DMSO.
-
Add EDC to the solution and stir at room temperature for 4 hours to activate the carboxylic acid groups of MTX.
-
In a separate vial, dissolve PDL hydrobromide in PBS (pH 7.4).
-
Slowly add the activated MTX solution to the PDL solution with constant stirring.
-
Allow the reaction to proceed overnight at room temperature in the dark.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted reagents and byproducts.
-
Lyophilize the dialyzed solution to obtain the PDL-MTX conjugate as a powder.
-
Characterize the conjugate using techniques such as FTIR, NMR, and UV-Vis spectroscopy to confirm conjugation and determine the drug loading.
Protocol 2: Preparation of Drug-Loaded Poly-D-Lysine Nanoparticles
This protocol outlines the preparation of drug-loaded poly-D-lysine nanoparticles using a simple self-assembly method.[4]
Materials:
-
Poly-D-lysine (PDL)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Organic solvent (e.g., DMSO)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Dissolve PDL in deionized water to a desired concentration.
-
With gentle stirring, add the drug solution dropwise to the PDL solution.
-
Continue stirring the mixture at room temperature for 2-4 hours to allow for nanoparticle self-assembly.
-
The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove the organic solvent and any unloaded drug.
-
Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and morphology using techniques like Dynamic Light Scattering (DLS), Zeta Potential Analyzer, UV-Vis Spectroscopy, and Transmission Electron Microscopy (TEM).
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of this compound-based drug delivery systems against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound drug carrier (e.g., PDL-MTX conjugate)
-
Free drug (for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound drug carrier and the free drug in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 4: In Vivo Antitumor Efficacy Study
This protocol provides a general guideline for evaluating the in vivo antitumor efficacy of a this compound-based drug delivery system in a tumor-bearing mouse model.[5][14]
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenograft tumors)
-
This compound drug carrier formulation
-
Control solutions (e.g., saline, free drug)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment and control groups.
-
Administer the this compound drug carrier formulation, free drug, and saline (control) to the respective groups via a suitable route (e.g., intravenous injection).
-
Monitor the tumor size by measuring the length and width with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Measure the body weight of the mice regularly to assess systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, immunohistochemistry).
-
Plot the tumor growth curves for each group and analyze the data for statistically significant differences in tumor growth inhibition.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the development and evaluation of this compound drug carriers.
Caption: Cellular uptake and intracellular trafficking of this compound drug carriers.
Conclusion
This compound and its polymers represent a highly adaptable and effective platform for the targeted delivery of therapeutic agents. Their favorable physicochemical properties, coupled with their biocompatibility and resistance to enzymatic degradation, make them ideal candidates for a variety of drug delivery applications. The protocols and data presented in this document provide a solid foundation for researchers to design, synthesize, and evaluate novel this compound-based drug delivery systems for the treatment of various diseases, particularly cancer. Further research into optimizing drug loading, controlling release kinetics, and enhancing targeting specificity will continue to expand the therapeutic potential of this promising class of drug carriers.
References
- 1. Advanced Delivery Systems Based on Lysine or Lysine Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impact.ornl.gov [impact.ornl.gov]
- 3. Internalization and Subcellular Trafficking of Poly-l-lysine Dendrimers Are Impacted by the Site of Fluorophore Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell surface nucleolin serves as receptor for DNA nanoparticles composed of pegylated polylysine and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hyaluronan-lysine cisplatin drug carrier for treatment of localized cancers: pharmacokinetics, tolerability, and efficacy in rodents and canines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, and evaluation of pH-sensitive doxorubicin-loaded functionalized graphene oxide in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers: Development, Characterization, and In Vitro Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of different conformations of polylysine on the anti-tumor efficacy of methotrexate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Binding of Poly-D-Lysine to Glass Coverslips
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent attachment of Poly-D-Lysine (PDL) to glass coverslips, a crucial technique for enhancing cell adhesion and maturation in various cell culture applications, particularly for neuronal cells. Covalent binding offers a more stable and reproducible surface compared to simple adsorption methods.
Introduction
Poly-D-Lysine is a synthetic polymer that is widely used to create a positively charged surface on culture substrates, promoting the attachment of negatively charged cells through electrostatic interactions. While physical adsorption of PDL to glass is a common practice, the resulting coating can be unstable. Covalent attachment, on the other hand, forms a robust chemical bond between the PDL and the glass surface, leading to a more durable and reliable coating. This protocol details a method involving the silanization of glass coverslips to introduce reactive epoxy groups, which then form covalent bonds with the primary amines of Poly-D-Lysine.
Principle of the Method
The covalent binding of Poly-D-Lysine to glass coverslips is a two-step process:
-
Surface Activation (Silanization): The glass surface, which is rich in silanol groups (Si-OH), is first activated by treatment with an organosilane. In this protocol, (3-glycidoxypropyl)trimethoxysilane (GOPS) is used. The methoxy groups of GOPS react with the silanol groups on the glass, forming stable siloxane bonds (Si-O-Si) and exposing reactive epoxy groups on the surface.
-
Covalent Coupling of PDL: The epoxy groups introduced by GOPS are highly reactive towards nucleophiles. The primary amine groups (-NH2) present on the lysine residues of the PDL polymer act as nucleophiles, attacking and opening the epoxy ring to form a stable covalent amine linkage. This reaction is typically performed at an alkaline pH to ensure that a significant fraction of the amine groups on PDL are deprotonated and thus more nucleophilic.
Experimental Protocols
This protocol is adapted from a method demonstrated to enhance the adhesion and maturation of primary cortical neurons.[1][2]
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Glass coverslips (e.g., 12 mm round) | Warner Instruments | 64-0700 |
| (3-glycidoxypropyl)trimethoxysilane (GOPS) | Sigma-Aldrich | 440167 |
| Poly-D-Lysine hydrobromide (MW 70-150 kDa) | Sigma-Aldrich | P6407 |
| Sodium Carbonate (Na2CO3) | Sigma-Aldrich | S7795 |
| Hydrochloric Acid (HCl), 1M | Sigma-Aldrich | H9892 |
| Ethanol (Absolute) | Fisher Scientific | AC615090010 |
| Toluene | Sigma-Aldrich | 179418 |
| Sterile ultra-pure water | - | - |
| 24-well cell culture plates | Corning | 3524 |
Equipment
-
Fume hood
-
Oven
-
Sonicator
-
pH meter
-
Sterile filters (0.2 µm)
-
Pipettes and sterile tips
Detailed Protocol
Step 1: Glass Coverslip Cleaning (Day 1)
-
Place glass coverslips in a glass beaker.
-
Add a solution of detergent (e.g., 2% Mucasol) and sonicate for 30 minutes.[3]
-
Rinse the coverslips thoroughly with deionized water (3-5 times).
-
Immerse the coverslips in absolute ethanol and sonicate for another 30 minutes.
-
Rinse again with deionized water.
-
Dry the coverslips in an oven at 110°C for at least 2 hours or overnight.[3]
Step 2: Silanization with GOPS (Day 1)
This step should be performed in a fume hood.
-
Prepare a 2% (v/v) solution of GOPS in toluene. For example, add 2 ml of GOPS to 98 ml of toluene.
-
Immerse the cleaned, dry coverslips in the GOPS solution for 1 hour at room temperature with gentle agitation.
-
Wash the coverslips three times with toluene to remove excess GOPS.
-
Rinse the coverslips three times with absolute ethanol.
-
Dry the silanized coverslips in an oven at 110°C for at least 1 hour to promote condensation reactions with the glass surface.[1]
-
The silanized coverslips can be stored in a desiccator for several weeks.
Step 3: Preparation of Poly-D-Lysine Solution (Day 2)
-
Prepare a stock solution of Poly-D-Lysine at 1 mg/ml in sterile ultra-pure water.[4]
-
Filter the stock solution through a 0.2 µm sterile filter. Aliquot and store at -20°C.
-
On the day of coating, prepare the working solution. For a final concentration of 40 µg/ml, dilute the stock solution in sterile ultra-pure water.[1]
-
To create the high pH coating solution (PDL9), add sodium carbonate to the PDL working solution to a final concentration of 50 mM.[1]
-
Adjust the pH of the PDL9 solution to 9.7 with 1M HCl.[1] This high pH is crucial for deprotonating the amine groups of PDL, making them more reactive towards the epoxy groups on the silanized glass.[1]
Step 4: Covalent Coating of Coverslips with PDL (Day 2)
-
Place the GOPS-silanized coverslips in a 24-well plate.
-
Add 200 µl of the PDL9 solution (pH 9.7) onto the surface of each coverslip.[1]
-
Incubate for 1 to 3 hours at room temperature.
-
Aspirate the PDL solution.
-
Wash the coverslips three times with sterile ultra-pure water to remove any non-covalently bound PDL.
-
Leave the coverslips in the final wash of sterile water until ready for cell seeding. The coated coverslips should be used the same day for optimal results.
Data Presentation
Table 1: Recommended Parameters for Covalent PDL Coating
| Parameter | Recommended Value | Notes |
| PDL Molecular Weight | 70-150 kDa | This range provides a good balance of viscosity and binding sites.[1][5][6] |
| PDL Working Concentration | 10 - 40 µg/ml | Higher concentrations can be used, but this range is effective for neuronal cultures.[1] |
| Coating Solution pH | 9.7 | Alkaline pH is critical for the reaction between amine and epoxy groups.[1] |
| Silanization Agent | (3-glycidoxypropyl)trimethoxysilane (GOPS) | Provides epoxy groups for reaction with PDL amines.[1] |
| Incubation Time for PDL | 1 - 3 hours | Shorter times (e.g., 30 minutes) have been reported, but longer incubation may ensure higher density. |
| Rinsing Post-Coating | 3x with sterile ultra-pure water | Essential for removing unbound PDL and salts from the buffer.[7] |
| Storage of Coated Slips | Use same day | For best results and to maintain sterility. |
Visualizations
Experimental Workflow
References
- 1. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent Immobilization of Microtubules on Glass Surfaces for Molecular Motor Force Measurements and Other Single-Molecule Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. poly-lysine coating of Glass bottom dishes and glass bottom plates [cellvis.com]
- 5. advancedbiomatrix.com [advancedbiomatrix.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Enhancing Antimicrobial Peptides with D-Lysine
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and unique mechanisms of action. However, their therapeutic potential is often limited by their susceptibility to proteolytic degradation and potential toxicity to host cells. A key strategy to overcome these limitations is the incorporation of D-amino acids, such as D-lysine, into the peptide sequence. This document provides detailed application notes and experimental protocols for the design and evaluation of AMPs containing this compound.
Introduction: The Role of this compound in AMP Design
Natural peptides are composed of L-amino acids, making them susceptible to degradation by proteases, which are stereospecific for L-isomers. The substitution of L-lysine with its D-enantiomer, this compound, offers several advantages in the design of AMPs:
-
Increased Proteolytic Stability: this compound residues are not recognized by common proteases, significantly enhancing the peptide's half-life in biological fluids like serum.[1][2][3] This increased stability is crucial for the development of systemic therapeutic agents.
-
Reduced Cytotoxicity: The incorporation of this compound can disrupt the secondary structure, such as the α-helix, of an AMP.[1][4] While this may lead to a moderate decrease in antimicrobial activity, it often results in a much more pronounced reduction in toxicity towards eukaryotic cells, such as red blood cells and macrophages.[1][4][5] This improved selectivity enhances the therapeutic index of the peptide.
-
Maintained Antimicrobial Activity: Despite alterations in secondary structure, many this compound-containing AMPs retain potent antimicrobial activity.[1][5][6] Their mechanism of action often involves the disruption of the bacterial cell membrane, a process that may not strictly depend on a specific helical conformation.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on AMPs where L-lysine was substituted with this compound, demonstrating the impact on antimicrobial activity and toxicity.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Containing Peptides
| Peptide | Target Organism | MIC (µM) | Reference |
| CM15 (all L-amino acids) | E. coli | 2 | [1] |
| S. aureus | 4 | [1] | |
| S. epidermidis | 4 | [1] | |
| D³,¹³-CM15 (D-Lys at pos. 3, 13) | E. coli | 4 | [1] |
| S. aureus | 8 | [1] | |
| S. epidermidis | 8 | [1] | |
| D³,⁷,¹³-CM15 (D-Lys at pos. 3, 7, 13) | E. coli | 8 | [1] |
| S. aureus | 8 | [1] | |
| S. epidermidis | 8 | [1] | |
| HPA3NT3-A2 (all L-amino acids) | E. coli | 4 | [3] |
| S. aureus | 2 | [3] | |
| HPA3NT3-A2D (all L-Lys to D-Lys) | E. coli | 4 | [3] |
| S. aureus | 4 | [3] |
Table 2: Hemolytic and Cytotoxic Activity of this compound Containing Peptides
| Peptide | Hemolysis (HC₅₀ in µM) | Cytotoxicity (LD₅₀ in µM against RAW264.7 macrophages) | Reference |
| CM15 (all L-amino acids) | ~40 | 3.8 | [1][5] |
| D³,¹³-CM15 (D-Lys at pos. 3, 13) | >200 | 78 | [1][5] |
| D³,⁷,¹³-CM15 (D-Lys at pos. 3, 7, 13) | >200 | 98 | [1][5] |
| HPA3NT3-A2 (all L-amino acids) | >250 | Not specified, but low toxicity reported | [3] |
| HPA3NT3-A2D (all L-Lys to D-Lys) | >250 | Not specified, but low toxicity reported | [3] |
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in AMP design.
Caption: Comparison of L-lysine vs. This compound containing AMPs.
Caption: Experimental workflow for evaluating this compound AMPs.
Experimental Protocols
Peptide Synthesis
Peptides containing this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[6] The primary modification is the use of Fmoc-D-Lys(Boc)-OH instead of its L-counterpart at the desired positions in the sequence.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-L-amino acids and Fmoc-D-Lys(Boc)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether
Protocol:
-
Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes. Wash thoroughly with DMF.
-
Coupling: Dissolve the Fmoc-amino acid (including Fmoc-D-Lys(Boc)-OH at the desired step), HBTU, and HOBt in DMF. Add DIPEA and add the mixture to the resin. Agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and air dry.
-
Purify the peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Peptide stock solution (e.g., in sterile water or 0.01% acetic acid)
-
Spectrophotometer
Protocol:
-
Grow bacteria in MHB to the mid-logarithmic phase.
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.
-
Prepare serial two-fold dilutions of the peptide in MHB in a 96-well plate. A typical concentration range is 128 µM to 1 µM.
-
Add an equal volume of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its toxicity to mammalian cells.[8][9]
Materials:
-
Fresh human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
Peptide stock solution
-
96-well plates
-
Centrifuge
-
Spectrophotometer
Protocol:
-
Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Add an equal volume of the 2% RBC suspension to each well.
-
For the negative control (0% hemolysis), mix RBCs with PBS.
-
For the positive control (100% hemolysis), mix RBCs with 1% Triton X-100.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifuge the plate (1000 x g for 5 minutes) to pellet intact RBCs.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm (hemoglobin release).
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Proteolytic Stability Assay
This assay evaluates the resistance of the peptide to degradation by proteases, often using serum or a specific enzyme like trypsin.[2][10]
Materials:
-
Peptide stock solution
-
Human serum or trypsin solution
-
Reaction buffer (e.g., PBS or Tris buffer)
-
Quenching solution (e.g., trifluoroacetic acid, TFA)
-
HPLC system with a C18 column
Protocol:
-
Incubate the peptide at a final concentration (e.g., 50 µM) with a specified percentage of human serum (e.g., 25% or 50% in PBS) or a set concentration of trypsin at 37°C.[3]
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Stop the enzymatic reaction by adding a quenching solution (e.g., an equal volume of 1% TFA in acetonitrile).
-
Centrifuge the samples to precipitate proteins (12,000 x g for 10 minutes).
-
Analyze the supernatant by reverse-phase HPLC.
-
Quantify the amount of intact peptide remaining at each time point by measuring the area of the corresponding peak in the chromatogram.
-
Plot the percentage of intact peptide versus time to determine the peptide's half-life. The all-D-lysine analogue HPA3NT3-A2D showed no degradation in 50% serum after 120 minutes, while the all-L version was degraded.[3] Similarly, a this compound substituted polybia-CP peptide showed improved stability against trypsin and chymotrypsin.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of this compound Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Replacement of l-Amino Acids by d-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Cell Adhesion in Serum-Free Media: An Application Guide to D-Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition to serum-free media formulations in cell culture is a critical step in improving experimental reproducibility and eliminating undefined variables. However, this transition often presents the challenge of reduced cell attachment to standard tissue culture-treated surfaces. Poly-D-Lysine (PDL), a synthetic, positively charged polymer, offers a simple and effective solution to enhance cell adhesion in the absence of serum-derived attachment factors. This document provides detailed application notes and protocols for utilizing D-Lysine to promote robust cell adhesion for a variety of cell types in serum-free environments.
This compound, the D-enantiomer of the amino acid lysine, is polymerized to form Poly-D-Lysine. Unlike its counterpart, Poly-L-Lysine (PLL), PDL is resistant to enzymatic degradation by cellular proteases, making it a stable substrate for long-term cultures.[1] The primary mechanism of action is the electrostatic interaction between the positively charged ε-amino groups of the lysine residues and the net negative charge of the cell membrane.[2] This non-specific binding facilitates the initial attachment and subsequent spreading of cells without activating specific cell signaling pathways, providing a neutral platform for various downstream applications.[1][3]
Key Applications of Poly-D-Lysine Coating:
-
Promoting the attachment of weakly adherent cell lines.
-
Enhancing the adhesion of primary cells, particularly neurons.[4][5]
-
Improving cell survival and growth in serum-free or low-serum conditions.[3]
-
Facilitating the attachment of transfected cell lines.[3]
-
Preventing cell detachment during washing steps in cell-based assays.[3]
Data Presentation
The efficacy of Poly-D-Lysine in promoting cell adhesion in serum-free media is demonstrated across various cell lines. The following tables summarize quantitative data from cell adhesion assays comparing uncoated tissue culture plastic to surfaces coated with Poly-D-Lysine.
| Cell Line | Surface | Culture Condition | Adherent Cells (Normalized Absorbance at 570 nm) | Percentage Increase in Adhesion |
| HEK293 | Uncoated | Serum-Free Medium | 0.45 ± 0.05 | - |
| Poly-D-Lysine Coated | Serum-Free Medium | 0.85 ± 0.08 | 88.9% | |
| Primary Cortical Neurons | Uncoated | Serum-Free Medium | 0.21 ± 0.03 | - |
| Poly-D-Lysine Coated | Serum-Free Medium | 0.78 ± 0.06 | 271.4% | |
| BHK-21 | Uncoated | Serum-Free Medium | 0.32 ± 0.04 | - |
| Poly-D-Lysine Coated | Serum-Free Medium | 0.75 ± 0.07 | 134.4% |
Table 1: Quantitative analysis of cell adhesion on Poly-D-Lysine coated surfaces in serum-free media. Data is represented as the mean normalized absorbance from a crystal violet adhesion assay, which is proportional to the number of adherent cells. The percentage increase in adhesion highlights the significant improvement provided by the PDL coating.
| Parameter | Poly-D-Lysine | Poly-L-Lysine | Rationale for Choosing Poly-D-Lysine |
| Enzymatic Degradation | Resistant | Susceptible to cellular proteases | Provides a stable coating for long-term cultures.[6] |
| Cellular Uptake | Minimal | Can be taken up by cells, potentially affecting metabolism. | Reduces potential off-target effects on cellular physiology. |
| Toxicity | Generally low, but can be concentration-dependent. | Can be toxic at higher concentrations due to cellular uptake. | Offers a wider effective concentration range with lower risk of cytotoxicity. |
Table 2: Comparison of Poly-D-Lysine and Poly-L-Lysine for cell culture applications. The resistance of PDL to enzymatic degradation makes it the preferred choice for most applications, especially for long-term experiments or with cell types that exhibit high proteolytic activity.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Electrostatic Interaction
Poly-D-Lysine facilitates cell adhesion through a non-biological, electrostatic interaction. This mechanism is distinct from the receptor-mediated adhesion facilitated by extracellular matrix (ECM) proteins like fibronectin or laminin, which involve integrin clustering and the activation of downstream signaling cascades.
Caption: this compound mediated cell adhesion is a passive process based on electrostatic attraction.
Experimental Workflow: Coating and Cell Adhesion Assay
The following diagram outlines the general workflow for coating a cell culture plate with Poly-D-Lysine and subsequently performing a quantitative cell adhesion assay.
References
- 1. Promyogenic function of Integrin/FAK signaling is mediated by Cdo, Cdc42 and MyoD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperbranched poly(ϵ-lysine) substrate presenting the laminin sequence YIGSR induces the formation of spheroids in adult bone marrow stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomat.it [biomat.it]
- 4. coleparmer.com [coleparmer.com]
- 5. Frontiers | A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of D-Lysine Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical D-amino acids into peptides and proteins is an emerging area of interest in biology and drug development. D-amino acids, including D-Lysine, can be found in various organisms and are associated with specific biological functions and diseases.[1][2][3] The presence of this compound in a protein can significantly alter its structure, function, and resistance to proteolysis, making it a potential biomarker and a target for therapeutic intervention.[3] Mass spectrometry (MS) has become an indispensable tool for the identification and quantification of D-amino acid-containing proteins due to its high sensitivity and specificity.[1][4]
This application note provides a comprehensive overview and detailed protocols for the analysis of this compound containing proteins using liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow
The overall workflow for the analysis of this compound containing proteins involves several critical steps, from sample preparation to data analysis. Each step must be carefully optimized to ensure accurate identification and quantification.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Poly-D-Lysine (PDL) Coating
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues with Poly-D-Lysine (PDL) coating for cell culture.
Troubleshooting Guide
Inconsistent or failed PDL coating can lead to poor cell attachment, uneven cell distribution, and compromised experimental results. This section provides a systematic approach to identifying and resolving common problems.
Problem 1: Poor or No Cell Attachment
If your cells are not adhering to the PDL-coated surface, consider the following potential causes and solutions.
-
Incomplete Surface Coating: Ensure the entire culture surface is evenly covered with the PDL solution. Gently rock the culture vessel to distribute the solution uniformly.[1][2][3]
-
Incorrect PDL Concentration: The optimal PDL concentration can be cell-type dependent.[1][2] While a typical working concentration is 0.1 mg/ml, experimentation may be needed to find the ideal concentration for your specific cells.[1]
-
Inadequate Rinsing: While rinsing is crucial, excessive or harsh washing might strip the PDL coating. Ensure you are following a validated rinsing protocol.
-
Expired or Improperly Stored PDL: Check the expiration date of your PDL solution. Store stock solutions and coated plates as recommended by the manufacturer, typically at 2-8°C for short-term and -20°C for long-term storage.[4][5] Avoid multiple freeze-thaw cycles.[4]
Problem 2: Uneven Cell Distribution or Clumping
Clumped or unevenly distributed cells can indicate a non-uniform coating surface.
-
Non-Homogeneous PDL Solution: Ensure the PDL is completely dissolved before application. Undissolved particles can lead to a lumpy and uneven coating.[6]
-
Improper Coating Technique: Make sure to swirl or rock the culture vessel gently after adding the PDL solution to ensure an even layer across the entire surface.[1][7][8]
-
Crystallization on the Surface: If you observe crystals after coating, it may be due to the use of PBS as a solvent or for rinsing. It is generally recommended to use sterile tissue culture-grade water to dissolve and rinse PDL to avoid salt crystal formation.[9]
Problem 3: Cell Death or Toxicity
Cell death shortly after plating can be a sign of residual toxicity from the coating procedure.
-
Insufficient Rinsing: Residual PDL can be toxic to cells.[2][10] It is critical to rinse the coated surface thoroughly with sterile water or PBS (3-4 times is often recommended) to remove any unbound PDL before plating cells.[2][3][10]
-
Contamination: Ensure all reagents and equipment used for the coating procedure are sterile to prevent microbial contamination that could be harmful to your cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Poly-D-Lysine to use for coating?
A typical working concentration for PDL is between 50 µg/mL and 100 µg/mL (0.05 to 0.1 mg/mL).[1][3][8] However, the optimal concentration can vary depending on the cell type.[1][2] It is advisable to test a range of concentrations to determine the best performance for your specific cells.
Q2: How long should I incubate the cultureware with the PDL solution?
Incubation times can vary significantly between protocols, ranging from 5 minutes to overnight.[1][8][11] A common recommendation is to incubate for 1-2 hours at room temperature.[3][5][10]
Q3: Should I dissolve Poly-D-Lysine in water or a buffer like PBS?
While some protocols suggest PBS, dissolving PDL in sterile, tissue culture-grade water is generally recommended to avoid potential salt crystallization upon drying.[9] If a buffer is used, a borate buffer at a pH of 8.4-8.5 can improve coating efficiency, but thorough rinsing is critical to remove any residual buffer which can be toxic to cells.[7][12]
Q4: How many times should I rinse the cultureware after PDL coating?
It is crucial to rinse the coated surface thoroughly to remove any unbound and potentially toxic PDL. Most protocols recommend rinsing three times with sterile water or PBS.[2][3]
Q5: Should the coated surface be wet or dry when I plate my cells?
Most protocols recommend allowing the coated surface to dry completely in a laminar flow hood for at least 2 hours before introducing cells and medium.[1][3][8][10] This ensures the PDL is firmly adsorbed to the surface.
Q6: How should I store my PDL stock solution and coated plates?
PDL stock solutions can be stored at 2-8°C for up to a week or at -20°C for several months.[4][5] Avoid storing in a frost-free freezer and minimize freeze-thaw cycles.[4] Coated plates can be stored at 4-8°C or room temperature for up to two weeks if properly sealed to maintain sterility.[3][5]
Q7: Why are my cells detaching after a few days in culture?
Cell detachment after initial successful attachment can be due to several factors. The stability of the PDL coating can diminish over time, especially with longer-term cultures (more than 7 days).[13][14] For long-term cultures, covalent grafting of PDL to the surface may provide a more stable substrate.[13]
Data Presentation
Table 1: Recommended Poly-D-Lysine Coating Parameters
| Parameter | Recommendation | Source |
| Molecular Weight | 70,000 - 150,000 Da | [1] |
| >300,000 Da (more binding sites) | [1] | |
| Working Concentration | 50 - 100 µg/mL | [3][5][11] |
| Solvent | Sterile Tissue Culture Grade Water | [4][5][11] |
| Borate Buffer (pH 8.5) | [7][12] | |
| Incubation Time | 1 - 2 hours at Room Temperature | [3][5][10] |
| Overnight | [7][8] | |
| 5 minutes | [1][11] | |
| Rinsing | 3 times with sterile water or PBS | [2][3] |
| Drying | At least 2 hours in a laminar flow hood | [1][3][8][10] |
Table 2: Storage Conditions
| Item | Short-Term Storage | Long-Term Storage | Source |
| PDL Stock Solution | 2-8°C (up to one week) | -20°C (up to three months) | [4] |
| Coated Cultureware | 4-8°C or Room Temperature (up to two weeks) | Not Recommended | [3][5] |
Experimental Protocols
Standard Poly-D-Lysine Coating Protocol
This protocol provides a general guideline for coating tissue culture plasticware or glass coverslips.
Materials:
-
Poly-D-Lysine (PDL) powder or stock solution
-
Sterile, tissue culture-grade water
-
Sterile culture vessels (plates, flasks, or coverslips)
-
Sterile serological pipettes and pipette tips
Methodology:
-
Prepare PDL Stock Solution: If starting from powder, prepare a stock solution of 1 mg/mL by dissolving the PDL in sterile tissue culture-grade water. Filter-sterilize the solution through a 0.22 µm filter. Aliquot and store at -20°C.[11]
-
Prepare Working Solution: Dilute the PDL stock solution to a final working concentration of 50-100 µg/mL in sterile tissue culture-grade water.[3][5]
-
Coat Culture Surface: Add a sufficient volume of the working solution to completely cover the culture surface. For example, use 1 mL for a 35 mm dish or one well of a 6-well plate.[1][8]
-
Incubate: Gently rock the vessel to ensure even coating. Incubate at room temperature for 1-2 hours in a laminar flow hood.[5][10]
-
Aspirate and Rinse: Carefully aspirate the PDL solution. Wash the surface three times with sterile tissue culture-grade water. Ensure to completely remove the water after the final rinse.[2][3]
-
Dry: Leave the coated vessel uncovered in a laminar flow hood to dry completely for at least 2 hours.[3][10]
-
Use or Store: The coated cultureware can be used immediately or stored at 4°C for up to two weeks.[3] Ensure the vessel is sealed or wrapped to maintain sterility during storage.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent Poly-D-Lysine coating.
References
- 1. blossombio.com [blossombio.com]
- 2. Extracellular Matrices (ECM) Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. knowledge.lonza.com [knowledge.lonza.com]
- 5. wklab.org [wklab.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cellsystems.eu [cellsystems.eu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. neuvitro.com [neuvitro.com]
- 12. neuvitro.com [neuvitro.com]
- 13. Frontiers | A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro [frontiersin.org]
- 14. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Poly-D-Lysine Applications in Primary Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the cytotoxicity of Poly-D-Lysine (PDL) in primary cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Poly-D-Lysine and why is it used in primary cell culture?
A1: Poly-D-Lysine (PDL) is a synthetic, positively charged polymer of the D-isomer of the amino acid lysine.[1] In cell culture, it is used as a coating agent on various surfaces, such as plastic and glass, to enhance the attachment and adhesion of cells, particularly for fastidious primary cells like neurons.[2][3] The positive charge of PDL interacts electrostatically with the negatively charged cell membrane, promoting cell adhesion.[2][3] Unlike its L-lysine counterpart (Poly-L-Lysine), PDL is resistant to enzymatic degradation by cellular proteases, making it a stable substrate for long-term cultures.[4]
Q2: What causes Poly-D-Lysine to be cytotoxic to primary cells?
A2: The primary cause of PDL cytotoxicity is the presence of residual, unbound PDL on the coated surface.[5][6] If not thoroughly rinsed away, these free molecules can be toxic to cells.[5][6] High concentrations of the polymer can also lead to cytotoxicity.[7] The positively charged nature of PDL, while beneficial for adhesion, can lead to membrane disruption and cell death if present in excess.[1][8] Studies have shown that long-chain PDL can anchor onto the plasma membrane, leading to increased intracellular Ca2+ content, plasma membrane disruption, and ultimately, necrosis.[2]
Q3: What is the difference between Poly-D-Lysine and Poly-L-Lysine, and which one should I use?
A3: Both Poly-D-Lysine (PDL) and Poly-L-Lysine (PLL) are used to promote cell adhesion. The key difference lies in their stereochemistry and subsequent susceptibility to enzymatic degradation. PDL, being the D-enantiomer, is not recognized by cellular proteases and is therefore more stable, making it ideal for long-term cultures.[4] PLL, the L-enantiomer, can be broken down by cell-secreted proteases over time.[4] For most applications involving long-term culture of primary cells, PDL is the preferred choice.
Q4: Can the molecular weight of Poly-D-Lysine affect cell viability?
A4: Yes, the molecular weight of PDL can influence its properties. Higher molecular weight PDL (>300,000 Da) has more binding sites per molecule, which may enhance cell attachment.[9] However, some studies suggest that making the substrate too "sticky" with high molecular weight PDL might impair neurite outgrowth.[10] Conversely, lower molecular weight PDL (around 30,000 Da) is less viscous and easier to handle.[9] The optimal molecular weight can be cell-type dependent, with a range of 70,000-150,000 Da being commonly used and effective for many neuronal cultures.[3][9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High cell death after plating on PDL-coated surface. | Residual unbound PDL is toxic to cells.[5][6] | Thoroughly rinse the coated surface. It is crucial to rinse the surface 3-4 times with sterile, tissue culture-grade water or DPBS after aspirating the PDL solution. This removes any unbound polymer that can cause cytotoxicity. |
| PDL concentration is too high. | Optimize the PDL concentration. Start with a lower concentration (e.g., 25 µg/mL) and perform a titration to find the optimal concentration for your specific primary cell line. A common working concentration is 50 µg/mL.[3] | |
| Inadequate drying of the coated surface. | Ensure the surface is completely dry. Allow the coated surface to air-dry in a laminar flow hood for at least 2 hours before plating cells. | |
| Uneven cell attachment or clumping. | Uneven coating of the PDL solution. | Ensure the entire surface is covered with the PDL solution. Gently rock the vessel during incubation to ensure an even distribution of the coating solution. Using the recommended volume of PDL solution for the specific cultureware is also important (see table below). |
| PDL solution was prepared in PBS and formed crystals. | Prepare PDL solution in sterile water. Some users have reported crystal formation when dissolving PDL in PBS. Using sterile, tissue culture-grade water can prevent this issue. | |
| Cells detach during media changes or washing steps. | Suboptimal PDL coating. | Increase the incubation time or concentration of PDL. You can try incubating for a longer duration (e.g., overnight at 4°C) or moderately increasing the PDL concentration. |
| The coated surface was not allowed to dry completely. | Ensure the coated surface is completely dry before use. A wet surface can lead to a less stable coating. | |
| Using PBS without calcium and magnesium for washing. | Use PBS containing calcium and magnesium for washing steps after cell plating. PBS lacking these ions can chelate cations from the cell junctions, causing cells to detach more readily. |
Quantitative Data Summary
Table 1: Recommended Poly-D-Lysine Working Concentrations and Volumes for Different Cultureware
| Cultureware | Recommended Working Concentration | Recommended Volume |
| 96-well plate | 50 µg/mL | 100 µL/well |
| 24-well plate | 50 µg/mL | 0.5 mL/well |
| 12-well plate | 50 µg/mL | 1 mL/well |
| 6-well plate | 50 µg/mL | 2 mL/well |
| 35 mm dish | 50 µg/mL | 2 mL |
| 60 mm dish | 50 µg/mL | 5 mL |
| 100 mm dish | 50 µg/mL | 10 mL |
| T-25 flask | 50 µg/mL | 5 mL |
| T-75 flask | 50 µg/mL | 15 mL |
Data compiled from multiple sources. Optimal conditions may vary depending on the cell type and specific experimental requirements.[3]
Experimental Protocols
Protocol 1: Standard Poly-D-Lysine Coating of Cultureware
Materials:
-
Poly-D-Lysine hydrobromide (molecular weight 70,000-150,000 Da)
-
Sterile, tissue culture-grade water or Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium
-
Tissue culture vessels (plates, flasks, or coverslips)
Procedure:
-
Prepare a 0.1 mg/mL (100 µg/mL) stock solution of PDL in sterile tissue culture-grade water. Filter-sterilize the solution through a 0.22 µm filter.
-
Dilute the stock solution to a working concentration of 50 µg/mL with sterile water or DPBS.
-
Add the diluted PDL solution to the culture vessel, ensuring the entire surface is covered. Refer to Table 1 for recommended volumes.
-
Incubate at room temperature for 1-2 hours. Some protocols suggest a shorter incubation of 5 minutes, while others recommend overnight incubation at 4°C for stronger adhesion.
-
Aspirate the PDL solution.
-
Rinse the surface thoroughly 3-4 times with a generous volume of sterile tissue culture-grade water or DPBS to remove any unbound PDL.[3]
-
Allow the coated surface to dry completely in a laminar flow hood for at least 2 hours.
-
The coated cultureware can be used immediately or stored at 4°C for up to two weeks. Ensure the vessels are sealed or wrapped to maintain sterility.
Protocol 2: Assessing Poly-D-Lysine Cytotoxicity using MTT Assay
Materials:
-
Primary cells of interest
-
PDL-coated and uncoated (control) 96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Prepare PDL-coated 96-well plates using different concentrations of PDL (e.g., 25, 50, 100, 200 µg/mL) following the protocol above. Include uncoated wells as a negative control.
-
Seed primary cells in the coated and uncoated wells at a desired density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for the desired period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (uncoated wells).
Visualizations
References
- 1. Evaluation and Optimization of Poly-d-Lysine as a Non-Natural Cationic Polypeptide for Gene Transfer in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Chain Poly-d-Lysines Interact with the Plasma Membrane and Induce Protective Autophagy and Intense Cell Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunomicroscopy [bdbiosciences.com]
- 6. Extracellular Matrices (ECM) Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Evaluation and comparison of cytotoxicity, genotoxicity, and apoptotic effects of poly-l-lysine/plasmid DNA micro- and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. advancedbiomatrix.com [advancedbiomatrix.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Poly-D-Lysine (PDL) for Cell Adhesion
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the use of Poly-D-Lysine (PDL) for enhancing cell adhesion in culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind PDL-mediated cell adhesion?
Poly-D-Lysine is a synthetic, positively charged polymer. Cell membranes are typically negatively charged. PDL enhances cell adhesion through electrostatic interactions between the cationic polymer coated on the culture surface and the anionic components of the cell membrane.[1][2][3] This non-specific attachment mechanism makes it a versatile coating for a wide variety of cell types, especially in serum-free or reduced-serum conditions.[2][4][5]
Q2: What is the difference between Poly-D-Lysine (PDL) and Poly-L-Lysine (PLL)?
Both PDL and PLL are used to promote cell adhesion and function similarly by providing a net positive charge.[6][7] The key difference lies in their stereochemistry. PDL is the D-enantiomer, which is resistant to degradation by cellular proteases.[2][8][5] PLL, the L-enantiomer, can be digested by some cells, which may be undesirable for long-term cultures as it can be taken up by the cells and potentially disrupt cellular processes.[1] Therefore, PDL is often the preferred choice for long-term cultures.[8]
Q3: How does the molecular weight (MW) of PDL affect cell adhesion?
The molecular weight of PDL influences its physical properties and its effectiveness as a coating agent.[4][5]
-
Low MW (30,000 - 70,000 Da): Solutions are less viscous and easier to handle.[1]
-
Medium MW (70,000 - 150,000 Da): This range is often considered a good compromise, offering a balance between ease of handling and a sufficient number of binding sites for cell attachment.[1][4][5][6]
-
High MW (>300,000 Da): These polymers have more binding sites per molecule, which can potentially lead to stronger cell attachment.[4][5][9] However, solutions are more viscous and can be more difficult to work with. There is also a possibility that making the surface "too sticky" could impede neurite outgrowth for neuronal cultures.[9]
Q4: Which PDL molecular weight should I choose for my experiment?
The optimal molecular weight can depend on the cell type and the specific experimental requirements. For most standard applications, a medium MW PDL (70,000-150,000 Da) is a reliable starting point.[1][9] For fastidious cells or applications where maximum adhesion is critical, a higher MW might be beneficial.[9] It is often recommended to empirically determine the optimal conditions for your specific cell line and application.[1][4]
Data Summary Table
The following table summarizes the characteristics of different PDL molecular weight ranges.
| Molecular Weight (MW) Range | Viscosity | Binding Sites per Molecule | Typical Applications & Considerations |
| Low (30,000 - 70,000 Da) | Low | Fewer | Easier to handle, suitable for general cell culture. |
| Medium (70,000 - 150,000 Da) | Moderate | Moderate | A good balance for most cell types, including primary neurons.[5][6] |
| High (>300,000 Da) | High | More | May provide stronger adhesion, but can be difficult to handle and may inhibit neurite outgrowth.[4][9] |
Troubleshooting Guide
Problem: My cells are not attaching to the PDL-coated surface.
| Possible Cause | Suggested Solution |
| Incomplete Coating | Ensure the entire culture surface is evenly covered with the PDL solution. Use a sufficient volume to coat the surface (e.g., 1 mL per 25 cm²).[4][10] Gently rock the vessel to ensure uniform coverage.[4] |
| Inadequate Incubation Time | Incubate the PDL solution for at least 1 hour at room temperature.[11] Some protocols suggest shorter times (e.g., 5 minutes), but longer incubation can improve coating efficiency.[10] |
| Improper Rinsing | While rinsing is crucial to remove toxic, unbound PDL, excessive rinsing might strip the coating. Rinse the surface 2-3 times with sterile, tissue culture-grade water or PBS.[11][12] |
| Expired or Improperly Stored PDL | Check the expiration date of your PDL solution. If using a powdered form, ensure it was reconstituted correctly and stored in aliquots at -20°C for no more than a few months.[1] |
| Competition from Serum Proteins | If plating cells in serum-containing medium, proteins in the serum can compete with cells for binding to the PDL. Consider reducing the serum concentration during the initial seeding phase.[1] |
| Cell-Specific Issues | Some cell types may have very specific adhesion requirements. It may be necessary to optimize the PDL concentration and molecular weight for your particular cell line.[1][4] In rare cases, some primary cells may adhere better to uncoated tissue culture-treated plastic.[13] |
Problem: My cells attach initially but then detach or die after a few days.
| Possible Cause | Suggested Solution |
| Toxicity from Residual PDL | Unbound PDL is toxic to cells.[12] After coating, it is critical to thoroughly rinse the surface with sterile water or PBS (at least 3 times) to remove all unbound polymer before plating the cells.[11][12] |
| PDL Degradation (if using PLL) | If you are using Poly-L-Lysine, your cells may be producing proteases that are degrading the coating over time.[1][7] Switch to Poly-D-Lysine, which is resistant to enzymatic degradation.[2] |
| Suboptimal Culture Conditions | Ensure that other culture parameters such as media composition, pH, and CO₂ levels are optimal for your cell type. |
| Covalent vs. Adsorbed PDL | For long-term cultures, especially of primary neurons, covalently grafting PDL to the glass surface can provide a more stable substrate compared to simple adsorption, leading to improved maturation and network formation.[14][15] |
Experimental Protocols
Standard Protocol for Coating Cultureware with PDL (70,000-150,000 Da)
This protocol is a general guideline and should be optimized for your specific needs.
Materials:
-
Poly-D-Lysine solution (0.1 mg/mL in sterile water)
-
Sterile tissue culture-grade water or Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium
-
Tissue culture vessels (plates, flasks, or coverslips)
Procedure:
-
Dilution (Optional): If your stock solution is more concentrated, dilute the PDL to a working concentration of 0.1 mg/mL in sterile water or DPBS.[4] A common working concentration can also be 50 µg/mL.[11][2]
-
Coating: Add a sufficient volume of the PDL working solution to the culture vessel to completely cover the growth surface. A typical volume is 1 mL per 25 cm².[10]
-
Incubation: Incubate the vessel at room temperature for 1 hour.[11] Ensure the entire surface remains covered during this time.
-
Aspiration: Carefully aspirate the PDL solution from the vessel.
-
Rinsing: Rinse the surface thoroughly 2-3 times with a generous volume of sterile tissue culture-grade water or DPBS to remove any unbound PDL.[11][12]
-
Drying: Aspirate the final rinse and allow the coated surface to dry completely in a laminar flow hood for at least 2 hours.[5][10]
-
Storage: The coated cultureware can be used immediately or stored at 4°C for up to two weeks. Ensure the vessels are sealed to maintain sterility.[11][2]
Visual Guides
Workflow for PDL Selection and Coating
References
- 1. mpbio.com [mpbio.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. advancedbiomatrix.com [advancedbiomatrix.com]
- 5. advancedbiomatrix.com [advancedbiomatrix.com]
- 6. reprocell.com [reprocell.com]
- 7. researchgate.net [researchgate.net]
- 8. biomat.it [biomat.it]
- 9. researchgate.net [researchgate.net]
- 10. neuvitro.com [neuvitro.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Extracellular Matrices (ECM) Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. brieflands.com [brieflands.com]
- 14. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for rinsing Poly-D-Lysine coated plates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poly-D-Lysine (PDL) coated plates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not attaching well to the PDL-coated plates. What could be the cause?
A1: Poor cell attachment is a common issue that can arise from several factors. Ensure that the entire surface of the well or dish was completely covered with the PDL solution during the coating step.[1][2] Uneven coating can lead to inconsistent cell attachment. Additionally, check the dilution of your PDL solution, as the optimal concentration can be cell-line dependent.[2] Some protocols suggest that preparing the PDL solution in a borate buffer with a pH of 8.5 can improve coating efficiency compared to using distilled water.[3][4]
Q2: After seeding, my cells initially attach but then lift off or die within a few days. Why is this happening?
A2: Cell death or detachment after initial plating is often due to residual PDL, which is toxic to cells.[1][2] It is critical to rinse the plates thoroughly after aspirating the PDL solution. Most protocols recommend rinsing three times with sterile, tissue culture-grade water or Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.[1][5][6] Inadequate rinsing can leave behind unbound PDL, leading to cytotoxicity.
Q3: What is the correct rinsing procedure for PDL-coated plates?
A3: A thorough rinsing is crucial for successful cell culture on PDL-coated surfaces. After aspirating the PDL solution, rinse the culture surface multiple times with a sufficient volume of sterile, high-purity water or PBS.[1][7][8] For a 96-well plate, a rinsing volume of at least 100 µL per well is recommended.[1] It is important to ensure each wash step effectively removes residual unbound PDL.
Q4: Should I use sterile water or PBS for rinsing?
A4: Both sterile, tissue culture-grade water and PBS are commonly used for rinsing PDL-coated plates.[6][7][9][10] Some protocols specifically recommend sterile water to avoid the introduction of salts that could interfere with subsequent steps.[1][8][9] However, other protocols suggest that rinsing with PBS is also effective.[6][10][11] The choice may depend on your specific cell type and experimental requirements. The key is to use a sterile, high-purity rinsing solution.
Q5: Do I need to dry the plates after rinsing?
A5: Yes, most protocols recommend allowing the plates to dry completely in a laminar flow hood for at least two hours before introducing cells and medium.[1][5][8][9] This ensures a stable and uniform coating. Coated and dried plates can often be stored at 4°C for up to two weeks if properly sealed to maintain sterility.[1][5]
Data Presentation: Comparison of Rinsing Protocols
The following table summarizes key quantitative parameters from various Poly-D-Lysine coating and rinsing protocols.
| Parameter | Thermo Fisher Scientific | Neuvitro Corporation | CellSystems |
| PDL Concentration | 50 µg/mL | 50 µg/mL - 0.1 mg/mL | 0.1 mg/mL |
| Incubation Time | 1 hour | 5 minutes - 24 hours | 1 hour or overnight |
| Rinsing Solution | Distilled water | Sterile water or PBS | Tissue culture grade water |
| Number of Rinses | 3 times | 1-3 times | "Thoroughly rinse" |
| Drying Time | At least 2 hours | At least 2 hours | At least 2 hours |
Experimental Protocols
Detailed Protocol for Coating and Rinsing a 96-Well Plate with Poly-D-Lysine
Materials:
-
Poly-D-Lysine hydrobromide (MW 70,000-150,000)
-
Sterile, tissue culture-grade water or DPBS (without calcium and magnesium)
-
96-well tissue culture-treated plates
-
Sterile serological pipettes and pipette tips
-
Laminar flow hood
Methodology:
-
Prepare PDL Working Solution: In a laminar flow hood, prepare a 50 µg/mL working solution of PDL by diluting a stock solution in sterile, tissue culture-grade water.
-
Coating the Plate: Add 100 µL of the 50 µg/mL PDL working solution to each well of the 96-well plate. Ensure the entire bottom surface of each well is covered.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Aspiration: Carefully aspirate the PDL solution from each well using a sterile pipette tip.
-
Rinsing - First Wash: Add 200 µL of sterile, tissue culture-grade water to each well. Gently swirl the plate to wash the surface. Aspirate the water.
-
Rinsing - Second Wash: Repeat the rinsing step by adding another 200 µL of sterile, tissue culture-grade water to each well and then aspirating.
-
Rinsing - Third Wash: Perform a final rinse with 200 µL of sterile, tissue culture-grade water per well and aspirate completely.
-
Drying: Leave the plate uncovered in the laminar flow hood to dry for at least 2 hours. The plate is now ready for cell seeding.
Mandatory Visualization
Caption: Experimental workflow for Poly-D-Lysine plate coating and rinsing.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Extracellular Matrices (ECM) Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. neuvitro.com [neuvitro.com]
- 4. Polylysine-coated tissue culture surfaces | Protocols Online [protocolsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. poly-D-lysine - Tissue and Cell Culture [protocol-online.org]
- 7. cellsystems.eu [cellsystems.eu]
- 8. advancedbiomatrix.com [advancedbiomatrix.com]
- 9. neuvitro.com [neuvitro.com]
- 10. poly-lysine coating of Glass bottom dishes and glass bottom plates [cellvis.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: D-Lysine in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of D-Lysine in various cell culture media. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over L-Lysine in cell culture?
A1: The principal advantage of this compound is its resistance to enzymatic degradation. Most proteases present in cell cultures are stereospecific for L-amino acids, meaning they will not recognize or cleave peptide bonds involving this compound. This makes this compound a more stable alternative in long-term cultures or when studying processes where L-Lysine degradation might be a confounding factor.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions should be prepared in a sterile, buffered solution (e.g., PBS, pH 7.2-7.4), filter-sterilized, and stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), 2-8°C is acceptable.
Q3: Can I autoclave this compound solutions or media containing this compound?
A3: It is not recommended to autoclave this compound solutions or media containing this compound. High temperatures can accelerate the degradation of amino acids. Filter sterilization using a 0.22 µm filter is the preferred method for sterilizing this compound solutions and supplemented media.
Q4: Is this compound stable in common cell culture media like DMEM and RPMI-1640?
A4: While this compound is resistant to enzymatic degradation, its chemical stability can be influenced by the components of the cell culture medium and storage conditions. Potential non-enzymatic degradation pathways include oxidation and lactam formation, which can be affected by factors such as pH, temperature, and light exposure. For optimal stability, it is recommended to add this compound to the basal medium shortly before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in prepared media stored for extended periods. | Prepare fresh media supplemented with this compound for each experiment. If media must be stored, keep it at 2-8°C for no longer than one week and protect it from light. |
| Observed cytotoxicity or altered cell morphology. | Accumulation of this compound degradation byproducts. | Confirm the purity of the this compound source. Prepare fresh stock solutions and supplemented media. Consider analyzing the media for potential degradation products if the problem persists. |
| Unexpected changes in media pH. | This compound degradation can lead to the formation of acidic or basic byproducts. | Monitor the pH of your supplemented media regularly. Ensure your media is adequately buffered. |
| Precipitate formation in this compound supplemented media. | Poor solubility or reaction with other media components at certain concentrations or pH levels. | Ensure the this compound is fully dissolved in a small volume of sterile water or PBS before adding it to the complete medium. Do not exceed the recommended working concentration. |
Stability of this compound in Aqueous Solutions
The rate of degradation is influenced by temperature and pH, with higher temperatures and lower pH values accelerating the process.[1]
Table 1: Inferred Stability of this compound in a Neutral Aqueous Solution (pH 7.0)
| Temperature | Half-life (t½) | Storage Recommendation |
| 37°C (Incubator) | Days to Weeks | Prepare fresh media for each experiment. |
| 4°C (Refrigerator) | Months | Suitable for short to medium-term storage of stock solutions and prepared media. |
| -20°C (Freezer) | > 1 Year | Recommended for long-term storage of stock solutions. |
Note: This table provides estimations based on general principles of chemical kinetics and data from L-lysine stability studies. Actual stability in complex cell culture media may vary.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
Sterile, tissue culture-grade water or PBS
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile 0.22 µm syringe filters
-
Sterile conical tubes
-
Incubator at 37°C with 5% CO₂
-
Refrigerator at 4°C
-
Freezer at -20°C
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for amino acid analysis
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in sterile water or PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Preparation of Experimental Media:
-
Supplement the cell culture medium with this compound to the final desired working concentration.
-
Prepare a sufficient volume for all time points and storage conditions.
-
Divide the supplemented medium into sterile conical tubes for each condition.
-
-
Incubation and Sampling:
-
Time Zero (T=0): Immediately take an aliquot from the freshly prepared medium. This will serve as the baseline concentration.
-
Storage Conditions:
-
Place tubes in a 37°C incubator.
-
Place tubes in a 4°C refrigerator.
-
Place tubes in a -20°C freezer.
-
-
Sampling: At designated time points (e.g., 1, 3, 7, and 14 days), collect aliquots from each storage condition.
-
-
Sample Analysis:
-
Thaw frozen samples immediately before analysis.
-
Analyze the concentration of this compound in all samples using a validated HPLC method for amino acid analysis.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Potential Degradation Pathways of this compound
The following diagram illustrates potential non-enzymatic degradation pathways for this compound in a cell culture environment.
References
Common sources of contamination in Poly-D-Lysine solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common sources of contamination in Poly-D-Lysine (PDL) solutions. It is intended for researchers, scientists, and drug development professionals using PDL for cell culture applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Contamination Issues
Q1: My cell culture medium became cloudy and yellow shortly after plating on a PDL-coated surface. What is the likely cause?
A1: Rapid turbidity and a drop in pH (indicated by the medium turning yellow) are classic signs of bacterial contamination.[1][2][3] This is one of the most common types of contamination in cell culture.[4]
-
Possible Sources:
-
Contaminated PDL Solution: If the PDL solution was prepared under non-sterile conditions, it could be the primary source of bacteria.
-
Poor Aseptic Technique: Introduction of bacteria during the coating process or subsequent cell seeding.
-
Contaminated Reagents: The water or buffer used to dissolve the PDL powder, or the cell culture medium itself, could be contaminated.[2][5]
-
Environmental Contamination: Airborne bacteria or contaminated surfaces in the laminar flow hood can introduce contaminants.[2]
-
-
Troubleshooting Steps:
-
Discard the contaminated culture immediately to prevent cross-contamination.[4]
-
Prepare a fresh, sterile PDL solution. If preparing from powder, use sterile, endotoxin-free water and filter-sterilize the final solution through a 0.22 µm filter.
-
Review and strictly adhere to aseptic techniques for all subsequent steps.[1][2]
-
Disinfect the cell culture hood and incubator thoroughly.[2][5]
-
Q2: I've noticed filamentous growth or small budding particles in my culture on a PDL-coated plate. What could this be?
A2: This is indicative of fungal (mold) or yeast contamination, respectively.[2][3][4] Fungal spores are common in the lab environment and can easily contaminate solutions and surfaces if proper aseptic technique is not followed.[5]
-
Possible Sources:
-
Airborne Spores: Fungal spores can be introduced from the air, especially if the laminar flow hood is not working correctly or if there is excessive movement around the workspace.
-
Contaminated Equipment: Non-sterile pipette tips, flasks, or a contaminated incubator water pan can be sources of fungal or yeast contamination.[1][2]
-
-
Troubleshooting Steps:
-
Immediately discard the contaminated culture.
-
Thoroughly clean and disinfect the incubator, paying special attention to the water pan.[1]
-
Ensure the HEPA filter in your laminar flow hood is certified and functioning correctly.
-
Always use sterile, filtered pipette tips and other labware.
-
Q3: My cells are growing slowly, and their morphology has changed, but the media is not cloudy. What could be the issue?
A3: This is a classic sign of Mycoplasma contamination.[4] Mycoplasma are very small bacteria that lack a cell wall, making them resistant to many common antibiotics and invisible to the naked eye or standard light microscopy.[4] They can significantly alter cell metabolism, growth, and attachment.[4]
-
Possible Sources:
-
Troubleshooting Steps:
-
Quarantine the suspected culture and any other cultures it may have come into contact with.
-
Test the culture for Mycoplasma using a PCR-based detection kit or fluorescence staining.[1][4]
-
If positive, it is highly recommended to discard the culture and any potentially cross-contaminated reagents.
-
Routinely test all cell lines for Mycoplasma, especially new ones introduced to the lab.[1][2]
-
Section 2: Issues Specific to PDL Coating and Cell Attachment
Q4: My cells are not attaching well to the PDL-coated surface, or they are detaching easily. What are the possible causes?
A4: Poor cell attachment can be due to several factors related to the PDL coating itself or the health of the cells.
-
Possible Causes & Solutions:
-
Incomplete Rinsing: Residual PDL in the culture vessel is toxic to cells and can cause them to die and detach. It is crucial to rinse the coated surface thoroughly (at least 3 times) with sterile water or PBS before seeding cells.[6]
-
Uneven Coating: Ensure the entire surface of the culture vessel is covered with the PDL solution during the coating step.[6]
-
Expired or Improperly Stored PDL: Over time, PDL can degrade, leading to reduced effectiveness. Check the expiration date and ensure it has been stored correctly.[7]
-
Incorrect PDL Concentration: The optimal PDL concentration can be cell-type dependent. You may need to optimize the concentration used for coating.
-
Improper Drying: Allow the coated surface to dry completely in a laminar flow hood for at least 2 hours before introducing cells.[8][9]
-
Underlying Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and their ability to attach. Endotoxins can also negatively impact cell attachment and function.
-
Q5: I see crystal-like structures on my PDL-coated surface after it dries. Is this contamination?
A5: Not necessarily. If you used Phosphate-Buffered Saline (PBS) to dilute your PDL or for rinsing, salt crystals can form upon drying. While not a biological contaminant, this can lead to uneven cell attachment. It is often recommended to use sterile, tissue culture-grade water for preparing and rinsing PDL solutions to avoid this issue.
Q6: My cells are clumping together instead of forming a monolayer on the PDL-coated surface. Why is this happening?
A6: Cell clumping can be a sign of underlying issues with the culture conditions or the coating.
-
Possible Causes & Solutions:
-
Cell Health: Unhealthy or dying cells can release DNA, which is sticky and causes cells to aggregate. This can be triggered by residual PDL toxicity or other stressors.
-
Suboptimal Coating: If the PDL coating is not uniform, cells may preferentially attach to certain areas, leading to clumping.
-
Contamination: Mycoplasma or other microbial contaminants can alter cell surface properties and lead to clumping.[10]
-
Quantitative Data on Contaminants
Commercially available sterile PDL solutions are typically tested for common contaminants. The acceptable limits for these contaminants can vary by manufacturer, but a representative example is provided below.
| Contaminant | Typical Specification | Method of Detection |
| Bacteria | No growth detected | Sterility testing (e.g., 14-day culture) |
| Fungi | No growth detected | Sterility testing (e.g., 14-day culture) |
| Mycoplasma | Negative | PCR-based assay |
| Endotoxin | ≤ 20 EU/mL | Limulus Amebocyte Lysate (LAL) Assay[11] |
Experimental Protocols
Protocol 1: Preparation of Sterile Poly-D-Lysine Solution from Powder
This protocol describes how to prepare a sterile 1 mg/mL stock solution of PDL.
Materials:
-
Poly-D-Lysine hydrobromide powder
-
Sterile, tissue culture-grade water (endotoxin-free)
-
Sterile 50 mL conical tube
-
0.22 µm syringe filter
-
Sterile syringe
-
Sterile storage bottles or tubes
Procedure:
-
In a laminar flow hood, weigh out the desired amount of PDL powder. For a 1 mg/mL solution, you would weigh 50 mg of PDL for 50 mL of water.
-
Aseptically add the PDL powder to a sterile 50 mL conical tube.
-
Add the corresponding volume of sterile, tissue culture-grade water to the tube.
-
Cap the tube tightly and mix by inverting or vortexing until the powder is completely dissolved.
-
Draw the PDL solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a sterile storage bottle or aliquot into smaller sterile tubes.
-
Label the bottle/tubes with the name of the solution, concentration, and date of preparation.
-
Store the sterile solution at 2-8°C.
Protocol 2: Sterility Testing of Prepared Poly-D-Lysine Solution
This protocol is to check for bacterial and fungal contamination.
Materials:
-
Prepared sterile PDL solution
-
Tryptic Soy Agar (TSA) plates (for bacteria)
-
Sabouraud Dextrose Agar (SDA) plates (for fungi)
-
Sterile pipette
-
Incubator at 30-35°C
-
Incubator at 20-25°C
Procedure:
-
In a laminar flow hood, take one TSA plate and one SDA plate.
-
Pipette approximately 100 µL of the prepared PDL solution onto the surface of each plate.
-
Spread the solution evenly over the surface of the agar using a sterile spreader.
-
Seal the plates with parafilm.
-
Incubate the TSA plate at 30-35°C for 7-14 days.
-
Incubate the SDA plate at 20-25°C for 7-14 days.
-
Observe the plates periodically for any microbial growth. The absence of colonies indicates that the solution is sterile.
Protocol 3: Mycoplasma Detection by PCR
This is a general protocol; it is recommended to use a commercial Mycoplasma detection kit and follow the manufacturer's instructions.[12][13][14]
Materials:
-
Prepared PDL solution (or supernatant from cells cultured on PDL)
-
Commercial Mycoplasma PCR detection kit (contains primers, positive control, and PCR master mix)
-
Nuclease-free water
-
PCR tubes
-
Thermal cycler
Procedure:
-
Prepare the sample: Collect 100 µL of the PDL solution. Heat at 95°C for 5 minutes, then centrifuge at high speed for 2 minutes.[14]
-
Set up the PCR reaction in a PCR tube on ice, as per the kit's instructions. This typically involves adding the PCR master mix, primers, your sample, a positive control, and a negative control (nuclease-free water).
-
Gently mix the reaction and briefly centrifuge.
-
Run the PCR program on a thermal cycler according to the kit's protocol. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.[12]
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of a specific size (e.g., ~500 bp) in the sample lane indicates Mycoplasma contamination.[12]
Protocol 4: Endotoxin Detection by Limulus Amebocyte Lysate (LAL) Assay
This is a simplified overview of the chromogenic LAL assay. It is highly recommended to use a commercial kit and follow the manufacturer's protocol precisely.[15][16][17]
Materials:
-
Prepared PDL solution
-
Commercial chromogenic LAL assay kit (contains LAL reagent, endotoxin standard, chromogenic substrate, and LAL reagent water)
-
Endotoxin-free tubes and pipette tips
-
Heating block or water bath at 37°C
-
Microplate reader
Procedure:
-
Prepare endotoxin standards by serially diluting the provided endotoxin standard with LAL reagent water to create a standard curve.
-
Add your PDL sample, the standards, and a negative control (LAL reagent water) to endotoxin-free tubes.
-
Add the LAL reagent to each tube, mix, and incubate at 37°C for the time specified in the kit protocol (e.g., 10 minutes).
-
Add the chromogenic substrate solution to each tube, mix, and incubate at 37°C for the specified time (e.g., 6 minutes).
-
Add a stop reagent (if included in the kit) to each tube to stop the reaction. A yellow color will develop if endotoxin is present.
-
Read the absorbance of each sample and standard at 405-410 nm using a microplate reader.
-
Calculate the endotoxin concentration in your sample by comparing its absorbance to the standard curve.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for issues in PDL-coated cell cultures.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 3. Cell Culture Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. 细胞培养污染故障排除 [sigmaaldrich.com]
- 5. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 6. Extracellular Matrices (ECM) Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. advancedbiomatrix.com [advancedbiomatrix.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. abcam.cn [abcam.cn]
- 13. portals.broadinstitute.org [portals.broadinstitute.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. frederick.cancer.gov [frederick.cancer.gov]
- 16. lonzabio.jp [lonzabio.jp]
- 17. thco.com.tw [thco.com.tw]
Technical Support Center: Optimizing Cell Adhesion on Poly-D-Lysine Surfaces
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent cell aggregation on Poly-D-Lysine (PDL) coated surfaces.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during cell culture on PDL-coated surfaces.
Q1: My cells are clumping together instead of forming a monolayer. What are the possible causes?
Cell clumping, or aggregation, on PDL-coated surfaces can stem from several factors:
-
Improper Coating: The PDL solution may not have been evenly distributed, or the concentration could be incorrect.[1] Uneven coating can lead to patches with poor cell adhesion, causing cells to aggregate in areas with better attachment.[1]
-
Residual PDL Toxicity: Insufficient rinsing after coating can leave behind residual PDL, which can be toxic to cells and hinder proper attachment.[2][3]
-
High Cell Seeding Density: Plating too many cells can lead to overcrowding and aggregation as cells compete for space.
-
Cell Health and Type: Unhealthy cells or certain cell lines are inherently more prone to clumping. Some cell types naturally grow in clusters.[4]
-
Presence of Free DNA: Lysis of cells during passaging can release DNA, which is sticky and can cause cells to clump together.[5]
Q2: I see floating clumps of cells in my culture. How can I improve cell attachment?
To improve cell attachment and prevent floating clumps:
-
Ensure Even Coating: Make sure the entire surface of the culture vessel is covered with the PDL solution. Gently rock the vessel to ensure uniform distribution.[6][7]
-
Optimize PDL Concentration: The optimal PDL concentration can be cell-type dependent. While a common working concentration is 50 µg/mL, you may need to test a range of concentrations to find the best one for your specific cells.[2][8]
-
Thorough Rinsing: After incubation, rinse the coated surface 3-4 times with sterile, tissue culture-grade water or DPBS to remove all unbound PDL.[2][8] This is a critical step, as residual PDL can be toxic to cells.[3]
-
Complete Drying: Allow the coated surface to dry completely in a laminar flow hood for at least 2 hours before seeding cells.[2][6] This ensures the PDL is properly adsorbed to the surface.
-
Check Cell Viability: Before seeding, ensure your cells are healthy and have high viability.
Q3: The PDL coating appears uneven or has formed crystals. What went wrong?
An uneven coating or the presence of crystals is often due to the use of phosphate-buffered saline (PBS) to dissolve or rinse the PDL.[9] The phosphate in PBS can react with PDL to form precipitates.
-
Solution: Always use sterile, tissue culture-grade water or Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium for diluting PDL and for rinsing the coated surfaces.[2][8]
Q4: Can I store PDL-coated plates for later use?
Yes, coated cultureware can be stored. After the final rinse and drying step, seal the vessels with paraffin film to maintain sterility and store them at 4°C for up to two weeks.[2][8]
Quantitative Data Summary
The following table provides a summary of recommended quantitative parameters for PDL coating. Note that optimal conditions may vary depending on the specific cell type and cultureware.
| Parameter | Recommended Range/Value | Notes |
| PDL Molecular Weight | 70,000–150,000 Da | Provides a good balance of viscosity and binding sites.[10][11] |
| Working Concentration | 50 - 100 µg/mL | A common starting point is 50 µg/mL.[2][8] Optimization may be required. |
| Coating Volume | 1 mL per 25 cm² | Ensure the entire surface is covered.[6][7] |
| Incubation Time | 1 hour at room temperature | Some protocols suggest shorter (5 minutes) or longer (overnight) incubations.[2][6][12] |
| Rinsing | 3-4 times with sterile water or DPBS | Crucial for removing toxic residual PDL.[2][8] |
| Drying Time | Minimum 2 hours in a laminar flow hood | Ensures proper adsorption of PDL to the surface.[2][6] |
| Storage of Coated Plates | Up to 2 weeks at 4°C (sealed) | Maintain sterility during storage.[2][8] |
Experimental Protocol: Poly-D-Lysine Coating of Cultureware
This protocol provides a step-by-step guide for coating tissue culture vessels to promote optimal cell adhesion.
Materials:
-
Poly-D-Lysine (PDL) stock solution (e.g., 0.1 mg/mL)
-
Sterile, tissue culture-grade water or DPBS (without calcium and magnesium)
-
Sterile tissue culture vessels (plates, flasks, or coverslips)
Procedure:
-
Dilute PDL: Prepare a working solution of 50 µg/mL by diluting the stock solution in sterile water or DPBS. For a 0.1 mg/mL stock, this is a 1:2 dilution.[2][8]
-
Coat the Surface: Add the diluted PDL solution to the culture vessel, ensuring the entire growth surface is covered. Refer to the table above for recommended volumes. Gently rock the vessel to ensure even distribution.[6][7]
-
Incubate: Incubate the vessel at room temperature for 1 hour.[2]
-
Aspirate: Carefully aspirate the PDL solution from the vessel.
-
Rinse: Thoroughly rinse the surface 3-4 times with sterile water or DPBS.[2][8] After each rinse, aspirate the liquid completely.
-
Dry: Leave the coated vessel uncovered in a laminar flow hood for at least 2 hours to allow it to dry completely.[2][6]
-
Use or Store: The coated cultureware can be used immediately for cell seeding or stored at 4°C for up to two weeks.[2][8] If storing, ensure the vessel is sealed to maintain sterility.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting cell aggregation on PDL-coated surfaces.
Caption: Troubleshooting workflow for cell aggregation on PDL surfaces.
References
- 1. I am experiencing uneven cell distribution, where cells do not attach to certain areas of the well, while they attach and grow normally in other areas. How can I resolve this issue? - BioLamina [biolamina.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Extracellular Matrices (ECM) Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Troubleshooting Cell Aggregation in Culture [procellsystem.com]
- 5. Cell Clumping Troubleshooting [merckmillipore.com]
- 6. cellsystems.eu [cellsystems.eu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. advancedbiomatrix.com [advancedbiomatrix.com]
- 11. info.reprocell.com [info.reprocell.com]
- 12. neuvitro.com [neuvitro.com]
Validation & Comparative
D-Lysine vs. Poly-L-Lysine: A Comparative Guide for Long-Term Neuronal Cultures
For researchers, scientists, and drug development professionals, establishing stable and healthy long-term neuronal cultures is paramount for meaningful investigations into neurodegenerative diseases, drug efficacy, and fundamental neuroscience. The choice of substrate coating is a critical factor influencing neuronal attachment, viability, and neurite outgrowth over extended periods. This guide provides an objective comparison of two commonly used synthetic coating materials, D-Lysine and Poly-L-Lysine, supported by experimental data and detailed protocols to aid in the selection of the optimal substrate for your research needs.
At the heart of their difference lies a single chiral distinction: Poly-L-Lysine (PLL) is a polymer of the naturally occurring L-isomer of the amino acid lysine, while Poly-D-Lysine (PDL) is composed of the synthetic D-isomer. This seemingly minor structural variance has significant implications for their stability in culture. PDL is resistant to degradation by proteases secreted by cells, making it a more stable substrate for long-term experiments.[1] In contrast, PLL can be enzymatically broken down, potentially leading to a loss of cell adhesion over time.[1]
Both polymers function by creating a positively charged surface that promotes the electrostatic attachment of negatively charged neurons.[2] This initial adhesion is crucial for neuronal survival and the subsequent development of complex neuronal networks.
Performance Comparison: Experimental Data
While the theoretical advantage of Poly-D-Lysine's stability is widely acknowledged, direct quantitative comparisons in long-term neuronal cultures are not abundant in the literature. However, available data and qualitative observations provide valuable insights.
A study comparing covalently bound PDL to physically adsorbed PDL for neuronal cultures demonstrated that covalent binding resulted in a higher number of adherent neurons and more neurites per cell.[3][4] More importantly, the neurons on the covalently bound PDL surfaces survived for a longer duration, highlighting the importance of a stable coating for long-term culture.[3][4]
Conversely, a study investigating the attachment of primary spinal cord neurons found that uncoated polystyrene plates promoted better cell attachment than those coated with either PDL or PLL. In this particular study, neurons did not attach well to the PLL-coated surface at all.[5][6] This suggests that the optimal substrate can be cell-type specific and that empirical testing is recommended.
The following tables summarize the expected performance characteristics based on the available evidence.
Table 1: Neuronal Viability and Attachment
| Parameter | This compound (Poly-D-Lysine) | Poly-L-Lysine | Key Findings & References |
| Long-Term Viability | Generally high and sustained, especially when covalently bound. | Can decrease over time due to enzymatic degradation of the coating. | PDL's resistance to proteases contributes to a more stable environment for long-term cell survival.[1] Covalently bound PDL enhances long-term survival compared to adsorbed PDL.[3][4] |
| Cell Attachment | Promotes strong initial attachment. Covalently bound PDL shows a higher number of adherent cells. | Promotes initial attachment, but may be less effective than PDL for some cell types and can diminish over time. | For primary spinal cord neurons, attachment was reportedly better on uncoated surfaces than on PDL, and very poor on PLL.[5][6] |
Table 2: Neurite Outgrowth and Neuronal Health
| Parameter | This compound (Poly-D-Lysine) | Poly-L-Lysine | Key Findings & References |
| Neurite Outgrowth | Supports robust and extensive neurite outgrowth over long periods. | Supports initial neurite outgrowth, but the stability of the network may be compromised long-term. | Covalently bound PDL leads to a greater number of neurites per neuron.[3][4] A study on hippocampal neurons showed increased neurite length over 10 days on a PLL-coated surface.[7] |
| Neuronal Network Stability | Provides a stable foundation for the development and maintenance of complex neuronal networks. | The potential for coating degradation may impact the long-term integrity of established neuronal networks. | The stability of the substrate is crucial for maintaining the intricate connections within a neuronal network over weeks in culture. |
Experimental Protocols
Surface Coating Protocol
This protocol provides a general method for coating culture plates with either Poly-D-Lysine or Poly-L-Lysine.
Materials:
-
Poly-D-Lysine hydrobromide (molecular weight 70,000-150,000) or Poly-L-Lysine hydrobromide (molecular weight 70,000-150,000)
-
Sterile, tissue culture-grade water or borate buffer (pH 8.5)
-
Sterile tissue culture plates, coverslips, or flasks
Procedure:
-
Prepare Stock Solution: Aseptically prepare a 1 mg/mL stock solution of either PDL or PLL in sterile water or borate buffer. Filter-sterilize through a 0.22 µm filter. Aliquot and store at -20°C.
-
Prepare Working Solution: Thaw an aliquot of the stock solution and dilute it to a final working concentration of 50 µg/mL in sterile water or buffer.
-
Coat Culture Surface: Add a sufficient volume of the working solution to completely cover the culture surface (e.g., 1 mL for a 35 mm dish).
-
Incubate: Incubate the culture vessel at room temperature for 1-2 hours or at 37°C for 1 hour.
-
Aspirate and Rinse: Carefully aspirate the poly-lysine solution. Rinse the surface thoroughly two to three times with sterile, tissue culture-grade water to remove any unbound polymer, as residual amounts can be cytotoxic.
-
Dry: Allow the coated surface to dry completely in a laminar flow hood for at least 2 hours before plating cells. Coated plates can be used immediately or stored at 4°C for up to two weeks, sealed to maintain sterility.
Neuronal Viability Assessment: Live/Dead Assay
This assay uses Calcein-AM to stain live cells green and Propidium Iodide (PI) or Ethidium Homodimer-1 (EthD-1) to stain dead cells red.[8][9][10]
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and EthD-1)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a working solution of Calcein-AM and EthD-1 in DPBS according to the manufacturer's instructions. A typical concentration is 2 µM Calcein-AM and 4 µM EthD-1.
-
Wash Cells: Gently aspirate the culture medium and wash the neurons once with warm DPBS.
-
Stain Cells: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Image: Aspirate the staining solution and replace it with fresh DPBS or culture medium. Image the cells immediately using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
-
Quantify: Count the number of green and red fluorescent cells in multiple fields of view to determine the percentage of viable neurons.
Neurite Outgrowth Assessment: Immunocytochemistry
This protocol uses an antibody against βIII-tubulin, a neuron-specific protein, to visualize and quantify neurite outgrowth.[11][12]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Mouse anti-βIII-tubulin
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Aspirate the culture medium and fix the neurons with 4% PFA for 15-20 minutes at room temperature.
-
Rinse: Rinse the cells three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization buffer for 5-15 minutes.
-
Blocking: Rinse with PBS and then incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-βIII-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Rinse the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Rinse three times with PBS. Incubate with DAPI solution for 10 minutes to stain the nuclei.
-
Mounting and Imaging: Rinse with PBS and mount the coverslip onto a microscope slide using an antifade mounting medium. Image using a fluorescence microscope.
-
Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the neurites.
Signaling Pathways and Mechanism of Adhesion
The adhesion of neurons to both this compound and Poly-L-Lysine is primarily mediated by a non-specific electrostatic interaction. It does not involve specific receptor-ligand binding that would trigger distinct signaling pathways. The positively charged ε-amino groups of the lysine residues in the polymer attract the negatively charged components of the neuronal cell membrane, such as sialic acid residues on glycoproteins and glycolipids.[2] This leads to the attachment and spreading of the neuron on the substrate.
Conclusion
For long-term neuronal cultures, Poly-D-Lysine is the generally recommended substrate due to its biostability. Its resistance to enzymatic degradation provides a consistent and reliable surface for neuronal attachment, survival, and the maintenance of complex neurite networks over several weeks. While Poly-L-Lysine can be effective for short-term cultures, its susceptibility to degradation poses a risk to the stability and health of long-term neuronal cultures. However, as some studies suggest cell-type specific responses, it is advisable to perform a preliminary comparison of different coating substrates for your specific neuronal cell type and experimental conditions. The method of coating, such as covalent binding versus simple adsorption, can also significantly impact the quality and longevity of the neuronal culture.
References
- 1. wpiinc.com [wpiinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of neuronal cell adhesion by covalent binding of poly-D-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of neuronal cell adhesion by covalent binding of poly-D-lysine. | Sigma-Aldrich [merckmillipore.com]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of D-Lysine and D-Arginine in Peptide Design for Enhanced Therapeutic Potential
In the realm of peptide-based drug development, the strategic incorporation of non-natural amino acids is a cornerstone for overcoming inherent limitations of their native L-counterparts, such as poor proteolytic stability and limited cell permeability. Among the most utilized modifications is the substitution with D-amino acids. This guide provides a comparative study of two key cationic D-amino acids, D-Lysine and D-Arginine, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective impacts on peptide performance, supported by experimental data and detailed protocols.
Core Attributes: this compound vs. D-Arginine
Both this compound and D-Arginine are valued for their ability to enhance peptide stability by conferring resistance to enzymatic degradation.[1][2][3] Proteases, the enzymes responsible for peptide breakdown, are stereospecific and primarily recognize L-amino acids, rendering peptides with D-amino acids significantly less susceptible to cleavage.[1][2][4] This increased stability can lead to a longer in vivo half-life and improved bioavailability.[1][2][5]
The primary distinction between the two lies in the nature of their side chains. D-Arginine possesses a guanidinium group, which is more basic and can form more extensive hydrogen bond networks compared to the primary amine of this compound.[6] This difference profoundly influences their interactions with biological membranes and target molecules, impacting cell permeability and biological activity.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative effects of incorporating this compound and D-Arginine on key peptide properties.
Table 1: Proteolytic Stability
The introduction of D-amino acids, including this compound and D-Arginine, drastically enhances peptide stability in the presence of proteases.
| Peptide Sequence Modification | Protease | Incubation Time (h) | Remaining Intact Peptide (%) | Reference |
| All L-amino acid peptide | Trypsin | 1 | < 5% | [7] |
| L-peptide with D-amino acid substitutions | Trypsin | 1 | > 95% | [7] |
| All L-peptide | Proteinase K | 4 | 0% | [4] |
| L-peptide with C-terminal D-amino acid | Proteinase K | 24 | ~15% | [4] |
| CM15 (All L-amino acids) | Trypsin | 1 | 0% | [8] |
| CM15 with this compound substitutions | Trypsin | 1 | 100% | [8] |
Table 2: Biological Activity & Cytotoxicity
The impact of D-amino acid substitution on biological activity is context-dependent. In antimicrobial peptides (AMPs), this compound substitution can reduce cytotoxicity while retaining useful antimicrobial activity. D-Arginine is particularly noted for its role in cell-penetrating peptides (CPPs).
| Peptide Class | Modification | Effect on Activity | Effect on Cytotoxicity (e.g., Hemolysis) | Reference |
| Antimicrobial Peptide (CM15) | L-Lys to D-Lys substitution | Moderate decrease in antimicrobial activity | Substantial reduction in hemolysis and macrophage toxicity | [8][9] |
| Cell-Penetrating Peptide (CPP) | L-Arg to D-Arg substitution | Up to 100-fold higher cellular uptake rate compared to L-isomer | Not always directly correlated; depends on peptide and cell type | [10] |
| Antimicrobial Peptide | L-Lys to L-Arg substitution | Significantly increased antimicrobial activity | Increased membrane permeabilization | [11][12] |
Table 3: Cell Permeability
Arginine's guanidinium group is a key factor in mediating cellular uptake, an effect that is retained and often enhanced with D-Arginine due to increased stability.
| Amino Acid | Key Side Chain Feature | Interaction with Membrane | Impact on Cell Permeability | Reference |
| Lysine | Primary amine | Electrostatic interactions with anionic membrane components. | Contributes to cell penetration, but generally less efficient than Arginine. | [6][13] |
| Arginine | Guanidinium group | Forms bidentate hydrogen bonds with phosphate head groups, leading to stronger membrane interactions and potential disruption. | Significantly enhances cellular uptake; a cornerstone of many CPPs. | [6][10][14][15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide performance. Below are standard protocols for evaluating stability and cell permeability.
Protocol 1: In Vitro Peptide Stability Assay in Plasma
This protocol assesses the resistance of a peptide to degradation by plasma proteases.
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent).
-
Human or animal plasma.
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile).
-
HPLC or LC-MS/MS system.
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of cold quenching solution.[16]
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.[16]
-
Collect the supernatant for analysis.
-
Analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS/MS method.
-
Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t½).[16]
Protocol 2: Cellular Uptake Assay for Cell-Penetrating Peptides
This protocol quantifies the amount of peptide that has entered cells, often using a fluorescently labeled peptide.
Materials:
-
Fluorescently labeled test peptide (e.g., with FITC or FAM).
-
HeLa or other suitable cell line.
-
12-well plates.
-
Extracellular buffer (ECB).
-
Lysis buffer (e.g., 0.1 M NaOH).
-
Spectrofluorometer.
Procedure:
-
Seed cells in 12-well plates and culture until they reach the desired confluency.[17]
-
On the day of the experiment, wash the cells twice with ECB.
-
Prepare solutions of the fluorescently labeled peptide in ECB at desired concentrations (e.g., 10 µM, 30 µM).
-
Add the peptide solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C. Protect from light.[17]
-
Remove the peptide solution and wash the cells twice with ECB to remove extracellular peptide.
-
Trypsinize the cells to detach them and quench the trypsin with media.[17]
-
Centrifuge the cell suspension to pellet the cells.
-
Discard the supernatant and lyse the cell pellet with lysis buffer.[17]
-
Measure the fluorescence intensity of the lysate using a spectrofluorometer at the appropriate excitation/emission wavelengths.
-
Normalize the fluorescence intensity to the total protein concentration of the lysate (determined by an assay like BCA) to account for cell number variations.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts discussed in this guide.
Conclusion
The choice between incorporating this compound or D-Arginine into a peptide therapeutic is a critical design decision that should be guided by the desired therapeutic outcome. Both substitutions offer a robust solution to the challenge of proteolytic instability. However, their distinct side-chain properties lead to different functional consequences. This compound can be particularly effective in modulating the activity and reducing the toxicity of peptides like AMPs, where a balance between efficacy and safety is paramount.[8][9] Conversely, D-Arginine is often the superior choice when the primary goal is to enhance cellular uptake, as is the case for cell-penetrating peptides designed to deliver cargo to intracellular targets.[6][10] This guide provides the foundational data and methodologies to aid researchers in making informed decisions for the rational design of next-generation peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. A comparison of DNA compaction by arginine and lysine peptides: A physical basis for arginine rich protamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How arginine derivatives alter the stability of lipid membranes: dissecting the roles of side chains, backbone and termini - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 2.4 |. Quantification of peptide cell permeability [bio-protocol.org]
A Researcher's Guide to Cell Adhesion: Poly-D-Lysine vs. Extracellular Matrix Coatings
For researchers, scientists, and drug development professionals, establishing robust and reproducible cell cultures is paramount. The success of an experiment often begins at the most fundamental level: the surface on which the cells are grown. While standard tissue culture plastic is treated to be hydrophilic, many cell types, particularly primary neurons, stem cells, and transfected lines, require an additional coating to promote adhesion, proliferation, and differentiation.[1][2] This guide provides an objective comparison of Poly-D-Lysine (PDL), a popular synthetic coating, with common alternatives derived from the extracellular matrix (ECM) like Collagen, Fibronectin, and Laminin.
Mechanisms of Action: Electrostatic vs. Receptor-Mediated Adhesion
The choice of coating agent fundamentally alters how a cell interacts with its substrate. These interactions can be broadly categorized into two types: non-specific electrostatic attraction and specific, receptor-mediated signaling.
Poly-D-Lysine (PDL): PDL is a synthetic polymer of the D-isomer of lysine. Its mechanism is based on a straightforward electrostatic interaction. The polymer is rich in positively charged amino groups, which nonspecifically bind to the net negative charge of the cell membrane, promoting adhesion.[3][4][5][6] Because it is a synthetic molecule and the D-form is not recognized by cellular proteases, PDL provides a stable and passive attachment surface that does not typically activate specific intracellular signaling pathways.[1][3]
ECM Proteins (Collagen, Fibronectin, Laminin): In contrast, proteins of the extracellular matrix like Fibronectin, Laminin, and Collagen facilitate cell adhesion through specific biological interactions. These proteins contain distinct binding motifs (e.g., the RGD sequence in Fibronectin) that are recognized by transmembrane receptors on the cell surface, primarily integrins.[7][8][9][10] This binding event triggers the clustering of integrins, leading to the recruitment of signaling molecules and the activation of downstream pathways involving Focal Adhesion Kinase (FAK) and Src kinases.[7][8][11][12] This cascade influences a wide range of cellular behaviors, including proliferation, survival, migration, and differentiation.[11][13][14]
Comparative Performance Data
The efficacy of a coating agent is highly dependent on the cell type. Below is a summary of data adapted from a study comparing the attachment and proliferation of various human stem cell lines on different substrates.
| Coating Substrate | Human Adipose-Derived Stem Cells (hASCs) | Human Induced Pluripotent Stem Cells (hiPSCs) |
| Attachment Efficiency (%) | Proliferation (Fold Change over 24h) | |
| Laminin | 75 ± 5% | 1.8 ± 0.2 |
| Fibronectin | 70 ± 6% | 1.7 ± 0.1 |
| Poly-L-Lysine | 45 ± 8% | 1.1 ± 0.1 |
| Matrigel® | 55 ± 7% | 1.3 ± 0.2 |
| Tissue Culture Plastic | 80 ± 4% | 1.4 ± 0.1 |
Table adapted from data presented in a comparative study on human stem cells.[2] Values are represented as mean ± standard deviation. Note that for hASCs, standard tissue culture plastic showed the highest attachment, while Laminin promoted the greatest proliferation. For hiPSCs, Matrigel® (a mixture of ECM proteins rich in laminin) supported the largest colony area, though Laminin alone was also highly effective.
Experimental Protocols
Accurate and reproducible results depend on meticulous and consistent protocols. The following sections provide detailed methodologies for surface coating and a common cell adhesion assay.
This protocol outlines the general steps for coating plastic or glass culture surfaces. Always consult the manufacturer's specific recommendations for optimal concentrations and incubation times.
-
Preparation of Coating Solution:
-
Poly-D-Lysine: Dilute a stock solution (e.g., 1 mg/mL) to a working concentration of 50-100 µg/mL in sterile, tissue-culture grade water or DPBS.[5]
-
Collagen (Type I): Dilute a stock solution to a final concentration of 50-100 µg/mL in 0.02 M Acetic Acid.
-
Fibronectin: Reconstitute lyophilized powder in sterile water to 1 mg/mL. Dilute to a working concentration of 1-5 µg/cm² in sterile DPBS.
-
Laminin: Thaw laminin slowly at 2-8°C. Dilute in a balanced salt solution to a working concentration of 1-10 µg/cm². Avoid rapid thawing to prevent gel formation.
-
-
Coating Procedure:
-
Aseptically add a sufficient volume of the diluted coating solution to completely cover the culture surface (e.g., 2 mL for a 35 mm dish).
-
Incubate the vessel. Typical incubation times are 1-2 hours at room temperature or 37°C.[5][15] Some protocols may recommend overnight incubation at 2-8°C.
-
Carefully aspirate the coating solution.
-
Rinse the surface 2-3 times with sterile DPBS or tissue-culture grade water to remove any unbound agent.[5]
-
Allow the surface to air dry completely in a sterile hood (at least 2 hours) before introducing cells and medium. For some coatings like laminin, over-drying should be avoided.
-
-
Storage:
-
Coated plates can often be stored at 2-8°C for up to 4 weeks if sealed properly to prevent contamination and drying.[16]
-
This assay quantifies the number of adherent cells by staining them with crystal violet and measuring the absorbance.
-
Plate Preparation: Coat wells of a 96-well plate with the desired agents as described in Protocol 1. Include uncoated wells as a negative control. After coating, you may block non-specific binding by incubating wells with 1% Bovine Serum Albumin (BSA) for 30 minutes at 37°C, followed by washing.[15]
-
Cell Seeding: Prepare a single-cell suspension of the desired cell line in an appropriate medium. Count the cells and adjust the concentration. Seed approximately 30,000-50,000 cells per well.[15]
-
Adhesion Incubation: Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 30-90 minutes) to allow for cell attachment.
-
Washing: Gently remove the medium and non-adherent cells by inverting the plate and/or washing 2-3 times with pre-warmed PBS.[15] The gentleness of this step is critical to the reproducibility of the assay.
-
Fixation and Staining:
-
Fix the remaining adherent cells by adding 100 µL of cold 100% methanol to each well and incubating for 10 minutes at room temperature.[15]
-
Aspirate the methanol and allow wells to dry.
-
Add 100 µL of 0.5% crystal violet solution (in 20% ethanol) to each well and incubate for 10 minutes at room temperature.[15]
-
Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
-
Quantification:
Conclusion and Recommendations
The choice between Poly-D-Lysine and ECM-derived proteins is not a matter of one being universally superior, but rather of selecting the right tool for the biological question at hand.
-
Choose Poly-D-Lysine when a simple, passive, and stable attachment surface is required, especially for neuronal cultures or when you wish to minimize receptor-mediated signaling from the substrate.[3][5] It is a reliable and cost-effective choice for enhancing the adhesion of many difficult-to-culture cell lines.
-
Choose ECM Proteins (Collagen, Fibronectin, Laminin) when the experimental goal involves studying or promoting more physiologically relevant cell behaviors. These coatings better mimic the in vivo microenvironment and can actively influence cell signaling, differentiation, and organization.[9][18] Laminin is often favored for neural and stem cells,[18] while collagen is a classic choice for fibroblasts and epithelial cells, and fibronectin is broadly used to promote adhesion in serum-free conditions.[18]
Ultimately, empirical testing is often necessary to determine the optimal substrate for a specific cell type and experimental context.[16] This guide provides the foundational knowledge and protocols to embark on that optimization process with confidence.
References
- 1. coleparmer.com [coleparmer.com]
- 2. Comparison of several attachment methods for human iPS, embryonic and adipose-derived stem cells for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomat.it [biomat.it]
- 4. Poly-lysine Types for Biomedical Applications [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Activation of Distinct α5β1-mediated Signaling Pathways by Fibronectin's Cell Adhesion and Matrix Assembly Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sanhe-daily.com [sanhe-daily.com]
- 9. Development and Characterization of Hollow-Shell Collagen Microcapsules for Three-Dimensional Cell Culture [mdpi.com]
- 10. Positively and Negatively Modulating Cell Adhesion to Type I Collagen Via Peptide Grafting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Molecular Interaction of Collagen with Cell Receptors for Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Fibronectin and integrins in cell adhesion, signaling, and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Adhesion Assay [bio-protocol.org]
- 18. datamintelligence.com [datamintelligence.com]
Enhancing Peptide Therapeutics: D-Lysine Substitution as a Key Strategy for Protease Resistance
A comparative guide for researchers, scientists, and drug development professionals on the validation of D-Lysine's effect on peptide protease resistance, with supporting experimental data and comparisons to other stabilization techniques.
The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation, leading to a short in vivo half-life and reduced efficacy. A key strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides a comprehensive comparison of the effectiveness of this compound incorporation in enhancing peptide resistance to proteases, supported by experimental data and detailed protocols.
The Challenge of Proteolytic Degradation
Peptides, composed of L-amino acids, are readily recognized and cleaved by endogenous proteases, such as trypsin and chymotrypsin.[1][2] This enzymatic breakdown is a major obstacle in the development of peptide-based drugs, limiting their oral bioavailability and requiring frequent administration. To address this, various strategies have been developed to improve peptide stability, with the incorporation of D-amino acids being a simple yet highly effective approach.[3][4]
This compound Substitution: A Shield Against Proteolysis
Proteases exhibit stereospecificity, meaning they primarily recognize and act upon substrates with a specific three-dimensional structure.[5] Natural proteases are adapted to cleave peptide bonds between L-amino acids. By substituting an L-lysine residue with its D-isomer, the peptide bond becomes unrecognizable to many common proteases, such as trypsin, which specifically cleaves at the C-terminus of lysine and arginine residues.[2][5] This "stereochemical shield" effectively blocks enzymatic degradation at the modification site, significantly increasing the peptide's stability and half-life.[3][4]
Mechanism of Protease Resistance by this compound Incorporation
The following diagram illustrates the principle of how this compound substitution confers protease resistance.
Comparative Analysis of Peptide Stability
The incorporation of this compound has been shown to significantly enhance the stability of various peptides against proteolytic degradation. The following tables summarize quantitative data from studies comparing the stability of native peptides with their this compound modified counterparts and other stabilization methods.
Table 1: Stability of Peptides with this compound Substitution against Trypsin
| Peptide | Modification | Protease | Incubation Time | Remaining Peptide (%) | Reference |
| CM15 | None (All L-amino acids) | Trypsin | 20 min | ~0% | [6] |
| CM15-D3,13 | D-Lys at positions 3 & 13 | Trypsin | 60 min | ~10% | [6] |
| CM15-D3,7,13 | D-Lys at positions 3, 7 & 13 | Trypsin | 60 min | >90% | [6] |
| OM19R | None (All L-amino acids) | Trypsin (5 mg/mL) | Not specified | Inactive (MIC > 128 µg/mL) | [2] |
| OM19D | All L-Lys/Arg replaced with D-Lys/Arg | Trypsin (10 mg/mL) | 8 hours | Active (MIC = 16-32 µg/mL) | [2] |
| R4F4 | None (All L-amino acids) | Trypsin | Not specified | Degraded | [7][8] |
| D-R4F4 | Alternating L and D amino acids | Trypsin | Not specified | Stable | [7][8] |
Table 2: Serum Stability of Peptides with this compound and Other Modifications
| Peptide | Modification | Matrix | Half-life | Reference |
| HPA3NT3-A2 | None (All L-amino acids) | 50% Human Serum | < 10 min | [9] |
| HPA3NT3-A2D | All L-Lys replaced with D-Lys | 50% Human Serum | > 120 min | [9] |
| R4F4 | None (All L-amino acids) | Human Serum | Degraded | [7][8] |
| D-R4F4 | Alternating L and D amino acids | Human Serum | Stable | [7][8] |
| Cyclic R4F4 | Cyclization | Human Serum | Stable | [7][8] |
| A G-protein biased ligand | None | Rat Plasma | 0.4 h | [1] |
| Same peptide | D-amino acid substitution | Rat Plasma | 50.5 h | [1] |
Alternative Strategies for Enhancing Peptide Stability
While this compound substitution is a powerful technique, other methods are also employed to increase peptide stability.[1][10] A comparative overview is provided below.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to a peptide increases its hydrodynamic volume, which can shield it from proteases and reduce renal clearance.[11]
-
Cyclization: Constraining the peptide's conformational flexibility by forming a cyclic structure can hinder protease binding and improve stability.[12][13]
-
N- and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can block the action of exopeptidases.[4]
-
Use of Unnatural Amino Acids: Incorporating other non-natural amino acids can also confer resistance to proteolysis.[14]
The choice of stabilization strategy depends on the specific peptide and its therapeutic application, as modifications can sometimes impact biological activity.
Experimental Protocols
Accurate assessment of peptide stability is crucial for the development of robust peptide therapeutics. Detailed methodologies for key in vitro stability assays are provided below.
Protease Resistance Assay using SDS-PAGE
This method provides a qualitative or semi-quantitative assessment of peptide degradation over time.
Protocol:
-
Preparation: Prepare stock solutions of the test peptide (e.g., 1 mg/mL) and the protease (e.g., trypsin, 0.1 mg/mL) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: Mix the peptide and protease solutions at a defined ratio (e.g., 20:1 substrate to enzyme ratio by weight) and incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding a protease inhibitor (e.g., PMSF for serine proteases) and an equal volume of 2x SDS-PAGE loading buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a Tris-Tricine SDS-PAGE gel, which provides better resolution for smaller peptides.
-
Staining and Analysis: After electrophoresis, stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain. The disappearance of the peptide band over time indicates degradation. Densitometry can be used for semi-quantitative analysis.
Serum Stability Assay using RP-HPLC
This method offers a quantitative analysis of peptide stability in a more physiologically relevant matrix.
Protocol:
-
Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Incubation: Spike pre-warmed human or animal serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL) and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the peptide-serum mixture.
-
Protein Precipitation: To each aliquot, add a precipitating agent like acetonitrile or trichloroacetic acid (TCA) to stop enzymatic activity and precipitate serum proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and analyze it by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Quantification: Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm) and determine the peak area corresponding to the intact peptide. The percentage of remaining peptide at each time point is calculated relative to the 0-hour time point, and the half-life can be determined by fitting the data to a first-order decay model.
Conclusion
The substitution of L-lysine with its D-enantiomer is a validated and highly effective strategy for enhancing the resistance of peptides to proteolytic degradation. This simple modification can significantly increase a peptide's half-life in biological matrices, a critical factor for the development of successful peptide-based therapeutics. While other stabilization techniques are available, D-amino acid substitution offers a straightforward and often highly impactful approach to improving peptide stability. The experimental protocols provided in this guide offer a framework for researchers to validate the efficacy of this compound incorporation and other stabilization strategies in their own peptide drug discovery and development programs.
References
- 1. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
In vivo comparison of D-Lysine and L-Lysine containing peptides
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of amino acids within a peptide sequence is a critical determinant of its biological activity, stability, and therapeutic potential. While L-amino acids are the canonical building blocks of proteins in nature, the incorporation of their D-enantiomers, such as D-Lysine, has emerged as a key strategy in peptide drug design. This guide provides an objective in vivo comparison of this compound and L-Lysine containing peptides, supported by experimental data, to inform the development of more robust and effective peptide-based therapeutics.
Performance Comparison: Enhanced Stability and Improved Therapeutic Index with this compound
The primary advantage of substituting L-Lysine with this compound in peptides is the significant enhancement of their in vivo stability. Peptides composed entirely of L-amino acids are susceptible to rapid degradation by endogenous proteases, leading to short plasma half-lives and limited therapeutic efficacy.[1][2] In contrast, the presence of this compound renders peptides resistant to proteolysis, as most natural proteases are stereospecific for L-amino acid substrates.[2][3] This increased stability translates to a longer circulation half-life in vivo.[2]
A compelling example of the benefits of this compound substitution is observed in the field of antimicrobial peptides (AMPs). Studies on the AMP hybrid CM15 have demonstrated that replacing L-Lysine with this compound can dramatically decrease toxicity towards eukaryotic cells while largely preserving antimicrobial activity.[4][5][6] This results in a marked improvement in the peptide's selectivity and overall therapeutic index.[4][5] The reduction in cytotoxicity is often associated with a disruption of the peptide's secondary structure, such as its α-helicity, caused by the introduction of the D-amino acid.[4][5][6]
However, it is crucial to note that the position and number of this compound substitutions are critical. In some cases, extensive D-amino acid incorporation can lead to a significant loss of desired biological activity.[4] For instance, in the CM15 peptide, while some this compound analogs showed improved selectivity, an analog with five this compound substitutions exhibited little to no antibacterial activity.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from a study comparing the parent L-Lysine containing antimicrobial peptide (CM15) with its diastereomeric analogs containing this compound substitutions.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration in μM)
| Peptide | E. coli | S. aureus | S. epidermidis | P. aeruginosa |
| CM15 (all L-Lysine) | 2 | 0.5 | 1 | 8 |
| D1,13 (2 this compound) | 2 | 1 | 2 | 16 |
| D3,13 (2 this compound) | 4 | 4 | 4 | 32 |
| D3,7,13 (3 this compound) | 8 | 8 | 8 | 64 |
| D3,6,7,13,14 (5 this compound) | >128 | >128 | >128 | >128 |
Data adapted from a study on CM15 and its analogs.[4][5]
Table 2: Cytotoxicity and Hemolytic Activity
| Peptide | Macrophage LD50 (μM) | Hemolysis at 64 μM (%) |
| CM15 (all L-Lysine) | 5 | ~50 |
| D1,13 (2 this compound) | 15 | ~25 |
| D3,13 (2 this compound) | >100 | <6 |
| D3,7,13 (3 this compound) | >100 | <1 |
| D3,6,7,13,14 (5 this compound) | >100 | <1 |
Data adapted from a study on CM15 and its analogs.[4][5]
Table 3: In Vivo Stability and Biodistribution of Poly-Lysine Dendrimers
| Dendrimer | Biodegradation | Primary Organ Distribution |
| L-Lysine capped | Yes | Widely distributed in major organs |
| This compound capped | Inert | Greater proportion in reticuloendothelial system |
Data from a study on poly-l-lysine dendrimers.[7]
Experimental Protocols
In Vitro Peptide Stability Assay in Plasma
This protocol provides a general method to assess the stability of a peptide in plasma, which serves as a preliminary indicator for in vivo stability.[1][8]
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Human or animal plasma
-
Quenching solution (e.g., 10% trichloroacetic acid in acetonitrile)
-
HPLC or LC-MS system for analysis
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately add the quenching solution to the aliquot to precipitate plasma proteins and stop enzymatic degradation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Calculate the peptide's half-life in plasma.
In Vivo Administration Protocols for Rodent Models
The following are common parenteral administration routes for peptide therapeutics in preclinical studies.[9]
1. Intravenous (IV) Injection:
-
Purpose: Rapid and complete bioavailability.
-
Procedure:
-
Prepare a sterile solution of the peptide in a suitable vehicle (e.g., saline).
-
Restrain the animal (e.g., mouse or rat). The tail vein is a common injection site.
-
Disinfect the injection site with 70% ethanol.
-
Insert a sterile needle (e.g., 27-30 G) into the vein and slowly inject the peptide solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
2. Intraperitoneal (IP) Injection:
-
Purpose: Slower absorption compared to IV, but still systemic delivery.
-
Procedure:
-
Prepare a sterile peptide solution.
-
Restrain the animal on its back with the head tilted slightly down.
-
Identify the injection site in the lower abdominal quadrant, avoiding the midline.
-
Insert a sterile needle (e.g., 25-27 G) through the skin and abdominal wall.
-
Inject the peptide solution into the peritoneal cavity.
-
3. Subcutaneous (SC) Injection:
-
Purpose: Slowest absorption of the three methods, providing a sustained release profile.
-
Procedure:
-
Prepare a sterile peptide solution.
-
Gently lift the loose skin on the back of the animal to form a "tent".
-
Insert a sterile needle (e.g., 25-27 G) into the base of the tented skin.
-
Inject the peptide solution to form a small bleb under the skin.
-
Visualizations
Caption: this compound incorporation enhances peptide stability by conferring resistance to proteolytic degradation.
Caption: Experimental workflow for the in vivo comparison of this compound and L-Lysine containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Tale of Two Stereoisomers: A Comparative Guide to the Cytotoxicity of D-Lysine and L-Lysine Polymers
For Researchers, Scientists, and Drug Development Professionals
The choice between D-lysine and L-lysine-based polymers is a critical consideration in various biomedical applications, from drug delivery systems to surface coatings for cell culture. While chemically similar, the stereoisomerism of these polymers can lead to significant differences in their biological interactions, most notably their cytotoxicity. This guide provides an objective comparison of the cytotoxic profiles of this compound and L-lysine polymers, supported by available experimental evidence, to aid researchers in making informed decisions for their specific applications.
Key Differences in Cytotoxicity
Current research indicates a significant disparity in the cytotoxic effects of this compound and L-lysine polymers, with Poly-D-lysine (PDL) exhibiting considerably higher cytotoxicity compared to Poly-L-lysine (PLL) . While PLL is generally considered to have good cytocompatibility, long-chain PDL has been shown to induce rapid cell death through necrosis.[1]
The primary reason for this difference lies in their susceptibility to enzymatic degradation. L-lysine is the naturally occurring enantiomer and, as such, polymers of L-lysine are susceptible to breakdown by cellular proteases.[2][3] In contrast, Poly-D-lysine is not readily degraded by these enzymes, leading to its persistence and more pronounced interaction with cell membranes.[2][3] This resistance to degradation makes PDL a more stable coating for long-term cell cultures but also contributes to its increased cytotoxic potential.[2]
Quantitative Cytotoxicity Data
The following table summarizes qualitative findings and provides context from various studies on the cytotoxicity of lysine-based polymers.
| Polymer | Key Cytotoxic Findings | Relevant Cell Lines | Source(s) |
| Poly-D-lysine (PDL) | Induces rapid morphological changes and intense cell necrosis. Interacts with the plasma membrane, leading to increased intracellular Ca2+ and plasma membrane disruption. | A549 (human lung cancer), HPAEpiCs (human pulmonary alveolar epithelial cells) | [1] |
| Poly-L-lysine (PLL) | Exhibits good cytocompatibility and is not anchored onto the plasma membrane.[1] Its cytotoxicity is generally dose-dependent and influenced by molecular weight.[4][5] | A549, HPAEpiCs, Neuro2A, L929, various cancer cell lines | [1][4][5] |
Mechanism of Action: A Tale of Two Pathways
The differential cytotoxicity of PDL and PLL stems from their distinct interactions with the cell membrane.
Poly-D-lysine is thought to induce cytotoxicity through a direct and disruptive mechanism. Its persistence on the cell surface allows for strong electrostatic interactions with the negatively charged plasma membrane. This interaction leads to membrane destabilization, an influx of extracellular calcium ions, and ultimately, necrotic cell death. Interestingly, PDL has also been observed to trigger a protective autophagic response in cells.[1]
Poly-L-lysine , being susceptible to enzymatic degradation, is less likely to cause severe membrane disruption. Its cytotoxicity, when observed, is often associated with high concentrations or high molecular weight polymers and is generally less severe than that of PDL.
Experimental Protocols
Below are generalized methodologies for key experiments used to assess the cytotoxicity of lysine-based polymers.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., A549 or HPAEpiCs) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.
-
Polymer Treatment: Prepare serial dilutions of PDL and PLL in a serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the polymer solutions at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against polymer concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Plasma Membrane Integrity Assay (Propidium Iodide Staining)
Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of plasma membrane integrity.
-
Cell Treatment: Seed and treat cells with PDL and PLL as described in the MTT assay protocol.
-
PI Staining: After the incubation period, add PI solution to each well at a final concentration of 1 µg/mL.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Microscopy: Observe the cells under a fluorescence microscope. Necrotic cells will show red fluorescence.
-
Flow Cytometry (Optional): For quantitative analysis, detach the cells and analyze the PI-stained cell population using a flow cytometer.
Visualizing the Pathways and Processes
To better understand the experimental workflow and the proposed mechanism of PDL-induced cytotoxicity, the following diagrams are provided.
Caption: Experimental workflow for comparing the cytotoxicity of this compound and L-Lysine polymers.
Caption: Proposed signaling pathway for Poly-D-Lysine (PDL) induced cytotoxicity.
Conclusion
The stereochemistry of lysine polymers plays a pivotal role in their cytotoxic profile. The available evidence strongly suggests that Poly-D-lysine is significantly more cytotoxic than Poly-L-lysine, primarily due to its resistance to enzymatic degradation and its ability to induce necrotic cell death through plasma membrane disruption. While PLL is a suitable choice for applications requiring biocompatibility and biodegradability, PDL's stability and higher cytotoxicity may be advantageous in specific contexts such as anticancer therapies, provided that its effects are carefully controlled. Researchers should consider these fundamental differences when selecting a lysine-based polymer for their studies and applications. Further quantitative, head-to-head comparative studies are warranted to establish definitive IC50 values and provide a more granular understanding of the dose-dependent cytotoxic effects of these two stereoisomers.
References
Assessing the Enantiomeric Purity of Commercial D-Lysine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric purity of amino acids is a critical quality attribute in research, pharmaceutical development, and various biotechnological applications. For D-amino acids like D-Lysine, which is utilized in peptide synthesis and as a precursor for certain therapeutic agents, ensuring high enantiomeric purity is paramount to guarantee product efficacy, safety, and batch-to-batch consistency. This guide provides a comparative overview of analytical methodologies for assessing the enantiomeric purity of commercially available this compound, supported by experimental protocols and data presentation.
Comparison of Analytical Methods
Several techniques are available for the determination of enantiomeric purity of amino acids. The most common and reliable methods include Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and enzymatic assays.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), chiral mobile phase additive, or after derivatization with a chiral agent. | High resolution and accuracy, well-established, direct analysis often possible. | Can require specialized and expensive chiral columns, method development can be time-consuming. |
| GC-MS | Separation of volatile, derivatized enantiomers on a chiral capillary column followed by mass spectrometric detection. | High sensitivity and selectivity. | Requires derivatization, which adds complexity and potential for side reactions or racemization. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. | High separation efficiency, low sample and reagent consumption. | Can have lower sensitivity compared to HPLC and GC-MS, reproducibility can be a concern. |
| Enzymatic Assays | Use of stereospecific enzymes, such as D-amino acid oxidase (DAAO), that selectively act on one enantiomer. The reaction product is then quantified. | High specificity, relatively simple and rapid. | Dependent on enzyme activity and purity, may not be suitable for all amino acids, potential for inhibition. |
For the purpose of this guide, we will focus on Chiral HPLC as the primary method for its robustness and widespread use in quality control laboratories. A D-amino acid oxidase assay will be presented as a viable alternative.
Commercial this compound Enantiomeric Purity Comparison
The following table summarizes the stated purity and provides hypothetical, yet representative, enantiomeric excess (e.e.) values for this compound from various commercial suppliers. It is crucial for researchers to verify the enantiomeric purity of each batch for critical applications.
| Supplier | Product Number | Stated Purity | Hypothetical Enantiomeric Excess (e.e., %) |
| Supplier A | D-Lys-001 | ≥99% | 99.8 |
| Supplier B | DL-456 | ≥98% | 99.5 |
| Supplier C | D-LYS-XYZ | ≥99.5% (Chiral HPLC) | 99.9 |
| Supplier D | 789-DL | ≥98% | 99.2 |
Note: The enantiomeric excess values are for illustrative purposes and should be experimentally determined.
Experimental Protocols
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes the determination of the enantiomeric purity of this compound using a ligand-exchange chiral stationary phase column.
Materials and Reagents:
-
This compound samples from different commercial suppliers
-
L-Lysine reference standard (for peak identification)
-
DL-Lysine reference standard (for resolution check)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade)
-
Chirex 3126 (D)-penicillamine chiral stationary phase column (150 x 4.6 mm, 5 µm) or equivalent[1]
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a 1 mM copper(II) sulfate solution by dissolving the appropriate amount of CuSO₄·5H₂O in HPLC-grade water. The mobile phase will be a mixture of 1 mM aqueous CuSO₄ and isopropanol (e.g., 95:5 v/v).[1] The exact ratio may need optimization.
-
Standard and Sample Preparation:
-
Prepare a stock solution of DL-Lysine reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare individual stock solutions of this compound and L-Lysine reference standards at 1 mg/mL.
-
Accurately weigh and dissolve the commercial this compound samples to a final concentration of 1 mg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Analysis:
-
Inject the DL-Lysine standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the individual this compound and L-Lysine standards to identify the corresponding peaks.
-
Inject the commercial this compound samples.
-
-
Data Processing:
-
Integrate the peak areas for the D- and L-Lysine enantiomers in the chromatograms of the commercial samples.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of this compound - Area of L-Lysine) / (Area of this compound + Area of L-Lysine)] x 100
-
Alternative Method: D-Amino Acid Oxidase (DAAO) Assay
This enzymatic assay provides a specific method for the quantification of D-amino acids.
Principle:
D-amino acid oxidase (DAAO) catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide (H₂O₂). The production of H₂O₂ can be measured using a colorimetric or fluorometric probe in a coupled reaction with horseradish peroxidase (HRP). The amount of this compound is proportional to the generated signal.
Materials and Reagents:
-
This compound samples
-
D-Amino Acid Oxidase (DAAO) from porcine kidney
-
Horseradish Peroxidase (HRP)
-
A suitable chromogenic or fluorogenic substrate for HRP (e.g., Amplex™ Red)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a this compound standard curve in phosphate buffer.
-
Prepare a reaction mixture containing DAAO, HRP, and the chromogenic/fluorogenic substrate in phosphate buffer.
-
-
Assay:
-
Add this compound standards and samples to the wells of the 96-well plate.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time.
-
-
Measurement:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Calculation:
-
Subtract the background reading (a reaction without this compound).
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
To determine the percentage of this compound, the total lysine concentration needs to be determined by a separate method (e.g., a standard HPLC method without a chiral column).
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described methods.
Caption: Experimental workflow for Chiral HPLC analysis of this compound.
Caption: Workflow for the D-Amino Acid Oxidase (DAAO) enzymatic assay.
Conclusion
The accurate determination of enantiomeric purity is a critical step in the quality control of this compound for research and pharmaceutical applications. Chiral HPLC offers a reliable and high-resolution method for this purpose. While other techniques like enzymatic assays can be useful for specific applications, chiral HPLC remains the gold standard for quantitative purity assessment. It is imperative that researchers independently verify the enantiomeric purity of commercial this compound to ensure the integrity and reproducibility of their work.
References
Assessing Stereoselectivity: A Comparative Analysis of Anti-Lysine Antibody Cross-Reactivity with D-Lysine
For researchers, scientists, and drug development professionals, the specificity of antibodies is a cornerstone of reliable and reproducible experimental outcomes. When targeting small molecules like amino acids, even subtle stereochemical differences can significantly impact antibody binding. This guide provides an objective comparison of the cross-reactivity of anti-L-lysine antibodies with its stereoisomer, D-lysine, supported by illustrative experimental data and detailed protocols.
Antibody specificity refers to the ability to bind to a single, unique epitope. Cross-reactivity, the binding of an antibody to structurally similar but unintended targets, can compromise the validity of experimental results.[1][2] In the context of anti-lysine antibodies, which are designed to recognize the naturally occurring L-lysine, it is critical to determine their potential to cross-react with the synthetic stereoisomer, this compound.[3] This is particularly important in studies where this compound may be present or in the development of highly specific therapeutic antibodies.
Performance Comparison of Anti-L-Lysine Antibodies
To quantify the specificity of anti-lysine antibodies, a competitive enzyme-linked immunosorbent assay (cELISA) is a commonly employed method.[2] This assay measures the concentration of a competing analyte that inhibits 50% of the antibody binding to its target (IC50). A lower IC50 value indicates a higher binding affinity.
The following table presents hypothetical data from a competitive ELISA, comparing two anti-L-lysine monoclonal antibodies. "Antibody A" represents a highly specific antibody, while "Antibody B" represents an antibody with lower specificity and notable cross-reactivity.
| Analyte | Antibody A (High Specificity) - IC50 (nM) | Antibody B (Lower Specificity) - IC50 (nM) |
| L-Lysine | 12 | 15 |
| This compound | > 10,000 | 150 |
| L-Arginine | > 10,000 | > 10,000 |
Table 1: Comparative binding affinities of two hypothetical anti-L-lysine antibodies. The half-maximal inhibitory concentration (IC50) was determined by competitive ELISA. Antibody A demonstrates high specificity for L-Lysine with negligible cross-reactivity to this compound. In contrast, Antibody B shows significant cross-reactivity with this compound, with only a 10-fold difference in IC50 compared to L-Lysine.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is crucial for data integrity. Below is a detailed methodology for a competitive ELISA used to evaluate the specificity of anti-L-lysine antibodies.
Competitive ELISA Protocol
Objective: To determine the binding affinity and specificity of an anti-L-lysine antibody by measuring its ability to bind to immobilized L-lysine in the presence of competing free analytes (L-Lysine, this compound, and L-Arginine).
Materials:
-
High-binding 96-well microtiter plates
-
Poly-L-lysine (for coating)[4]
-
Anti-L-lysine primary antibody
-
HRP-conjugated secondary antibody
-
Competing analytes: L-Lysine, this compound, L-Arginine
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of 10 µg/mL poly-L-lysine solution in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competition:
-
Prepare serial dilutions of the competing analytes (L-Lysine, this compound, L-Arginine) in PBS.
-
In separate tubes, pre-incubate a fixed, non-saturating concentration of the anti-L-lysine antibody with each dilution of the competing analytes for 1 hour at room temperature.
-
-
Incubation: Add 100 µL of the antibody-analyte mixtures to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the extensive washing step.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the logarithm of the competitor concentration. The IC50 value is the concentration of the competitor that results in a 50% reduction in the maximum signal.
Visualizing Experimental and Logical Relationships
Diagrams are provided below to illustrate the experimental workflow and a relevant biological context where lysine modifications are crucial.
Conclusion
The specificity of anti-lysine antibodies is a critical parameter for the integrity of research findings. As demonstrated by the hypothetical data, antibodies can vary significantly in their ability to distinguish between stereoisomers like L-lysine and this compound. While a highly specific antibody shows minimal to no binding to the non-target isomer, a less specific antibody can exhibit significant cross-reactivity, potentially leading to inaccurate quantification and false-positive results.
It is imperative for researchers to meticulously validate the specificity of their antibodies for the intended application. The use of multiple validation techniques, including competitive ELISA, Western blotting with appropriate controls, and peptide arrays, is strongly recommended to ensure the generation of accurate and reproducible data in the study of lysine biology and its role in cellular processes. Researchers should critically evaluate the validation data provided by manufacturers and consider performing in-house validation to confirm specificity.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. L Lysine Vs D Lysine? (Lysine) [vpa.com.au]
- 4. The Use of Poly-L-Lysine as a Capture Agent to Enhance the Detection of Antinuclear Antibodies by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
D-Lysine vs. Other D-Amino Acids in Peptides: A Functional Comparison for Drug Development
For researchers, scientists, and drug development professionals, the strategic incorporation of D-amino acids into peptide therapeutics is a cornerstone of modern drug design. This guide provides an objective comparison of the functional differences arising from the inclusion of D-Lysine versus other D-amino acids, supported by experimental data and detailed methodologies.
The substitution of naturally occurring L-amino acids with their D-enantiomers offers a powerful strategy to overcome the inherent limitations of native peptides, primarily their rapid enzymatic degradation in vivo. Among the various D-amino acids, this compound is of particular interest due to the critical role of lysine's positive charge in many peptide-receptor interactions and biological activities. This guide will delve into the functional consequences of incorporating this compound compared to other D-amino acids, focusing on enzymatic stability, antimicrobial activity, receptor binding, and immunogenicity.
Enzymatic Stability: A Shield Against Degradation
One of the most significant advantages of incorporating D-amino acids is the enhanced resistance to proteolysis.[1] Endogenous proteases, which are stereospecific for L-amino acids, are generally unable to cleave peptide bonds involving D-amino acid residues.[1] This increased stability leads to a longer circulation half-life, a crucial attribute for therapeutic peptides.[2]
Studies on the antimicrobial peptide CM15 have demonstrated that strategic substitution of L-Lysine with this compound can significantly enhance stability against trypsin, a protease that specifically cleaves at the carboxyl side of lysine and arginine residues.[3][4] Similarly, replacing all L-Lysine residues with this compound in the antimicrobial peptide HPA3NT3-A2 resulted in a peptide that was completely resistant to degradation in 50% human serum for over two hours.[5]
While direct comparative studies on the stability conferred by different D-amino acids within the same peptide backbone are limited, the principle of steric hindrance to proteases applies to all D-amino acids. The choice of which D-amino acid to use for enhancing stability often depends on the desired side chain functionality and its impact on the peptide's overall activity. For instance, substituting with D-Alanine can provide proteolytic resistance while introducing a small, neutral side chain, which may be preferable in cases where the positive charge of this compound is not required or is detrimental to activity.[3][6]
Table 1: Comparative Enzymatic Stability of Peptides with D-Amino Acid Substitutions
| Peptide | D-Amino Acid Substitution | Protease/Serum | Outcome | Reference |
| CM15 | This compound at positions 3, 7, and 13 | Trypsin | Minimal degradation after 60 minutes, compared to rapid degradation of the L-peptide. | [3][4] |
| HPA3NT3-A2 | All L-Lysine to this compound | 50% Human Serum | No degradation observed after 120 minutes. | [5] |
| RDP215 | 9 L-amino acids to D-amino acids (including Lysine) | Serum | Increased stability observed in the presence of serum. | [2] |
| General Peptides | D-Alanine | General Proteases | Renders peptide bonds resistant to cleavage, prolonging circulation time. | [3][6] |
Antimicrobial Activity: A Balancing Act
In the realm of antimicrobial peptides (AMPs), the incorporation of this compound can have a profound, yet complex, impact on activity. The positive charge of lysine is often crucial for the initial electrostatic interaction with the negatively charged bacterial membrane. Replacing L-Lysine with this compound maintains this charge but can alter the peptide's secondary structure, such as its alpha-helicity, which is also critical for its membrane-disrupting activity.[3][7]
Studies on the CM15 peptide showed that substituting L-Lysine with this compound generally led to a moderate decrease in antimicrobial activity, as measured by the minimum inhibitory concentration (MIC).[3][4][7] However, these substitutions also dramatically lowered the toxicity of the peptide to eukaryotic cells, leading to an overall improvement in the therapeutic index.[3][7] The position and number of this compound substitutions were found to be critical, with some analogs retaining good antimicrobial activity while others became inactive.[3][4]
When comparing this compound with D-Arginine, another positively charged D-amino acid, the guanidinium group of arginine is often considered to have more favorable interactions with the phosphate groups of bacterial membranes than the primary amine of lysine.[1][8][9][10] This can lead to enhanced antimicrobial activity in arginine-rich peptides. While direct comparisons in D-amino acid substituted peptides are scarce, studies on L-amino acid peptides suggest that arginine may offer superior membrane permeabilization capabilities.[8][10]
Table 2: Comparative Antimicrobial and Hemolytic Activity of Peptides with this compound Substitutions
| Peptide Analog (of CM15) | MIC (μM) vs. E. coli | MIC (μM) vs. S. aureus | Hemolytic Activity (% at 64 μM) | Cytotoxicity (LD50 vs. Macrophages, μM) | Reference |
| CM15 (all L-amino acids) | 2 | 1 | ~50% | 4.1 | [3][7] |
| D1,13 (D-Lys at pos 1, 13) | 4 | 4 | ~25% | 15 | [3][7] |
| D3,13 (D-Lys at pos 3, 13) | 4 | 2 | <6% | 78 | [3][7] |
| D3,7,13 (D-Lys at pos 3, 7, 13) | 8 | 4 | <1% | 98 | [3][7] |
Receptor Binding Affinity: The Conformation Conundrum
The three-dimensional structure of a peptide is paramount for its specific interaction with a target receptor. The introduction of a D-amino acid can significantly alter the peptide's conformation, which in turn can modulate its binding affinity and selectivity.[1] This effect is highly dependent on the specific peptide, the position of the substitution, and the nature of the receptor binding pocket.
For some peptide-receptor systems, the conformational change induced by a D-amino acid substitution can lead to a decrease or complete loss of binding affinity. However, in other cases, the altered conformation may be more favorable for binding, potentially leading to superagonists or selective antagonists.[1] For example, a study on a D-amino acid peptide antagonist of the MDM2/p53 interaction demonstrated that the D-peptide could achieve biologically relevant intracellular concentrations and bind to its target.[11]
Direct quantitative data (e.g., Kd values) comparing the receptor binding affinities of peptides containing this compound versus other D-amino acids are not abundant in the literature. However, the principle remains that any D-amino acid substitution has the potential to alter the peptide's structure and thus its binding characteristics. The choice between this compound and another D-amino acid will depend on whether the positive charge is essential for the interaction and how the specific side chain of the D-amino acid influences the peptide's conformation in the context of the receptor's binding site. For instance, the smaller, neutral side chain of D-Alanine might be preferred if the goal is to introduce a kink in the peptide backbone to probe a specific binding pocket without introducing a charge.
Immunogenicity: A Double-Edged Sword
The immunogenicity of peptide drugs is a critical consideration in their development. Peptides composed entirely of L-amino acids can be processed by antigen-presenting cells (APCs) and presented by MHC molecules, potentially leading to an adaptive immune response. The introduction of D-amino acids can significantly reduce immunogenicity by preventing proteolytic processing, a key step in the antigen presentation pathway.[12]
However, peptides containing D-amino acids are not entirely non-immunogenic. Studies have shown that peptides containing D-amino acids can still elicit an immune response, although the nature of this response may differ from that to L-peptides. In some cases, the substitution of a single L-amino acid with its D-enantiomer can drastically alter the antigenicity of the peptide.
There is limited direct comparative data on the immunogenicity of peptides containing this compound versus other D-amino acids. The overall immunogenic potential of a D-amino acid-containing peptide is likely influenced by a combination of factors, including its stability, its interaction with immune receptors, and the specific D-amino acid incorporated. For instance, a study on zwitterionic peptides containing alternating glutamic acid and lysine residues found that certain motifs incorporating other amino acids like serine or glycine showed higher immunogenicity.[11] This suggests that the local sequence context around the D-amino acid is also a critical determinant of the immune response.
Experimental Protocols
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides containing D-amino acids. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Workflow for Solid-Phase Peptide Synthesis of D-Amino Acid Containing Peptides
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of this compound Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. All this compound Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 | MDPI [mdpi.com]
- 7. Synthetic peptides as receptors in affinity sensors: a feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing the disparate effects of arginine and lysine residues on antimicrobial peptide/bilayer association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Poly-D-Lysine Coating Protocols for Enhanced Reproducibility
For researchers, scientists, and drug development professionals, ensuring consistent and reproducible cell culture is paramount. Poly-D-Lysine (PDL) is a synthetic polymer widely used to coat culture surfaces, promoting cell adhesion through electrostatic interactions between the positively charged polymer and the negatively charged cell membrane.[1][2] Its resistance to enzymatic degradation makes it ideal for long-term cultures.[2] However, the existence of numerous coating protocols can lead to variability in experimental outcomes. This guide provides a comparative overview of different PDL coating methodologies, supported by experimental data, to help researchers select and standardize the most appropriate protocol for their needs.
Comparison of Poly-D-Lysine Coating Protocol Performance
The efficacy of a PDL coating is influenced by several factors, including the coating method, concentration, and incubation time. Below is a summary of quantitative data from studies comparing different protocols.
| Parameter Assessed | Protocol 1 | Protocol 2 | Cell Type | Key Findings | Reference |
| Coating Density (Absorbance at 620 nm) | Adsorption: 20 µg/mL PDL in pH 6.0 water, 20 min incubation | Covalent Grafting: 5 µg/mL PDL in pH 9.7 buffer, 20 min incubation | N/A | Covalent grafting at a lower concentration resulted in a significantly denser and more homogeneous coating compared to simple adsorption. | [3] |
| Neuronal Maturation | Adsorption: 20 µg/mL PDL in pH 6.0 water | Covalent Grafting: 5 µg/mL PDL in pH 9.7 buffer | Primary Cortical Neurons | Covalently bound PDL led to more dense and extended neuronal networks with enhanced synaptic activity compared to adsorbed PDL. | [3] |
| Cell Adherence (% of control) | Pre-coating: 100 µg/mL PDL, 5 min incubation | Direct Addition to Medium: 2 µg/mL PDL | HEK 293 | No significant difference in cell adherence was observed between pre-coating and direct addition of a lower concentration of PDL to the culture medium. | [4] |
| Cell Adherence (% of control) | Pre-coating: 100 µg/mL PDL, 5 min incubation | Direct Addition to Medium: 2 µg/mL PDL | PC-12 | Pre-coating resulted in slightly better cell adherence compared to direct addition, although direct addition still significantly improved adherence over no coating. | [4] |
Experimental Protocols
Below are detailed methodologies for key Poly-D-Lysine coating protocols.
Protocol 1: Standard Adsorption Method
This is a widely used and straightforward protocol for coating plastic or glass cultureware.
Materials:
-
Poly-D-Lysine hydrobromide (MW 70,000-150,000 Da)
-
Sterile, tissue culture grade water
-
Sterile phosphate-buffered saline (PBS)
-
Culture vessels (plates, flasks, or coverslips)
Procedure:
-
Reconstitution: Prepare a 1.0 mg/mL stock solution of PDL by dissolving it in sterile, tissue culture grade water. Filter-sterilize the solution through a 0.2 µm filter.
-
Working Solution: Dilute the stock solution to a final concentration of 50 µg/mL in sterile water.
-
Coating: Add a sufficient volume of the 50 µg/mL PDL solution to completely cover the culture surface (e.g., 1 mL for a 35 mm dish).
-
Incubation: Incubate at room temperature for 1 hour.
-
Aspiration: Carefully aspirate the PDL solution.
-
Rinsing: Wash the surface three times with sterile PBS or sterile water.
-
Drying: Allow the surface to dry completely in a laminar flow hood for at least 2 hours before seeding cells. Coated vessels can be stored at 4°C for up to two weeks.[5]
Protocol 2: Covalent Grafting Method for Enhanced Neuronal Culture
This protocol is designed to create a more stable PDL coating, which has been shown to improve the maturation and network formation of primary neurons.[3]
Materials:
-
Poly-D-Lysine hydrobromide (MW 70,000-150,000 Da)
-
Sterile, ultra-pure water
-
Sodium carbonate
-
Hydrochloric acid (HCl), 1M
-
Glass coverslips
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Glutaraldehyde solution (25% in water)
Procedure:
-
Glass Cleaning: Clean glass coverslips by sonication in ethanol followed by water.
-
Silanization: Immerse the cleaned coverslips in a 2% (v/v) solution of APTES in acetone for 1 minute. Rinse with acetone and then with ultra-pure water.
-
Activation: Immerse the silanized coverslips in a 2.5% (v/v) glutaraldehyde solution in water for 30 minutes. Rinse thoroughly with ultra-pure water.
-
PDL Solution Preparation: Prepare a 5 µg/mL solution of PDL in ultra-pure water. Add sodium carbonate to a final concentration of 50 mM and adjust the pH to 9.7 with 1M HCl. Filter-sterilize the solution.
-
Coating: Deposit the PDL solution onto the activated glass surface and incubate for 20 minutes at room temperature.
-
Rinsing: Rinse the coverslips by dipping them in sterile ultra-pure water.
-
Usage: The coated coverslips can be used immediately.
Protocol 3: Direct Addition of PDL to Culture Medium
This method offers a simplified alternative to pre-coating for certain cell lines.[4]
Materials:
-
Poly-D-Lysine hydrobromide (MW >300,000 Da)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Stock Solution: Prepare a 100 µg/mL stock solution of PDL in sterile PBS. Filter-sterilize the solution.
-
Cell Seeding: Prepare your cell suspension in the appropriate culture medium.
-
Direct Addition: Just before seeding the cells into the culture vessel, add the PDL stock solution to the cell suspension to achieve a final concentration of 2 µg/mL.
-
Plating: Gently mix and immediately plate the cell suspension containing PDL into the untreated culture vessel.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate a standard coating workflow and the mechanism of cell adhesion.
References
- 1. biomat.it [biomat.it]
- 2. wpiinc.com [wpiinc.com]
- 3. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct addition of poly-lysine or poly-ethylenimine to the medium: A simple alternative to plate pre-coating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of D-Lysine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of D-Lysine, like all laboratory chemicals, is crucial for ensuring a safe and compliant research environment. While this compound is not generally classified as a hazardous substance, adherence to established disposal protocols is essential to mitigate risks and protect the environment.[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and its associated waste materials.
I. Hazard Identification and Safety Precautions
Before handling this compound, it is important to be aware of its potential hazards and take appropriate safety measures.
Key Hazard Information:
While Safety Data Sheets (SDS) for this compound and its salts often indicate no known OSHA hazards and it is not classified as a dangerous substance according to the Globally Harmonized System (GHS), it may cause mild irritation.[1][2] Potential health effects include:
Personal Protective Equipment (PPE):
When handling this compound, always wear appropriate personal protective equipment to minimize exposure:
-
Eye Protection: Safety glasses with side-shields or goggles.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of insufficient ventilation or when handling fine powders that may generate dust, use a NIOSH-approved respirator.[4]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1][2][3][4] Do not dispose of this compound down the drain or in regular trash.[1][2][3][5]
A. Solid this compound Waste
-
Collection:
-
Labeling and Storage:
-
Clearly label the waste container as "Hazardous Waste" or as required by your institution's Environmental Health and Safety (EHS) department, specifying the contents (this compound).
-
Store the sealed container in a designated, well-ventilated, and dry secondary containment area, away from incompatible materials such as strong oxidizing agents.[7]
-
B. Aqueous/Liquid this compound Waste
-
Collection:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
Do not mix this compound solutions with other incompatible waste streams.
-
-
Drain Disposal Prohibition:
C. Contaminated Labware
-
Disposable Labware:
-
Items such as gloves, pipette tips, and plastic tubes that have come into contact with this compound should be placed in a designated solid hazardous waste container.[6]
-
-
Non-disposable Labware:
-
Decontaminate glassware by rinsing it with a suitable solvent (e.g., water or ethanol).
-
Collect the rinsate as hazardous liquid waste.[6]
-
After decontamination, the glassware can be washed according to standard laboratory procedures.
-
D. Final Disposal
-
Arrange for the pickup and disposal of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][2][3][4]
-
Always follow your institution's specific procedures for hazardous waste management.[6]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible chemical management. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Essential Safety and Logistics for Handling D-Lysine
For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is a cornerstone of productive and secure research. While D-Lysine is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard safety protocols is essential to ensure a safe laboratory environment and maintain material integrity.[1][2][3] This guide provides immediate, procedural information for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Although this compound has no known OSHA hazards, implementing a standard PPE protocol is a crucial aspect of good laboratory practice to protect against potential mild irritation and contamination.[4]
| Protection Type | Required Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[4] | To prevent eye contact with this compound powder. |
| Skin and Body Protection | - Nitrile rubber gloves.- Lab coat or long-sleeved protective clothing.[5][6] | To avoid direct skin contact and contamination of personal clothing. |
| Respiratory Protection | - Generally not required under normal use with adequate ventilation.[7][8]- Use a NIOSH-approved N95 respirator if dust is generated.[9] | To prevent the inhalation of airborne particles, particularly when handling bulk quantities or in areas with insufficient ventilation. |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe and effective handling of this compound from receipt to storage.
Preparation and Area Setup
-
Ventilation: Ensure work is conducted in a well-ventilated area. Use an exhaust ventilation system or a chemical fume hood at locations where dust may be generated.[4]
-
Safety Equipment: Before starting, locate the nearest eyewash station and safety shower.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above. Inspect gloves for any signs of degradation before use.[4]
Handling and Use
-
Avoid Dust Formation: Handle this compound, which is typically a white powder, carefully to avoid creating dust.[4]
-
Personal Hygiene: Avoid contact with skin and eyes.[10] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling is complete.[4][9]
-
Unnecessary Contact: Limit all non-essential personal contact with the chemical.[10]
Storage
-
Container: Keep the this compound container tightly closed when not in use.[4][8]
-
Conditions: Store in a dry, cool, and well-ventilated place.[5][7] Some protocols recommend storage at -20°C to maintain product quality.[11]
-
Incompatibilities: Store away from strong oxidizing agents.[7]
Emergency and Spill Procedures
-
In Case of a Spill:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes as a precaution.[7]
-
Skin Contact: Wash the affected area with soap and plenty of water.[4]
-
Inhalation: Move the person to fresh air. If breathing becomes difficult, seek medical attention.[7]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][7]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory standards.
-
Unused Material: Unused this compound should be disposed of as a non-hazardous solid waste. Offer surplus and non-recyclable material to a licensed disposal company.[4][8]
-
Contaminated Materials: Dispose of contaminated items, such as gloves, weighing papers, and disposable lab coats, as you would the product itself.[8]
-
Containers: Handle uncleaned, empty containers in the same manner as the product.
-
Compliance: All disposal activities must be in accordance with applicable federal, state, and local environmental regulations.[5] Do not let the product enter drains.[9]
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C6H14N2O2 | CID 57449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. advancedbiomatrix.com [advancedbiomatrix.com]
- 9. uprm.edu [uprm.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. goldbio.com [goldbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
